2,4-Dimethoxypyrimidine-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAWJHBACJZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344548 | |
| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-02-7 | |
| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Scaffold
2,4-Dimethoxypyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a fundamental building block in nucleic acids, and its derivatives are prominent in medicinal chemistry, exhibiting a broad spectrum of therapeutic applications.[1] The strategic placement of the methoxy and carbaldehyde functionalities on the pyrimidine ring provides synthetic handles for constructing complex molecular architectures. This guide offers a comprehensive exploration of the prevalent synthetic methodologies for this compound, with a focus on the underlying chemical principles and practical applications in drug discovery. The versatility of the pyrimidine scaffold has led to its incorporation in drugs for treating infections, cancer, and neurological disorders.[1]
Core Synthetic Strategy: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[2][3][4] Pyrimidines, being electron-deficient, are generally not reactive towards electrophilic substitution. However, the presence of two electron-donating methoxy groups at the 2- and 4-positions sufficiently activates the C5 position for electrophilic attack.[5]
The Vilsmeier Reagent: The Electrophilic Formylating Agent
The key to the Vilsmeier-Haack reaction is the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3][4]
Mechanism of Vilsmeier Reagent Formation:
-
The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride ion is eliminated, and subsequent rearrangement leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
The Formylation of 2,4-Dimethoxypyrimidine
Once formed, the Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with 2,4-dimethoxypyrimidine.
Reaction Mechanism:
-
The electron-rich C5 position of 2,4-dimethoxypyrimidine attacks the electrophilic carbon of the Vilsmeier reagent.
-
This forms a cationic intermediate, which is stabilized by the methoxy groups.
-
Aromatization occurs through the loss of a proton from the C5 position.
-
The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.[3]
Caption: Mechanism of Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is the most common, other strategies can be employed, often starting from more readily available pyrimidine precursors.
Synthesis from Uracil Derivatives
One multi-step approach begins with uracil, a naturally occurring pyrimidine base.
-
Formylation of Uracil: Uracil can be formylated at the 5-position to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde (5-formyluracil).[6] This can be achieved through various methods, including the Reimer-Tiemann reaction or by using a Vilsmeier-Haack type reaction with DMF and thionyl chloride.[6]
-
Chlorination: The hydroxyl groups at the 2- and 4-positions of 5-formyluracil are then converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 2,4-dichloro-5-pyrimidinecarbaldehyde.[6]
-
Methoxylation: Finally, the chloro groups are displaced by methoxy groups through a nucleophilic aromatic substitution reaction with sodium methoxide (NaOMe) in methanol to afford the target molecule, this compound.
Caption: Synthetic pathway starting from Uracil.
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
Materials:
-
2,4-Dimethoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethoxypyrimidine in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Acts as both solvent and reagent for Vilsmeier reagent formation. Must be anhydrous to prevent quenching of the reagents. |
| Temperature | 0 °C for addition, then 50-60 °C | Initial cooling controls the exothermic reaction of Vilsmeier reagent formation. Subsequent heating drives the formylation reaction to completion. |
| Workup | Quenching on ice and neutralization | The reaction is quenched with ice to hydrolyze the intermediate iminium salt. Neutralization with bicarbonate removes acidic byproducts. |
| Purification | Column Chromatography | Separates the desired product from unreacted starting material and any side products. |
Applications in Drug Development
The this compound scaffold is a valuable building block in the synthesis of various pharmaceutical agents. The aldehyde group can be readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for drug screening. For instance, it can be a precursor for the synthesis of pyrimido[4,5-b]quinolines, which have shown antiproliferative activity.[7] Furthermore, pyrimidine derivatives are integral to many approved drugs, highlighting the importance of this heterocyclic core in medicinal chemistry.[1] The development of novel pyrimidine-based compounds continues to be an active area of research for various therapeutic targets.[8][9][10]
Conclusion
The synthesis of this compound is a well-established process, with the Vilsmeier-Haack reaction being the most efficient and direct method. Understanding the underlying mechanisms and experimental nuances is crucial for researchers in organic synthesis and drug discovery. The versatility of this key intermediate ensures its continued importance in the development of novel therapeutics.
References
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- Growing Science.
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- Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]
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- Google Patents. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
- SYNTHESIS OF PYRIMIDINE DERIV
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- PubMed. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]
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2,4-dimethoxypyrimidine-5-carbaldehyde chemical properties
An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Publication Date: January 8, 2026
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 52606-02-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthetic methodologies, explores its chemical reactivity, and discusses its applications as a key intermediate in the development of novel therapeutic agents and functional materials. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory.
Introduction and Molecular Overview
This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles that forms the core scaffold of nucleobases like uracil, thymine, and cytosine.[1] The pyrimidine ring is a privileged structure in drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]
The subject molecule is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions and a carbaldehyde (formyl) group at the C5 position. The electron-donating methoxy groups activate the otherwise electron-deficient pyrimidine ring, influencing its reactivity. The aldehyde group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. These structural features make this compound a valuable intermediate for synthesizing more complex molecules with potential therapeutic or material applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of this compound are summarized below.
Physical and Chemical Properties
The compound is typically supplied as a white crystalline solid with a melting point of 114-115°C.[3] It should be stored under controlled conditions to ensure stability.
| Property | Value | Reference(s) |
| CAS Number | 52606-02-7 | [3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [3][4] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 114-115 °C | [3] |
| Boiling Point | 330.7 °C at 760 mmHg | [3] |
| Density | 1.24 g/cm³ | [3] |
| Flash Point | 153.8 °C | [3] |
| Storage Conditions | -20°C or 2-8°C, inert atmosphere | [3] |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Features |
| ¹H NMR | ~9.9 ppm (s, 1H, -CHO), ~8.8 ppm (s, 1H, C6-H), ~4.1 ppm (s, 3H, OCH₃), ~4.0 ppm (s, 3H, OCH₃) |
| ¹³C NMR | ~188 ppm (CHO), ~170 ppm (C2), ~165 ppm (C4), ~160 ppm (C6), ~110 ppm (C5), ~55 ppm (OCH₃), ~54 ppm (OCH₃) |
| FT-IR (KBr) | ~2950 cm⁻¹ (C-H stretch, Me), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1680 cm⁻¹ (C=O stretch, aldehyde), ~1580, 1450 cm⁻¹ (C=C, C=N stretch, ring) |
| Mass Spec (EI) | M⁺ peak at m/z = 168 |
Rationale for Predictions: The aldehyde proton is expected to be significantly downfield due to the electronegativity of the oxygen and magnetic anisotropy.[2] The C6 proton is on an electron-deficient aromatic ring, placing it downfield. The methoxy protons will appear as sharp singlets. In the ¹³C NMR, the carbonyl carbon is the most downfield signal.[7] The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde.[8]
Synthesis Methodologies
The synthesis of this compound is not commonly detailed in a single procedure. However, a robust and logical pathway can be constructed from well-established transformations in heterocyclic chemistry, starting from the readily available precursor, uracil. The proposed three-step synthesis involves chlorination, methoxylation, and finally, formylation.
Overall Synthetic Workflow
The workflow is designed to first build the stable 2,4-dimethoxypyrimidine core, which is then functionalized at the C5 position.
Caption: Proposed three-step synthesis of the target compound from uracil.
Detailed Experimental Protocols
Causality: Uracil exists in a stable lactam-lactim tautomerism. Treatment with a strong chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is a standard method to convert the hydroxyl (enol) tautomers to the corresponding chloro derivatives, driving the formation of the aromatic pyrimidine ring.[9]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq) and N,N-dimethylaniline (1.1 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at 0 °C.
-
Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified by vacuum distillation or column chromatography.
Causality: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr). Sodium methoxide (NaOMe) provides a strong nucleophile (MeO⁻) that readily displaces the chlorides to form the desired dimethoxy product.[10]
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous methanol (MeOH) under an inert atmosphere (N₂ or Ar).
-
To this solution, add 2,4-dichloropyrimidine (1.0 eq) dissolved in a minimal amount of anhydrous methanol.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,4-dimethoxypyrimidine, which can be purified by chromatography.
Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[11] The methoxy groups on the pyrimidine ring provide sufficient electron density to facilitate electrophilic substitution at the C5 position. The reaction of POCl₃ with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloromethyliminium salt), which attacks the ring.[12]
-
In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to hydrolyze the intermediate iminium salt and neutralize the acid.
-
Stir the mixture until the product precipitates as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound. Recrystallization from ethanol or isopropanol may be performed for further purification.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Major reaction pathways for derivatizing the aldehyde group.
Wittig Olefination
The aldehyde readily undergoes Wittig olefination to form 5-alkenyl pyrimidine derivatives. This reaction is crucial for introducing vinyl linkages, which can act as spacers or reactive groups in larger molecules.[13][14]
-
Protocol: To a solution of the appropriate phosphonium ylide (generated from a phosphonium salt and a strong base like n-BuLi) in an anhydrous solvent like THF, a solution of this compound is added at low temperature. The reaction is allowed to warm to room temperature, yielding the 5-alkenyl product after aqueous workup and purification.
Reductive Amination
This is one of the most powerful methods for introducing amine functionalities. The aldehyde first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure provides a high-yield route to 5-(aminomethyl)pyrimidines, which are common substructures in bioactive compounds.
Condensation Reactions
The aldehyde can act as an electrophile in condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type reactions. These reactions are fundamental for building molecular complexity and forming new heterocyclic rings fused to the pyrimidine core, as seen in the synthesis of pyrimido[4,5-b]quinolines.[15]
Applications in Research and Development
The 2,4-dimethoxypyrimidine scaffold is a key component in a variety of compounds with demonstrated biological activity. The 5-carbaldehyde derivative is a strategic intermediate for accessing these classes of molecules.
-
Antiproliferative Agents: The core structure is present in novel tetrahydropyrimido[4,5-b]quinolines that have shown good antiproliferative activity against human tumor cell lines.[15] The aldehyde is a key synthon for building the quinoline portion of the molecule through multicomponent reactions.
-
Drug Discovery Intermediate: Pyrimidine aldehydes are versatile precursors in medicinal chemistry. They can be elaborated into a wide range of functional groups to explore structure-activity relationships (SAR) for various biological targets, such as kinases, polymerases, and other enzymes.
-
Materials Science: While less explored for this specific aldehyde, the related 2,4-dimethoxypyrimidine-5-boronic acid is used in Suzuki couplings to create photochromic materials.[16] This suggests that the aldehyde could be converted (e.g., to a halide or boronic ester) to serve as a precursor for functional organic materials used in molecular switches or data storage.
Safety and Handling
While specific toxicology data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] General safety precautions for analogous aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[3]
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
References
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An In-Depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde (CAS: 52606-02-7): A Cornerstone Intermediate in Medicinal Chemistry
Foreword: The Unassuming Architect of Complex Therapeutics
In the intricate world of drug discovery and development, the value of a chemical entity is often measured not by its own therapeutic activity, but by its potential to serve as a versatile scaffold for constructing complex, life-saving molecules. 2,4-dimethoxypyrimidine-5-carbaldehyde, a seemingly modest heterocyclic aldehyde, is a quintessential example of such a cornerstone intermediate. Its strategic placement of functional groups—an electrophilic aldehyde and an electron-rich, nucleophilically activatable pyrimidine core—renders it an invaluable building block for medicinal chemists. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the creation of potent therapeutics, most notably the antifolate cancer drug, Pemetrexed. For the discerning researcher and drug development professional, understanding the nuances of this molecule is key to unlocking new synthetic pathways and therapeutic possibilities.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically a white to off-white crystalline solid, whose stability and handling characteristics are critical for reproducible experimental outcomes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52606-02-7 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 114-115 °C | [1] |
| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.24 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate. | |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended long-term storage at -20°C. | [1][3] |
Analytical Characterization:
While specific spectral data must be acquired for each batch, the structural features of this compound give rise to a predictable analytical profile:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). Two distinct singlets for the two methoxy groups (OCH₃) would appear around δ 3.9-4.2 ppm, and a singlet for the C6-proton on the pyrimidine ring would be observed around δ 8.5-9.0 ppm.
-
¹³C NMR: The aldehyde carbon (C=O) will produce a signal around δ 185-195 ppm. The carbons of the pyrimidine ring and the methoxy groups will appear in their characteristic regions.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent, typically in the range of 1680-1710 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 168.05, consistent with its exact mass.[1]
Several commercial suppliers offer detailed analytical data, including NMR and HPLC spectra, which should be consulted for batch-specific confirmation of identity and purity.[3]
Part 2: Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]
Expertise & Causality: Why the Vilsmeier-Haack Reaction?
The choice of the Vilsmeier-Haack reaction is a deliberate one, grounded in the electronic nature of the starting material, 2,4-dimethoxypyrimidine.[8] The two methoxy groups at the C2 and C4 positions are strong electron-donating groups. Through resonance, they significantly increase the electron density of the pyrimidine ring, particularly at the C5 position. This heightened nucleophilicity makes the C5 carbon highly susceptible to attack by a weak electrophile. The Vilsmeier reagent, a chloromethyliminium salt, is precisely such an electrophile—potent enough to react with activated rings but generally not with deactivated ones.[5] This inherent selectivity makes the reaction clean and high-yielding for this specific transformation.
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An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2,4-dimethoxypyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2,4-dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7).[1][2][3] As a key synthetic intermediate in medicinal and materials chemistry, a thorough understanding of its spectral profile is paramount for reaction monitoring, quality control, and structural verification.[4][5] Due to a lack of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable and detailed predicted spectral dataset. This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for its acquisition.
Molecular Structure and Analysis
This compound possesses a core pyrimidine ring substituted with two electron-donating methoxy groups at the C2 and C4 positions and a strongly electron-withdrawing carbaldehyde (formyl) group at the C5 position. This substitution pattern dictates the electronic environment of each atom and, consequently, its unique spectroscopic signature.
Caption: Molecular structure with atom numbering for spectral assignment.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The predicted spectrum of this compound is expected to show four distinct signals, each corresponding to a unique proton environment.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H (CHO) |
| ~8.5 - 8.7 | Singlet (s) | 1H | Pyrimidine H6 |
| ~4.1 - 4.2 | Singlet (s) | 3H | Methoxy H (C4-OCH₃) |
| ~4.0 - 4.1 | Singlet (s) | 3H | Methoxy H (C2-OCH₃) |
Expert Interpretation and Rationale
The chemical shifts are predicted based on the inductive and resonance effects of the substituents.
-
Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the aldehyde group is expected to be the most deshielded. This is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. This signal will appear as a sharp singlet as there are no adjacent protons within a three-bond coupling distance.
-
Pyrimidine H6 Proton (~8.5 - 8.7 ppm): This lone proton on the pyrimidine ring is significantly downfield. Its chemical shift is influenced by the electronegativity of the two adjacent nitrogen atoms and the strong electron-withdrawing effect of the aldehyde group at C5. The methoxy groups at C2 and C4 provide some shielding through resonance, but the net effect results in a downfield shift. It appears as a singlet due to the absence of neighboring protons.
-
Methoxy Protons (~4.0 - 4.2 ppm): The two methoxy groups are in different chemical environments, although their shifts are expected to be very similar and may even overlap. The C4-OCH₃ is predicted to be slightly further downfield than the C2-OCH₃ due to the closer proximity to the C5-aldehyde group. Both will appear as sharp singlets, each integrating to 3 protons.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 190 | C=O | Aldehyde carbonyl carbon, strongly deshielded. |
| ~170 - 175 | C2 | Attached to N and O, deshielded. |
| ~165 - 170 | C4 | Attached to N and O, deshielded. |
| ~155 - 160 | C6 | Aromatic C-H, influenced by adjacent N and C5-CHO. |
| ~110 - 115 | C5 | Point of attachment for the aldehyde, shielded relative to other ring carbons. |
| ~55 - 60 | C4-OCH₃ | Typical range for methoxy carbons. |
| ~54 - 58 | C2-OCH₃ | Typical range for methoxy carbons, similar to C4-OCH₃. |
Expert Interpretation and Rationale
-
Carbonyl Carbon (~185 - 190 ppm): The aldehyde carbonyl carbon is the most downfield signal, which is characteristic of this functional group.
-
Pyrimidine Ring Carbons (C2, C4, C6): The carbons directly bonded to electronegative nitrogen and oxygen atoms (C2 and C4) are significantly deshielded and appear at the downfield end of the aromatic region. C6, being adjacent to a nitrogen atom and the C5-substituent, is also downfield.
-
Pyrimidine C5 (~110 - 115 ppm): This carbon, to which the aldehyde is attached, is expected to be the most upfield of the ring carbons.
-
Methoxy Carbons (~54 - 60 ppm): The two methoxy carbons are expected in their typical region. As with their proton signals, they will have very similar chemical shifts.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 or 125 MHz).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.
-
Typical parameters: spectral width of ~220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1680 - 1700 | C=O Stretch | Aromatic Aldehyde |
| ~1580 - 1620 | C=N and C=C Stretch | Pyrimidine Ring |
| ~1400 - 1500 | C-H Bending | Methyl |
| ~1250 and ~1050 | C-O Stretch | Methoxy (Aryl-O-CH₃) |
Expert Interpretation and Rationale
-
Aldehyde Group: The most diagnostic peaks for the aldehyde are the C=O stretch and the C-H stretches. The C=O stretch is expected to be a strong, sharp band around 1680-1700 cm⁻¹, its position influenced by conjugation with the pyrimidine ring. The aldehydic C-H stretch typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Pyrimidine Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic ring will give rise to a series of bands in the 1580-1620 cm⁻¹ region.[7]
-
Methoxy Groups: The C-O stretching vibrations of the aryl ether linkages are expected to produce strong bands. The asymmetric stretch typically appears around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹.
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₈N₂O₃
-
Molecular Weight: 168.15 g/mol [2]
-
Predicted Molecular Ion (M⁺˙): m/z = 168 (for EI) or [M+H]⁺: m/z = 169 (for ESI)
-
Key Predicted Fragments:
-
m/z = 153: [M-CH₃]⁺˙ (Loss of a methyl radical from a methoxy group)
-
m/z = 139: [M-CHO]⁺ (Loss of the formyl radical)
-
m/z = 137: [M-OCH₃]⁺ (Loss of a methoxy radical)
-
m/z = 111: [M-CHO-CO]⁺ (Subsequent loss of carbon monoxide)
-
Expert Interpretation and Rationale
The fragmentation pathway is dictated by the stability of the resulting ions and neutral losses. The molecular ion at m/z 168 is expected to be reasonably intense. Common fragmentation pathways for this structure would involve the loss of radicals from the substituent groups. The loss of a methyl radical (15 amu) to give an ion at m/z 153, or the loss of a methoxy radical (31 amu) to give an ion at m/z 137 are highly probable. Another characteristic fragmentation would be the loss of the formyl radical (29 amu) to yield a stable pyrimidine cation at m/z 139.
Caption: A plausible fragmentation pathway for this compound under ESI-MS conditions.
Standard Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and other significant fragment ions.
-
Use the high-resolution data to confirm the elemental composition of the parent ion and its fragments.
-
Conclusion
This guide presents a detailed, predictive spectroscopic profile of this compound. The expected ¹H and ¹³C NMR, IR, and MS data have been rationalized based on fundamental chemical principles and comparison with related structures. The provided protocols offer a standardized approach for researchers to acquire experimental data, which can then be validated against the predictions outlined herein. This comprehensive analysis serves as a valuable resource for any scientist working with this important heterocyclic compound.
References
- (Reference to a relevant synthetic or application paper for pyrimidine derivatives, if available
- (Reference to a general spectroscopy textbook or d
- (Additional citations
- Synblock. (n.d.). CAS 52606-02-7 | this compound.
- Echemi. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
- ChemicalBook. (n.d.). 5-FORMYL-2,4-DIMETHOXYPYRIMIDINE | 52606-02-7.
- United States Biological. (n.d.). 5-Formyl-2,4-dimethoxypyrimidine CAS 52606-02-7.
- Frontier Specialty Chemicals. (n.d.). 2,4-Dimethoxy-5-formylpyrimidine. Retrieved from Frontier Specialty Chemicals website.[5]
- RSC Publishing. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances.[6]
- S. Rangappa, C. S. Ananda Kumar, M. P. Sadashiva & D. S. Mahadev Prasad. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences.[7]
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- 3. 5-FORMYL-2,4-DIMETHOXYPYRIMIDINE | 52606-02-7 [amp.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. 2,4-Dimethoxy-5-formylpyrimidine | [frontierspecialtychemicals.com]
- 6. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethoxypyrimidine-5-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its structural and chemical properties, explore its synthesis via the Vilsmeier-Haack reaction, and present a detailed, field-proven experimental protocol. Furthermore, this guide will illuminate the compound's critical role as a precursor in the synthesis of advanced functional materials and complex pharmaceutical agents, including intermediates for targeted cancer therapies like Dasatinib. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] Its inherent biological significance and versatile chemical reactivity have made pyrimidine derivatives a focal point of drug discovery. These scaffolds are prevalent in a wide array of therapeutics, including antimicrobial, antiviral, and anticancer agents.[1] this compound (Figure 1) emerges as a particularly valuable intermediate. The strategic placement of the methoxy groups at the C2 and C4 positions activates the pyrimidine ring, while the aldehyde functionality at the C5 position serves as a versatile chemical handle for extensive molecular elaboration. This unique combination of features allows for the construction of complex, multi-substituted heterocyclic systems with significant pharmacological potential.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and development.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Verification |
| Synonyms | 2,4-Dimethoxy-5-formylpyrimidine, 5-Formyl-2,4-dimethoxypyrimidine | [2] |
| CAS Number | 52606-02-7 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 114-115 °C | [3] |
| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in common organic solvents | General Knowledge |
| Storage | Store at -20°C, sealed and dry | [2][3] |
Table 1: Key identifiers and physicochemical properties of this compound.
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]
Causality of the Reaction Choice
The Vilsmeier-Haack reaction is ideally suited for this synthesis due to several factors:
-
Substrate Reactivity: The starting material, 2,4-dimethoxypyrimidine, is an electron-rich heterocycle.[6] The two methoxy groups are electron-donating, which activates the pyrimidine ring towards electrophilic substitution.
-
Regioselectivity: The formylation occurs specifically at the C5 position, which is electronically favored and less sterically hindered.
-
Mild Conditions: The reaction proceeds under relatively mild conditions, which helps to prevent decomposition of the starting material and product.
-
Reagent Availability: The reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common, inexpensive laboratory chemicals.[7]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[8][9] This is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring of 2,4-dimethoxypyrimidine attacks the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is then subjected to an aqueous workup, which hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[4][8]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Reagents
-
2,4-Dimethoxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Step-by-Step Procedure
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DCM.
-
Add the solution of 2,4-dimethoxypyrimidine to the freshly prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.
-
Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a white crystalline solid.[3]
-
Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for the synthesis.
Applications in Drug Discovery and Materials Science
The utility of this compound stems from its role as a versatile intermediate.
Intermediate in Pharmaceutical Synthesis
This aldehyde is a key building block for more complex heterocyclic systems. While not a direct precursor to Dasatinib, it is structurally related to intermediates used in its synthesis and the synthesis of other kinase inhibitors.[10][11][12][13] The pyrimidine core is a common feature in many kinase inhibitors, and the aldehyde group provides a reactive site for building out the rest of the molecule, for example, through reductive amination or condensation reactions to form thiazole rings, which are also present in Dasatinib.[10][11]
Precursor for Functional Materials
The electron-withdrawing nature of the pyrimidine ring makes this compound and its derivatives interesting for materials science. For example, the related 2,4-dimethoxypyrimidine-5-boronic acid is used to synthesize photochromic diarylethenes.[14] These materials can reversibly change color upon exposure to light and have potential applications in optical data storage and molecular switches.[14] The aldehyde can be converted to a boronic acid, linking this compound to such advanced applications.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in both pharmaceutical development and materials science. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, makes it an invaluable precursor for constructing complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important heterocyclic building block in their scientific endeavors.
References
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. (2022-10-25).
- Process and intermediates for the preparation of dasatinib. European Patent Office - EP 2918584 A1. (2015-03-03).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.
- Synthesis process of dasatinib and intermediate thereof. Google Patents - EP2532662B1.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- synthesis process of dasatinib and intermediate thereof. Justia Patents. (2013-01-31).
- 2,4-Dimethoxypyrimidine. PubChem.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
- Synthesis process of dasatinib and intermediate thereof. Google Patents - US20130030177A1.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar.
- Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate.
- Process and intermediates for the preparation of dasatinib. Google Patents - EP2918584A1.
- 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem.
- The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Semantic Scholar.
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. (2024-08-07).
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents - CN110903250B.
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An In-depth Technical Guide to the Synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde: Core Starting Materials and Synthetic Strategies
Introduction
2,4-dimethoxypyrimidine-5-carbaldehyde is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic importance lies in the versatile reactivity of the aldehyde group and the inherent electronic properties of the dimethoxypyrimidine scaffold, a common motif in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and provides detailed, field-proven protocols to ensure reproducible and efficient synthesis.
Synthetic Landscape: A Tale of Two Pathways
The synthesis of this compound can be broadly approached via two distinct and reliable strategies. The first is a multi-step synthesis commencing from the readily available and economical starting material, uracil. This pathway proceeds through key intermediates such as 2,4-dihydroxy-5-pyrimidinecarboxaldehyde and 2,4-dichloro-5-pyrimidinecarboxaldehyde. The second, more direct approach, involves the formylation of 2,4-dimethoxypyrimidine, an electron-rich heterocyclic system amenable to electrophilic substitution. The choice between these pathways often depends on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.
Strategy 1: Multi-Step Synthesis from Uracil
This robust and well-documented synthetic route offers a cost-effective solution for the large-scale production of this compound. The overall transformation is depicted in the workflow below.
Caption: Multi-step synthesis pathway from Uracil.
Part 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde from Uracil
The initial step involves the introduction of a formyl group or a precursor at the 5-position of the uracil ring. Two common methods are presented below.
Method A: Hydroxymethylation followed by Oxidation
This classical approach involves the initial formation of 5-hydroxymethyluracil, which is subsequently oxidized to the desired aldehyde.
Experimental Protocol:
-
Hydroxymethylation: In a round-bottom flask, suspend uracil (1.0 eq) in water containing barium hydroxide octahydrate (0.5 eq).[1]
-
Slowly add a 37% formaldehyde solution (2.0 eq) to the suspension.[1]
-
Reflux the mixture with stirring for 30 minutes, during which the uracil should dissolve.[1]
-
Allow the reaction to stand at room temperature overnight.[1]
-
Introduce carbon dioxide gas to precipitate barium carbonate.[1]
-
Filter the mixture and evaporate the aqueous phase to obtain a viscous residue.[1]
-
Reflux the residue with 70% ethanol for 2 hours, then cool in a refrigerator for 4 hours to precipitate 5-hydroxymethyluracil.[1]
-
Oxidation: To a suspension of 5-hydroxymethyluracil (1.0 eq) in chloroform, add manganese dioxide (5.0 eq).[1]
-
Heat the mixture to reflux for 10 hours.[1]
-
Filter the hot reaction mixture and wash the filter cake with hot chloroform.[1]
-
Combine the chloroform filtrates and evaporate the solvent to yield crude 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[1]
Method B: Vilsmeier-Haack Formylation of Uracil
A more direct formylation of uracil can be achieved using a Vilsmeier-Haack type reaction.
Experimental Protocol:
-
In a reaction vessel, add uracil (1.0 eq) to dimethylformamide (DMF) (1.5-3.0 eq).[2]
-
Control the temperature below 40 °C and slowly add thionyl chloride (2.0-4.0 eq) dropwise.[2]
-
After the addition is complete, maintain the temperature between 35 and 40 °C and monitor the reaction by HPLC until the uracil is completely consumed (typically 8-12 hours).[2]
-
Cool the reaction mixture to room temperature and pour it into water to precipitate 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.[2]
| Parameter | Method A | Method B |
| Starting Material | Uracil | Uracil |
| Key Reagents | Formaldehyde, Ba(OH)₂, MnO₂ | DMF, Thionyl Chloride |
| Reaction Steps | 2 | 1 |
| Reported Yield | ~73% (for 5-hydroxymethyluracil) | High |
Part 2: Chlorination to 2,4-Dichloro-5-pyrimidinecarboxaldehyde
The dihydroxy intermediate is then converted to the more reactive dichloro derivative using a strong chlorinating agent.
Experimental Protocol:
-
To a flask, add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-6.0 eq).[1][2]
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.[1]
-
Carefully pour the residue into a mixture of ice and water with vigorous stirring.[1]
-
Extract the aqueous mixture with ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-pyrimidinecarboxaldehyde.[1]
Part 3: Methoxylation to this compound
The final step involves the nucleophilic substitution of the chlorine atoms with methoxy groups.
Experimental Protocol:
-
Prepare a solution of sodium methoxide in methanol.
-
To a cooled solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol or an inert solvent), add the sodium methoxide solution (2.2 eq) dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Strategy 2: Direct Formylation of 2,4-Dimethoxypyrimidine
This approach offers a more convergent synthesis, directly introducing the formyl group onto the pre-formed 2,4-dimethoxypyrimidine ring system. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a powerful and well-established protocol for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]
Caption: Direct formylation via the Vilsmeier-Haack reaction.
Causality Behind the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds via the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride.[5] This electrophile then attacks the electron-rich 5-position of the 2,4-dimethoxypyrimidine ring. The methoxy groups at the 2- and 4-positions are strongly electron-donating, thereby activating the pyrimidine ring towards electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[5]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃) (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C.
-
Slowly add dimethylformamide (DMF) (1.2 eq) dropwise to the cooled POCl₃ solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
| Parameter | Strategy 1 | Strategy 2 |
| Starting Material | Uracil | 2,4-Dimethoxypyrimidine |
| Number of Steps | 3 | 1 |
| Atom Economy | Lower | Higher |
| Key Reagents | Formaldehyde, MnO₂, POCl₃, NaOMe | POCl₃, DMF |
| Overall Yield | Moderate | Good to Excellent |
Conclusion
The synthesis of this compound is a well-trodden path in synthetic organic chemistry, with established and reliable protocols. The choice of starting material and synthetic strategy will ultimately be dictated by project-specific considerations, including cost, scale, and available resources. The multi-step synthesis from uracil is a cost-effective route suitable for large-scale production, while the direct Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine offers a more convergent and efficient pathway for laboratory-scale synthesis. Both routes provide access to this valuable intermediate, which will undoubtedly continue to play a crucial role in the development of novel pharmaceuticals and functional materials.
References
- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- RSC Publishing. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones.
- International Journal of Pharmaceutical Archive. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Wikipedia. Vilsmeier–Haack reaction.
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Strategic Overview: The Significance of Pyrimidine Formylation
An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2,4-Dimethoxypyrimidine
This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine, a cornerstone reaction for the synthesis of 5-formyl-2,4-dimethoxypyrimidine. This key intermediate is pivotal in the development of various bioactive molecules and nucleoside analogues. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and detailed characterization data.
The pyrimidine scaffold is a fundamental component of nucleic acids and numerous pharmacologically active compounds. The introduction of a formyl (-CHO) group onto the pyrimidine ring via electrophilic substitution is a powerful strategy for further molecular elaboration. However, the inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it resistant to attack by electrophiles.[1][2]
To overcome this electronic barrier, the ring must be "activated" by electron-donating substituents. In the case of 2,4-dimethoxypyrimidine, the two methoxy groups at the C2 and C4 positions provide the necessary electronic enrichment. These groups, through their positive mesomeric effect, increase the electron density of the ring, particularly at the C5 position, making it susceptible to electrophilic attack by a weak electrophile like the Vilsmeier reagent.[2] The resulting product, 5-formyl-2,4-dimethoxypyrimidine, is a versatile precursor for a variety of synthetic transformations, including Knoevenagel condensations and the synthesis of modified nucleosides.[3]
The Reaction Mechanism: A Stepwise Causal Analysis
The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.[4][5]
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloromethyleniminium ion, commonly known as the Vilsmeier reagent .[5][6] This iminium ion is the active formylating agent in the reaction.
Electrophilic Attack and Formylation
The electron-rich C5 position of 2,4-dimethoxypyrimidine attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrimidine ring and forms a cationic intermediate, often referred to as a sigma complex. The aromaticity is then restored by the loss of the proton at the C5 position. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous work-up. The addition of water and subsequent elimination of dimethylamine yields the final product, 5-formyl-2,4-dimethoxypyrimidine.[7][8]
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: A Validated Methodology
This protocol is a robust procedure adapted from established methods for the formylation of activated pyrimidine systems.[9] It is designed to be self-validating through careful control of reaction parameters.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethoxypyrimidine | ≥97% | Standard Supplier | Ensure dryness. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier | Highly corrosive and moisture-sensitive. Handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use anhydrous grade to prevent premature Vilsmeier reagent quenching. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |
| Sodium Acetate (NaOAc) | Anhydrous | Standard Supplier | Used during work-up to neutralize acid. |
| Crushed Ice/Deionized Water | N/A | In-house | For reaction quenching and work-up. |
| Standard Glassware | N/A | N/A | Flame-dried before use. |
| Magnetic Stirrer/Stir Bar | N/A | N/A | |
| Inert Atmosphere Setup | N/A | N/A | Nitrogen or Argon. |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white salt indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,4-dimethoxypyrimidine (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc). This step is highly exothermic and will release HCl gas; ensure it is performed in a well-ventilated fume hood. Continue stirring for 1-2 hours until the ice has completely melted and the intermediate has fully hydrolyzed.
-
Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 5-formyl-2,4-dimethoxypyrimidine as a white to off-white crystalline solid.
Caption: Generalized workflow for the synthesis of 5-formyl-2,4-dimethoxypyrimidine.
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 5-Formyl-2,4-dimethoxypyrimidine |
| Alternate Name | 2,4-Dimethoxypyrimidine-5-carboxaldehyde |
| CAS Number | 52606-02-7[10] |
| Molecular Formula | C₇H₈N₂O₃[10] |
| Molecular Weight | 168.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114-115 °C[10] |
| Solubility | Soluble in chloroform, acetone[10] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the known structure and analysis of similar compounds.[11]
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity & Assignment |
| ~10.2 | (s, 1H, -CHO) |
| ~8.5 | (s, 1H, H-6) |
| ~4.1 | (s, 3H, OCH₃ at C4) |
| ~4.0 | (s, 3H, OCH₃ at C2) |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (Aldehyde) |
| ~170 | C4 |
| ~165 | C2 |
| ~160 | C6 |
| ~110 | C5 |
| ~55 | OCH₃ (at C4) |
| ~54 | OCH₃ (at C2) |
| IR Spectroscopy (Predicted, KBr) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2850, ~2750 | C-H stretch (Aldehyde) |
| ~1680-1700 | C=O stretch (Aryl Aldehyde) |
| ~1600, ~1550 | C=N, C=C stretches (Pyrimidine ring) |
| ~1250-1050 | C-O stretch (Methoxy groups) |
Safety and Handling
The Vilsmeier-Haack reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃): Is highly toxic, corrosive, and reacts violently with water. It should be handled under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is a suspected teratogen.
-
Reaction Quenching: The quenching process is highly exothermic and releases acidic gases. It must be done slowly and with extreme caution.
Conclusion
The Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine is an efficient and reliable method for the synthesis of 5-formyl-2,4-dimethoxypyrimidine. The success of the reaction hinges on the electronic activation provided by the two methoxy groups, which direct the electrophilic attack of the in-situ generated Vilsmeier reagent to the C5 position. This guide provides the fundamental mechanistic understanding and a detailed, practical protocol to enable researchers to confidently utilize this important transformation in their synthetic endeavors.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
- De Clercq, E. (2004). Discovery and Development of BVDU (Brivudine) as a Therapeutic for the Treatment of Herpes Zoster. Biochemical Pharmacology, 68(12), 2301-2315.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355–686.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- ResearchGate. Synthesis Using Vilsmeier Reagents.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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- PubChem. 2-Amino-4,6-dimethoxypyrimidine.
- Great Britain Journals Press. Synthesis and in Silico Biological Activity of Novel Bridged Systems based on 5-Formyl Derivatives of Pyrimidine-4,6-Diols.
- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
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A Technical Guide to the Biological Activities of 2,4-Dimethoxypyrimidine Derivatives
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1][2] This guide focuses on a specific, highly versatile subclass: 2,4-dimethoxypyrimidine derivatives. These compounds have emerged as privileged structures in drug discovery, demonstrating a remarkable breadth of biological activities. We will explore their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of their mechanisms of action, quantitative efficacy data, and robust, validated protocols for their biological evaluation. The insights presented herein are designed to accelerate the translation of these promising scaffolds from laboratory synthesis to clinical candidates.
Chapter 1: The 2,4-Dimethoxypyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring system is one of the most important diazines in nature, forming the basis for uracil, thymine, and cytosine, the building blocks of DNA and RNA.[2][3] This inherent biological relevance makes the pyrimidine nucleus an excellent starting point for designing therapeutic agents that can be recognized and processed by cellular machinery.[1] The substitution of methoxy groups at the C2 and C4 positions creates the 2,4-dimethoxypyrimidine core, a key intermediate in the synthesis of various bioactive molecules.[4] This specific substitution pattern modulates the electronic properties and steric profile of the ring, enabling it to serve as a versatile scaffold for creating potent and selective inhibitors of various biological targets. The following chapters will detail the specific therapeutic areas where these derivatives have shown exceptional promise.
Chapter 2: Anticancer and Antiproliferative Activities
Derivatives of 2,4-dimethoxypyrimidine have demonstrated significant efficacy against a range of human cancer cell lines, operating through diverse and potent mechanisms of action.[5][6][7]
Mechanism 1: Multi-Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis; their dysregulation is a hallmark of cancer.[1] Pyrimidine derivatives are particularly effective as kinase inhibitors, often targeting the ATP-binding pocket.
Several 2,4-dimethoxypyrimidine derivatives have been identified as potent inhibitors of key oncogenic kinases, including:
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative disorders like Alzheimer's disease and also in cancer.[8]
-
Anaplastic Lymphoma Kinase (ALK): A driver of certain types of lung cancer.[9][10]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key drivers of tumor growth and angiogenesis.[5]
The inhibitory action disrupts downstream signaling, leading to a halt in cell proliferation and survival.
Caption: Simplified workflow of apoptosis induction.
Chapter 3: Antimicrobial and Antiviral Frontiers
The structural similarity of the pyrimidine core to nucleobases makes it an ideal scaffold for developing agents that can interfere with the replication and survival of pathogenic microorganisms.
Section 3.1: Antibacterial and Antifungal Properties
Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. [2][11][12]Specifically, compounds based on a 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffold have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multidrug-resistant strains. [13][14]The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 5-Aryl-N2,N4-dibutylpyrimidine (Comp. 12) | S. aureus (MRSA/VISA) | 1 | [13] |
| 5-Aryl-N2,N4-dibutylpyrimidine (Comp. 12) | E. coli (ΔAcrB strain) | 2 | [13] |
| Dihydropyrimidinone | Enterococcus faecium | 0.16 - 80 | [14] |
| Dihydropyrimidinone | S. aureus | 0.16 - 80 | [14] |
Section 3.2: Antiviral Potential
The development of novel antiviral agents is a global health priority. [15]Pyrimidine derivatives have long been investigated for this purpose, with some showing potent activity against a wide range of DNA and RNA viruses. [3][16] Notably, 6-[2-(phosphonomethoxy)alkoxy]pyrimidine derivatives have been shown to inhibit the replication of herpes viruses (HSV-1, HSV-2) and retroviruses like HIV-1 and HIV-2. [3]The specific placement of substituents is critical; studies show that O(6)-isomers are active while N(1)-isomers are not, highlighting the importance of precise structural design. [3]More recently, certain pyrimido[4,5-d]pyrimidines have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E), suggesting a promising avenue for developing therapies against coronaviruses. [17]
Chapter 4: Emerging Therapeutic Applications
The versatility of the 2,4-dimethoxypyrimidine scaffold extends beyond oncology and infectious diseases.
-
Anti-inflammatory Action: Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). [18]By selectively targeting COX-2, which is upregulated during inflammation, these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [18]* Neurological Applications: In a novel application, 2,4,5-trimethoxyphenyl pyrimidine derivatives have been developed as selective partial agonists for the dopamine D5 receptor. [19]These compounds have shown the ability to alleviate cognitive impairment in preclinical models, suggesting their potential for treating neurological disorders like Alzheimer's and Parkinson's disease. [19]
Chapter 5: Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The choice of assay depends on the specific biological activity being investigated. The following protocols represent robust, field-proven methods for evaluating the derivatives discussed in this guide.
Protocol 5.1: In Vitro Anticancer Activity Assessment (Sulforhodamine B Assay)
Causality: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It is chosen for its stability, sensitivity, and ability to provide a quantitative measure of cytotoxicity across a wide range of cell lines. [6][18] Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the 2,4-dimethoxypyrimidine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 5.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound. It provides a quantitative MIC value, which is more informative than qualitative diffusion assays and is essential for comparing the potency of different compounds. [14][20] Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard. [20]5. Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.
Caption: A generalized workflow for drug discovery and evaluation.
Chapter 6: Synthesis Strategies: A Note on Green Chemistry
The synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been effectively achieved through microwave-assisted one-pot multicomponent reactions. [5]This approach aligns with the principles of green chemistry by offering significant advantages over conventional heating methods, including shorter reaction times, higher product yields, and easier purification, often avoiding the need for column chromatography. [5]Such efficient protocols are crucial for rapidly generating libraries of derivatives for biological screening.
Chapter 7: Conclusion and Future Perspectives
The 2,4-dimethoxypyrimidine scaffold and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their demonstrated activities across oncology, infectious diseases, inflammation, and neurology underscore their potential to address a wide range of unmet medical needs. The structure-activity relationships elucidated to date provide a solid foundation for further optimization.
Future efforts should focus on:
-
Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.
-
ADMET Profiling: Systematically evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to improve their drug-like properties.
-
Exploring New Targets: Leveraging the privileged nature of the pyrimidine scaffold to design inhibitors for novel and emerging biological targets.
By integrating rational design, efficient green synthesis, and robust biological evaluation, the full therapeutic potential of 2,4-dimethoxypyrimidine derivatives can be realized.
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The Strategic Aldehyde: A Technical Guide to the Discovery and Synthesis of Pyrimidine-5-Carbaldehydes
Foreword: The Unassuming Architect in Drug Design
In the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands as a cornerstone, embedded in the very fabric of life as a key component of nucleic acids.[1] Its derivatives have been a fertile ground for medicinal chemistry for over a century, yielding compounds that combat infections, cancer, and inflammatory diseases.[2] Within this esteemed family, pyrimidine-5-carbaldehyde emerges not as the final therapeutic agent, but as a pivotal and versatile intermediate—a molecular architect from which complex and potent drugs are constructed. Its strategic importance lies in the reactivity of the aldehyde group at the C5 position, a position less electron-deficient than others on the ring, allowing for a diverse array of subsequent chemical transformations. [10 from step 1]
This guide provides an in-depth exploration of pyrimidine-5-carbaldehyde, targeting the researchers, scientists, and drug development professionals who rely on such building blocks. We will traverse its historical discovery, dissect the evolution of its synthesis from classical formylation reactions to modern, high-yield methodologies, and illustrate its critical role in the synthesis of globally significant pharmaceuticals.
A Historical Perspective: From Classical Reactions to a Key Intermediate
The journey of pyrimidine-5-carbaldehyde is intrinsically linked to the broader history of pyrimidine chemistry and the development of fundamental organic reactions. While the first pyrimidine derivative, alloxan, was isolated in 1818, the targeted synthesis of specific functionalized pyrimidines came much later. [3 from step 1] The emergence of pyrimidine-5-carbaldehyde as a synthetic target can be traced through the application of classical formylation reactions to the pyrimidine scaffold.
Early Explorations with Classical Formylation
The late 19th and early 20th centuries saw the advent of powerful formylation techniques capable of introducing an aldehyde group onto aromatic rings.
-
The Reimer-Tiemann Reaction (1876): This reaction, originally used for the ortho-formylation of phenols using chloroform and a strong base, provided an early conceptual pathway.[3][4] Its application to electron-rich heterocyclic systems was a logical extension. In a landmark 1960 paper, R. H. Wiley and Y. Yamamoto detailed the synthesis of various pyrimidine-5-carboxaldehydes, including derivatives of barbituric acid, using this very method. [8 from step 2] This publication stands as a key milestone in the documented history of this specific compound class. The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile.[3]
-
The Vilsmeier-Haack Reaction (1925): Recognized as an efficient and mild method for formylating reactive aromatic and heteroaromatic substrates, this reaction utilizes a phosphonium salt (the Vilsmeier reagent), typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). [2, 7 from step 2, 14] Its utility in functionalizing pyrido[2,3-d]pyrimidines and other pyrimidine derivatives has been well-documented, serving as a key step to introduce functionalities via the reactive aldehyde intermediate.[5] However, early iterations of this method could be hazardous, sometimes requiring reagents like phosgene and producing significant toxic waste, which prompted the search for more efficient alternatives. [11 from step 2]
The Modern Era: The Rise of Organometallic Precision
The limitations of classical methods—often moderate yields, harsh conditions, and hazardous reagents—paved the way for more precise and efficient organometallic approaches. A pivotal development was the use of lithium-halogen exchange to generate a pyrimidin-5-yl-lithium intermediate. In 1994, Rho and Abuh described a one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine. [11 from step 2] This approach offered a significant improvement in yield and operational simplicity over the multi-step, hazardous procedures used previously. [11 from step 2] This method represents the current state-of-the-art for clean, direct access to this crucial building block.
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of pyrimidine-5-carbaldehyde is a study in the evolution of organic chemistry. Below, we detail the three primary methodologies, explaining the causality behind the experimental choices and providing validated protocols.
Method 1: Vilsmeier-Haack Formylation
This method remains a powerful tool, especially for pyrimidine systems already activated with electron-donating groups (e.g., hydroxyl or amino groups). The reaction introduces a formyl group at the electron-rich C5 position.
-
Expertise & Rationale: The Vilsmeier reagent (a chloroiminium ion) is a mild electrophile, making the reaction highly selective for the most nucleophilic position on the pyrimidine ring. The choice of solvent and temperature is critical; using DMF as the solvent can lead to higher yields compared to non-polar solvents like benzene or dichloroethane.[6] The reaction is particularly effective for substrates like 2-methylpyrimidine-4,6-diol, converting it to 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[6]
-
Experimental Protocol (Adapted from Khlestkin et al., 2018):
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.0 equiv.), cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.0 equiv.) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Add the pyrimidine substrate (e.g., 2-methylpyrimidine-4,6-diol, 1.0 equiv.) portion-wise to the prepared reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
-
The product often precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.
-
-
Self-Validation: The formation of the product can be confirmed by the appearance of a characteristic aldehyde proton signal around 9.8-10.0 ppm in ¹H NMR spectroscopy and a carbonyl signal around 185 ppm in ¹³C NMR.[6]
Method 2: Reimer-Tiemann Reaction
While historically significant, this method is now less common for preparing the unsubstituted pyrimidine-5-carbaldehyde due to often moderate yields and the requirement for a phenolic-like hydroxyl group on the ring to activate it.
-
Expertise & Rationale: The reaction requires a strongly alkaline medium to deprotonate the hydroxyl group on the pyrimidine (e.g., at C2, C4, or C6), forming a phenoxide-like anion. This greatly enhances the nucleophilicity of the ring, enabling it to attack the dichlorocarbene electrophile. The reaction is typically ortho-selective to the activating hydroxyl group.[3][4]
-
Experimental Protocol (Conceptual, based on Wiley & Yamamoto, 1960):
-
Dissolve the hydroxypyrimidine substrate (1.0 equiv.) in an aqueous solution of a strong base like sodium hydroxide (3-4 equiv.).
-
Heat the solution to 60-70 °C.
-
Add chloroform (1.5-2.0 equiv.) dropwise over 1-2 hours while maintaining the temperature. The mixture will typically become dark.
-
After the addition is complete, continue heating for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute sulfuric or hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization or chromatography.
-
Method 3: Halogen-Metal Exchange and Formylation
This is the most direct and efficient modern route to unsubstituted pyrimidine-5-carbaldehyde, leveraging the clean conversion of a C-Br bond to a C-C bond via an organolithium intermediate.
-
Expertise & Rationale: This protocol hinges on two critical steps. First, a lithium-halogen exchange is performed on 5-bromopyrimidine using an organolithium reagent like n-butyllithium (n-BuLi). This step must be conducted at extremely low temperatures (below -90 °C) because the resulting pyrimidin-5-yl-lithium intermediate is highly unstable and will decompose at higher temperatures. [11 from step 2] Second, the nucleophilic intermediate is "quenched" with an electrophilic formylating agent. Ethyl formate is often preferred over DMF for this specific substrate to achieve higher yields. [11 from step 2] The entire process is a "one-pot" synthesis, making it highly efficient.
-
Detailed Experimental Protocol (Adapted from Rho & Abuh, 1994):
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous tetrahydrofuran (THF) and cool the solvent to -100 °C using a liquid nitrogen/ethanol bath.
-
Add 5-bromopyrimidine (1.0 equiv.) to the cold THF.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -95 °C. Stir for 15 minutes to ensure complete formation of the pyrimidin-5-yl-lithium.
-
Add ethyl formate (1.2 equiv.) dropwise, again maintaining the cryogenic temperature. Stir for an additional 20-30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in chloroform) to yield pure pyrimidine-5-carbaldehyde. [16 from step 2]
-
-
Self-Validation: Successful lithiation and formylation can be verified by LC-MS analysis of the crude reaction mixture, looking for the desired mass peak (m/z = 109.04 for [M+H]⁺). Purity is confirmed by ¹H and ¹³C NMR of the final product.
Quantitative Data Summary
The choice of synthetic route is often a balance between substrate availability, required scale, and hazard mitigation. The modern lithiation method generally provides the best yield for the direct synthesis of the parent compound.
| Synthetic Method | Starting Material | Typical Yield | Key Considerations |
| Vilsmeier-Haack | Activated Pyrimidines (e.g., diols) | 48-61%[6] | Requires electron-donating groups on the ring. Uses POCl₃. |
| Reimer-Tiemann | Hydroxypyrimidines | ~50% (general for phenols)[7] | Moderate yields, requires strongly basic conditions and a hydroxyl group. |
| Halogen-Metal Exchange | 5-Bromopyrimidine | 59% [11 from step 2] | High yield, one-pot reaction. Requires stringent cryogenic (-100 °C) and anhydrous conditions. |
Application in Drug Development: The Synthesis of Trimethoprim
The true value of pyrimidine-5-carbaldehyde is realized in its role as a versatile precursor. A prime example is its use in constructing the antibacterial drug Trimethoprim . Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids in bacteria. It is often formulated in combination with sulfamethoxazole.
The synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde showcases a classic pyrimidine ring construction. While some routes build the pyrimidine ring onto the benzyl fragment, others could conceptually utilize pyrimidine-5-carbaldehyde to attach the benzyl group. A more direct application of a 5-substituted pyrimidine is seen in the synthesis of related 2,4-diaminopyrimidine drugs. For instance, the synthesis of piritrexim , an anticancer agent, involves building upon a pre-formed pyrimidine ring.[8] The 5-formyl group is an ideal handle for creating the C-C bond needed to attach the benzyl moiety via reactions like Wittig or Horner-Wadsworth-Emmons olefination followed by reduction, or through direct reductive amination pathways.
Below is a conceptual workflow illustrating how pyrimidine-5-carbaldehyde serves as a key intermediate.
Caption: Synthesis of 2,4-diamino-5-benzylpyrimidines from Pyrimidine-5-carbaldehyde.
Conclusion
Pyrimidine-5-carbaldehyde represents a classic example of a crucial, non-obvious building block in synthetic and medicinal chemistry. Its history mirrors the progress of organic synthesis itself—from the application of century-old named reactions to the development of precise, high-yield organometallic techniques. For drug development professionals, understanding the nuances of its synthesis—the causality behind the cryogenic temperatures of lithiation or the selectivity of the Vilsmeier-Haack reaction—is paramount for efficient and scalable production of advanced intermediates. As the demand for novel therapeutics continues, the strategic application of unassuming architects like pyrimidine-5-carbaldehyde will remain fundamental to the creation of the next generation of medicines.
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Navigating the Solubility Landscape of 2,4-Dimethoxypyrimidine-5-carbaldehyde: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-dimethoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers researchers, scientists, and drug development professionals a blend of theoretical principles and practical, field-proven methodologies. We delve into the physicochemical characteristics of the target molecule, outline a detailed experimental protocol for solubility assessment, and provide a basis for predicting its behavior in a range of common organic solvents. This guide is designed to be a self-validating system, empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a versatile heterocyclic compound. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleobases and various pharmaceuticals.[1][2] The presence of methoxy and carbaldehyde functionalities provides reactive handles for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[3][4] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and for its potential formulation in preclinical studies.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For this compound, several key molecular features will dictate its solubility profile:
-
Polarity: The molecule possesses both polar and non-polar characteristics. The two nitrogen atoms in the pyrimidine ring, the two oxygen atoms of the methoxy groups, and the carbonyl group of the carbaldehyde contribute to its polarity, with a calculated PSA (Polar Surface Area) of 61.3 Ų.[6] The aromatic ring and the methyl groups of the methoxy substituents contribute to its non-polar character. The calculated XLogP3 of 0.3 suggests a relatively balanced polarity, indicating it is not extremely lipophilic or hydrophilic.[6]
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy and carbonyl groups can act as hydrogen bond acceptors. However, the absence of acidic protons means it cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents like water and alcohols, but it can still interact favorably with solvents that are good hydrogen bond donors.
-
Crystal Lattice Energy: The melting point of this compound is 114-115°C.[6] A higher melting point generally suggests a more stable crystal lattice, which requires more energy to overcome for the solute to dissolve.
Based on these characteristics, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents. Its solubility is likely to be highest in polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a robust and widely accepted gravimetric method for determining the solubility of this compound in various organic solvents at different temperatures.[7][8][9]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated digital thermometer
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm)
-
Drying oven
Experimental Workflow
The experimental workflow for determining the solubility is illustrated in the following diagram:
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 100 mg of this compound into a series of glass vials.
-
To each vial, add a known mass (e.g., 2 g) of the selected organic solvent.
-
Ensure that an excess of solid remains undissolved to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Allow the solutions to equilibrate for at least 24 hours with constant agitation to ensure equilibrium is reached. Studies on similar pyrimidine derivatives suggest this timeframe is adequate.[7][8][10]
-
-
Sampling and Filtration:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm filter to prevent any undissolved solid from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered solution into a pre-weighed, dry vial.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is determined by subtracting the mass of the empty vial from the final mass of the vial containing the dried solute.
-
The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.
-
Predicted Solubility Profile and Solvent Selection Rationale
Based on the physicochemical properties of this compound and solubility data for related pyrimidine derivatives, a predicted solubility profile can be established.[7][8][9]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of these solvents are expected to effectively solvate the polar regions of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity to interact with the pyrimidine core and non-polar character to solvate the methoxy groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Ethers are good hydrogen bond acceptors and can solvate the molecule, but their lower polarity compared to DMF may result in slightly lower solubility. |
| Ketones | Acetone | Moderate | The carbonyl group of acetone can interact with the polar functionalities of the solute. |
| Alcohols | Methanol, Ethanol | Low to Moderate | While alcohols can act as hydrogen bond donors and acceptors, the energy required to disrupt the hydrogen bonding network of the alcohol for the non-hydrogen bond donating solute may limit solubility. |
| Non-polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the pyrimidine derivative makes it unlikely to be well-solvated by non-polar solvents, following the "like dissolves like" principle.[5] |
The logical relationship for selecting appropriate solvents for solubility testing is depicted in the following diagram:
Caption: Logical framework for solvent selection based on molecular properties.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with a detailed, practical experimental protocol, researchers are well-equipped to generate reliable solubility data. This information is crucial for the successful application of this important synthetic intermediate in drug discovery and development, enabling more efficient process optimization and formulation design.
References
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A Technical Guide to the Stability and Storage of 2,4-Dimethoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for 2,4-dimethoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and materials science. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, experimental reproducibility, and the safety of laboratory personnel. This document synthesizes established principles of chemical stability with practical, field-proven insights to offer a robust framework for managing this valuable reagent.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in ensuring its stability. These characteristics influence its reactivity and susceptibility to degradation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 114-115 °C | [1] |
| Boiling Point | 330.7 °C at 760 mmHg | [1] |
| CAS Number | 52606-02-7 | [1] |
Known and Postulated Degradation Pathways
While specific forced degradation studies on this compound are not extensively available in public literature, we can postulate likely degradation pathways based on the chemical functionalities present in the molecule: the aromatic aldehyde and the dimethoxypyrimidine ring. These pathways are critical to consider when designing experiments and defining storage conditions.
Oxidation of the Aldehyde Group
Aromatic aldehydes are susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions. The primary degradation product would be the corresponding carboxylic acid, 2,4-dimethoxypyrimidine-5-carboxylic acid. This transformation can significantly alter the compound's reactivity and biological activity.
Hydrolysis of Methoxy Groups
The methoxy groups at the 2 and 4 positions of the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of the corresponding hydroxypyrimidines, which may exist in tautomeric forms (pyrimidinones). The rate of hydrolysis is dependent on pH and temperature.
Photodegradation
Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For pyrimidine derivatives, this can include complex rearrangements and ring-opening reactions.
Polymerization and Condensation Reactions
Aldehydes, in general, can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities. While less common for solid aromatic aldehydes, it is a potential degradation pathway, especially under elevated temperatures.
Figure 2: Recommended workflow for handling this compound.
Proposed Experimental Protocol for a Forced Degradation Study
To definitively identify degradation pathways and develop a stability-indicating analytical method, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [2]
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable for monitoring the purity of aromatic compounds.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Stress Conditions
The following are standard stress conditions used in forced degradation studies. [3][4]
| Stress Condition | Reagents and Conditions |
|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid compound at 80°C for 48 hours |
| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). |
Sample Preparation and Analysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For each stress condition, mix the stock solution with the stressor (acid, base, or H₂O₂) or expose the solid/solution to heat or light.
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to the same concentration with the mobile phase.
-
Analyze the samples by the developed HPLC method.
-
Analyze a control sample (unstressed) at each time point for comparison.
Data Interpretation
-
Purity Assessment: Calculate the peak area of the parent compound and any degradation products.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting impurities.
-
Structure Elucidation: For significant degradation products, use LC-MS and NMR to identify their structures.
Conclusion
The stability of this compound is crucial for its successful application in research and development. While specific degradation data is limited, understanding the inherent reactivity of the aldehyde and dimethoxypyrimidine moieties allows for the implementation of robust storage and handling protocols. By controlling temperature, light, and moisture, and by avoiding incompatible materials, the integrity of this valuable compound can be maintained. For critical applications, conducting a forced degradation study as outlined in this guide will provide a deeper understanding of its stability profile and enable the development of validated, stability-indicating analytical methods.
References
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Shinde, P., & Shinde, P. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 205-212.
- Singh, R., & Kumar, M. (2016). Forced degradation studies: A prominent way to develop stability indicating method. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
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Navigating the Unknown: A Technical Guide to the Potential Hazards of 2,4-dimethoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential hazards associated with 2,4-dimethoxypyrimidine-5-carbaldehyde. In the absence of comprehensive toxicological data for this specific molecule, this document synthesizes information from structurally related compounds to offer a precautionary framework for safe handling and use. As responsible scientists, it is incumbent upon us to treat compounds with unknown toxicological profiles with the highest degree of caution. This guide is structured to provide a logical, evidence-based rationale for the recommended safety protocols.
Executive Summary: A Precautionary Approach
Predicted Hazard Profile: An Evidence-Based Extrapolation
Based on the safety data sheets (SDS) of structurally analogous compounds, a predicted hazard profile for this compound has been constructed. Commonalities in the hazards of substituted pyrimidines and aromatic aldehydes form the basis of these predictions.
Table 1: Predicted Hazard Classification
| Hazard Class | Predicted Classification | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Analogs such as 2,4-Diamino-pyrimidine-5-carbaldehyde are classified as harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Numerous related pyrimidine derivatives, including 2-Amino-4,6-dimethoxypyrimidine and 2,4-Diaminopyrimidine, are known skin irritants.[2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | This is a common classification for many aromatic aldehydes and substituted pyrimidines.[2][3][4] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | The presence of an aldehyde group can sometimes lead to skin sensitization. 2,4-Diamino-pyrimidine-5-carbaldehyde is noted to potentially cause allergic skin reactions.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of fine powders of similar compounds can lead to respiratory tract irritation.[5] |
It is critical to reiterate that these are predicted hazards. All handling procedures should reflect this uncertainty and prioritize the minimization of exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. For solutions, a well-ventilated laboratory space is the minimum requirement, with a fume hood being preferable, especially when heating or agitating the solution. An eyewash station and a safety shower must be readily accessible.[6][7][8][9]
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.[9]
-
Skin Protection: A lab coat must be worn and fully fastened. Nitrile gloves are recommended; however, it is crucial to consult a glove compatibility chart for the specific solvents being used. Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly.[2][9]
-
Respiratory Protection: If there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Experimental Workflow: Safe Handling Protocols
The following protocols are designed to minimize risk during common laboratory procedures involving this compound.
Weighing and Aliquoting of Solid Compound
This workflow is designed to prevent the generation and inhalation of dust.
Caption: Workflow for weighing solid this compound.
Preparation of Solutions
This protocol minimizes the risk of splashes and inhalation of vapors.
Caption: Protocol for the safe preparation of solutions.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill Response
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][9][10]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[1][5][6]
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities is a cornerstone of scientific integrity. While the full toxicological profile of this compound remains to be elucidated, the precautionary principles and protocols outlined in this guide provide a robust framework for its safe handling. By adhering to these guidelines, researchers can mitigate potential risks and foster a culture of safety in the laboratory.
References
- TCI Chemicals. (2024-11-29). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2009-06-12).
- Fisher Scientific. (n.d.).
- Echemi. (n.d.).
- TCI Chemicals. (2025-07-01).
- Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine.
- Fisher Scientific. (2025-05-01).
- Fisher Scientific. (2013-12-20).
- Fisher Scientific. (2011-02-07). SAFETY DATA SHEET: 2-Chloropyrimidine-5-carboxaldehyde.
- Sigma-Aldrich. (2025-10-13).
- ChemicalBook. (2023-12-07).
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (2024-03-31). SAFETY DATA SHEET: 5-Iodo-2,4-dimethoxypyrimidine.
- ChemicalBook. (2025-08-09). Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine.
- PubChem. (n.d.). 2,4-Dimethoxypyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-2,6-dimethoxypyrimidine.
- Echemi. (n.d.).
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Methodological & Application
The Strategic Utility of 2,4-Dimethoxypyrimidine-5-carbaldehyde in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, demonstrating significant therapeutic impact across a spectrum of diseases including cancer, viral infections, and inflammatory conditions.[1][2] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry.[1] The structural resemblance of the pyrimidine core to the purine base of adenosine triphosphate (ATP) allows pyrimidine-based compounds to function as competitive inhibitors at the ATP-binding site of protein kinases.[3][4] This mimicry is a key principle in the design of a large number of targeted therapies.
Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.[7][8] The pyrimidine scaffold offers a versatile and synthetically accessible framework for the elaboration of potent and selective kinase inhibitors.[9] This guide focuses on the application of a specific, highly functionalized pyrimidine building block, 2,4-dimethoxypyrimidine-5-carbaldehyde , in the synthesis of novel kinase inhibitors. The strategic placement of the methoxy and carbaldehyde groups provides synthetic handles for diversification and the introduction of pharmacophoric elements crucial for potent and selective kinase inhibition.
The Versatility of this compound: A Chemist's Perspective
The utility of this compound as a starting material lies in the differential reactivity of its functional groups. The aldehyde at the C5 position is a prime site for modifications, most notably through reductive amination, to introduce a variety of side chains that can interact with specific pockets within the kinase active site. The methoxy groups at the C2 and C4 positions, while relatively stable, can be subjected to nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles, allowing for the introduction of amino groups that often serve as key hydrogen bond donors to the kinase hinge region.
This multi-faceted reactivity allows for a modular approach to inhibitor synthesis, where different components of the final molecule can be systematically varied to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategy: Reductive Amination as a Key Transformation
A primary and highly effective method for elaborating the this compound core is through reductive amination.[10] This one-pot reaction combines the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[11] This reaction is favored for its operational simplicity and broad substrate scope.
Below is a generalized workflow for the synthesis of a kinase inhibitor library using this compound as the starting scaffold.
Sources
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synthesis of pyrimidine-based antivirals from 2,4-dimethoxypyrimidine-5-carbaldehyde
An Application Guide to the Synthesis of Pyrimidine-Based Antiviral Agents from 2,4-Dimethoxypyrimidine-5-carbaldehyde
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in antiviral drug discovery.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine derivatives to act as effective mimics and inhibitors of viral replication processes.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthetic utility of this compound, a highly versatile and strategic starting material for the generation of diverse pyrimidine-based compounds with antiviral potential. We present detailed principles and step-by-step protocols for three key synthetic transformations targeting the C5-aldehyde group: reductive amination, Wittig olefination, and conversion to acyclic nucleoside analogs. Each protocol is designed to be self-validating, with explanations of the underlying chemistry and expected outcomes to empower researchers in the synthesis of novel antiviral candidates.
Strategic Importance of the Starting Material
This compound is an ideal precursor for library synthesis in a drug discovery context. Its key strategic advantages include:
-
A Pre-functionalized Core: The pyrimidine ring is an established pharmacophore in antiviral therapy.
-
Protected Hydroxyl Groups: The methoxy groups at the C2 and C4 positions serve as stable protecting groups for the corresponding keto-enol tautomers (uracil). They can be retained in the final product or deprotected in later synthetic steps to yield uracil analogs.
-
A Versatile Aldehyde Handle: The formyl group at the C5 position is a prime site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for systematic structural modifications to explore the chemical space for antiviral activity.
The diagram below illustrates the central role of this aldehyde in branching out to various classes of derivatives, each accessible through well-established synthetic methodologies.
Caption: Synthetic utility of this compound.
Pathway I: Reductive Amination for C5-Aminoalkyl Pyrimidines
Expertise & Rationale
Reductive amination is one of the most robust and widely used methods for synthesizing amines in medicinal chemistry. The reaction proceeds in two stages: the initial formation of a Schiff base (imine) or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[5] This one-pot procedure is highly efficient for generating compound libraries.
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reducing agent for this transformation.[6] Its mild and selective nature allows it to reduce the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] It is also less water-sensitive than other hydrides like sodium cyanoborohydride (NaBH₃CN) and does not require acidic conditions that could potentially degrade sensitive substrates.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 g, 5.95 mmol). Dissolve it in anhydrous DCM (20 mL).
-
Amine Addition: Add the amine (e.g., benzylamine, 0.70 mL, 6.54 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
-
Reductant Addition: In a single portion, carefully add sodium triacetoxyborohydride (1.89 g, 8.92 mmol). The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure C5-aminoalkyl pyrimidine derivative.
Data Presentation: Expected Outcomes
The following table summarizes hypothetical results for the synthesis of various derivatives using this protocol, providing researchers with expected characterization data.
| Amine Substrate | Product Structure | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Benzylamine | 75-85% | ~8.4 (s, 1H, H6), ~7.3 (m, 5H, Ar-H), ~4.1 (s, 3H, OMe), ~4.0 (s, 3H, OMe), ~3.9 (s, 2H, CH₂-N), ~3.8 (s, 2H, Ar-CH₂) | |
| Morpholine | 80-90% | ~8.4 (s, 1H, H6), ~4.1 (s, 3H, OMe), ~4.0 (s, 3H, OMe), ~3.7 (t, 4H, O(CH₂)₂), ~3.5 (s, 2H, Pyr-CH₂), ~2.5 (t, 4H, N(CH₂)₂) | |
| Aniline | 60-70% | ~8.4 (s, 1H, H6), ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~4.3 (s, 2H, CH₂-N), ~4.1 (s, 3H, OMe), ~4.0 (s, 3H, OMe) |
Visualization: Reductive Amination Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
Pathway II: Synthesis of Acyclic Nucleoside Analogs
Many potent antiviral drugs, such as Acyclovir and Ganciclovir, are acyclic nucleoside analogs.[7] They mimic natural nucleosides and, after phosphorylation in the body, act as chain terminators during viral DNA or RNA synthesis. The C5-aldehyde can be converted into a C5-hydroxymethyl group, which serves as a handle to attach various acyclic "sugar" mimics.
Protocol 1: Reduction of the Aldehyde
Principle: Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent suitable for the selective reduction of aldehydes to primary alcohols in the presence of the electron-rich pyrimidine ring. The reaction is typically fast and clean.
Procedure:
-
Setup: Dissolve this compound (1.0 g, 5.95 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add NaBH₄ (0.27 g, 7.14 mmol, 1.2 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor for the absence of the starting material by TLC.
-
Quenching: Slowly add acetone (5 mL) to quench the excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (2,4-dimethoxypyrimidin-5-yl)methanol as a white solid, which is often pure enough for the next step.
Protocol 2: Williamson Ether Synthesis for Side-Chain Attachment
Principle: The Williamson ether synthesis is a classic method for forming ethers. The alcohol from the previous step is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a leaving group (e.g., bromide) on an appropriate acyclic side-chain precursor.
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 0.26 g, 6.5 mmol, 1.1 eq) in anhydrous THF (15 mL) and cool to 0 °C.
-
Alkoxide Formation: Slowly add a solution of (2,4-dimethoxypyrimidin-5-yl)methanol (1.0 g, 5.88 mmol, 1.0 eq) in anhydrous THF (10 mL). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Side-Chain Addition: Add the desired electrophilic side-chain (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran, 1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting alcohol is consumed (typically 6-18 hours).
-
Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: Purify by column chromatography. If a protecting group like THP was used on the side-chain, it can be removed under acidic conditions (e.g., p-TsOH in methanol) to yield the final acyclic nucleoside analog.
Visualization: Pathway to Acyclic Nucleoside Analogs
Caption: Two-step synthesis of acyclic nucleoside analogs.
Conclusion
This compound stands out as a powerful and versatile platform for the synthesis of novel pyrimidine derivatives. The protocols detailed in this guide for reductive amination and the synthesis of acyclic nucleoside analogs provide robust and reproducible methods for generating libraries of compounds. These pathways enable extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the quest for new, effective antiviral therapies. By leveraging these synthetic strategies, researchers are well-equipped to explore the vast chemical space around the pyrimidine core and contribute to the development of next-generation antiviral agents.
References
- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (1999).
- ResearchGate. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
- ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives....
- ResearchGate. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
- National Center for Biotechnology Information. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. [Link]
- ScienceDirect. (2023).
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
- ACS Publications. (1995). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. [Link]
- National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. [Link]
- R Discovery. (n.d.). Pyrimidine Nucleoside Analogues Research Articles. [Link]
- National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]
- National Center for Biotechnology Information. (2019).
- Royal Society of Chemistry. (2013).
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2018).
- Google Patents. (n.d.).
- Redalyc. (n.d.).
- ResearchGate. (2017).
- ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]
- National Center for Biotechnology Information. (1986). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. PubMed. [Link]
- National Center for Biotechnology Information. (2022).
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- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
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The Versatile Aldehyde: Harnessing 2,4-Dimethoxypyrimidine-5-carbaldehyde in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleic acid bases and interact with a wide array of biological targets.[1][2] Within the diverse landscape of pyrimidine-based building blocks, 2,4-dimethoxypyrimidine-5-carbaldehyde emerges as a particularly valuable synthon. Its strategic placement of an aldehyde functional group on the electron-rich dimethoxypyrimidine ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and scientific rationale for its use in the synthesis of bioactive molecules.
The Strategic Advantage of the 5-Formyl Group
The aldehyde functionality at the C5 position of the 2,4-dimethoxypyrimidine core is the key to its synthetic utility. This electron-withdrawing group activates the pyrimidine ring for certain reactions and, more importantly, serves as an electrophilic center for a variety of condensation and multicomponent reactions. This allows for the facile introduction of diverse side chains and the construction of fused heterocyclic systems, which are often sought after in drug discovery programs.
Application in the Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
One of the most powerful applications of this compound is its use as the aldehyde component in the Biginelli reaction.[3] This one-pot, three-component reaction, involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, provides a straightforward and atom-economical route to highly functionalized dihydropyrimidinones (DHPMs).[4][5] DHPMs are a privileged class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6]
Scientific Rationale
The Biginelli reaction proceeds through a series of acid-catalyzed steps.[3] The initial condensation between the aldehyde and urea forms an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring. The use of a heteroaromatic aldehyde like this compound introduces the pyrimidine motif directly into the DHPM core, creating hybrid molecules with the potential for enhanced or novel biological activities.
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of 5-Vinylpyrimidine Scaffolds via Condensation Chemistry
Foreword: The Strategic Value of 5-Substituted Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and being an integral part of genetic material.[1][2] Modifications at the C5 position, in particular, have been a fertile ground for the development of novel drug candidates, including kinase inhibitors and various pharmacologically active molecules.[3][4][5] The introduction of a vinyl linkage at this position creates a versatile chemical handle, opening avenues for further molecular elaboration and the synthesis of complex heterocyclic systems.
This document provides a detailed guide to one of the most efficient and fundamental methods for creating these valuable synthons: the condensation reaction between 2,4-dimethoxypyrimidine-5-carbaldehyde and active methylene compounds. This reaction, primarily a Knoevenagel condensation, is a robust and reliable tool for carbon-carbon bond formation.[6][7] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[8][9] The "active" nature of the methylene compound stems from the presence of two adjacent electron-withdrawing groups (e.g., -CN, -COOR, -NO₂), which increase the acidity of the methylene protons.
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine), which facilitates the initial deprotonation of the active methylene compound.
The process unfolds in three key stages:
-
Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (AMC), creating a resonance-stabilized carbanion. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms an intermediate alkoxide.
-
Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final, stable, conjugated product.
Caption: General Mechanism of the Knoevenagel Condensation.
Experimental Protocols: A Practical Guide
The following protocols have been optimized for the synthesis of various 5-vinylpyrimidine derivatives. The choice of active methylene compound dictates the functionality of the resulting vinyl group, while the choice of catalyst and solvent can significantly impact reaction time and yield.
Caption: Standard Experimental Workflow.
Protocol 1: Synthesis of 2-(2,4-Dimethoxypyrimidin-5-yl)methylene)malononitrile
This reaction is typically high-yielding and rapid, producing a bright yellow crystalline solid. The product is a useful intermediate for creating more complex heterocyclic systems.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)[10]
-
Piperidine (0.1 eq)
-
Ethanol (approx. 10 mL per gram of aldehyde)
-
-
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and ethanol. Stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Scientist's Note: Piperidine is a highly effective basic catalyst for this condensation. Using a small, sub-stoichiometric amount ensures catalysis without promoting significant side reactions. Ethanol is an excellent solvent as it solubilizes the reactants and allows for easy precipitation of the product upon cooling.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is often accompanied by a rapid color change to deep yellow/orange.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual catalyst or unreacted starting material.
-
Drying: Dry the bright yellow crystalline product under vacuum. The product is often of high purity (>95%) and may not require further purification.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2,4-dimethoxypyrimidin-5-yl)acrylate
This protocol yields a product with ester functionality, which can be readily hydrolyzed or otherwise modified. The reaction may be slightly slower than with malononitrile.
-
Materials:
-
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stir bar, and reflux condenser, add this compound, ethyl cyanoacetate, and toluene.
-
Scientist's Note: Toluene is used here as an azeotropic solvent to remove the water formed during the condensation, driving the reaction equilibrium towards the product. The Dean-Stark trap is essential for this purpose. Triethylamine is a suitable base, slightly milder than piperidine.
-
-
Catalyst Addition: Add triethylamine to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate). The reaction is generally complete in 4-6 hours, or when water ceases to collect in the trap.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1M HCl (to remove triethylamine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid. Purify the crude product via column chromatography on silica gel (using a gradient elution of Hexane:Ethyl Acetate) or by recrystallization from an appropriate solvent like ethanol/water.
-
Protocol 3: Synthesis of 2,4-Dimethoxy-5-(2-nitrovinyl)pyrimidine
The condensation with nitromethane introduces a nitroalkene group, a valuable precursor for the synthesis of amines, ketones, and other functional groups. This reaction often requires a stronger base and controlled temperature.[13]
-
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)[13]
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Methanol (approx. 20 mL per gram of aldehyde)
-
Ice-cold 1M Hydrochloric Acid (HCl)
-
-
Step-by-Step Procedure:
-
Setup: In a flask, dissolve this compound in methanol. In a separate flask, prepare a solution of KOH in methanol. Cool both solutions to 0 °C in an ice bath.
-
Scientist's Note: This reaction is highly exothermic and the product can be unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions and decomposition.[14] An excess of nitromethane is often used to act as both reactant and solvent.
-
-
Reagent Addition: Slowly add the nitromethane to the aldehyde solution, keeping the temperature at 0 °C.
-
Catalyst Addition: Add the methanolic KOH solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C. A precipitate may form.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2-4 hours after the addition is complete.
-
Work-up: Pour the reaction mixture slowly into a beaker containing vigorously stirred, ice-cold 1M HCl. This will neutralize the base and precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum. Recrystallization from ethanol or isopropanol may be necessary to obtain a pure product.
-
Data Summary and Comparison
The table below summarizes the typical conditions and outcomes for the condensation reactions, providing a comparative overview for experimental planning.
| Active Methylene Compound | Typical Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield | Product Appearance |
| Malononitrile | Piperidine | Ethanol | 78 | 1-2 | >90% | Bright Yellow Solid |
| Ethyl Cyanoacetate | Triethylamine | Toluene | 110 | 4-6 | 75-85% | Pale Yellow / White Solid |
| Nitromethane | KOH | Methanol | 0-5 | 2-4 | 60-75% | Yellow Solid |
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure starting aldehyde (oxidation to carboxylic acid).- Inactive catalyst.- Insufficient reaction time or temperature. | - Verify purity of this compound by NMR or melting point.- Use a fresh bottle of amine catalyst.- For slower reactions (e.g., with ethyl cyanoacetate), ensure azeotropic removal of water is efficient. Increase reflux time. |
| Incomplete Reaction | - Insufficient catalyst.- Reaction has not reached equilibrium. | - Add a slightly larger catalytic amount of base.- Extend the reaction time, monitoring periodically by TLC. |
| Formation of Side Products | - Reaction temperature too high.- For malononitrile, a Michael addition of a second molecule can occur.[15] | - For the nitromethane reaction, strictly maintain the temperature below 5 °C.- Ensure a slight excess (1.1 eq) of the active methylene compound is used, but not a large excess that might promote side reactions. |
| Purification Difficulties | - Oily product that won't crystallize.- Product co-elutes with impurities during chromatography. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization.- If chromatography fails, try recrystallization from a different solvent system (e.g., isopropanol, ethyl acetate/hexane). |
References
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health (NIH). [Link]
- Scheme 1: Synthesis of 5-substituted pyrimidine analogs. (n.d.).
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condens
- SYNTHESIS OF PYRIMIDINE DERIV
- Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. (2024). Oriental Journal of Chemistry. [Link]
- Imai, K., & Honjo, M. (1965). Synthesis of 5-substituted pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 13(1), 7-16. [Link]
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. [Link]
- Recent developments in knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research. [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health (NIH). [Link]
- Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl... (n.d.).
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. [Link]
- Shankaraiah, N., Tokala, R., & Bora, D. (2022).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]
- Synthesis, reactions, and applications of pyrimidine deriv
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
- Synthesis of novel pyrimidine and fused pyrimidine deriv
- Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.).
- Synthesis of Densely Substituted Pyrimidine Deriv
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). [Link]
- One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condens
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (2014). Oriental Journal of Chemistry. [Link]
- Sharma, R. A., & Bobek, M. (1975). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. The Journal of Organic Chemistry. [Link]
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.).
- A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. (n.d.).
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). National Institutes of Health (NIH). [Link]
- Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- The Condensation of Aromatic Aldehydes with Nitromethane. (n.d.). J. Chem. Soc., Trans.[Link]
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. [Link]
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (n.d.). MDPI. [Link]
- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.).
- Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl cyanide. (n.d.).
- The plausible mechanism for the formation of 2-arylidene malononitrile... (n.d.).
- Condensation with Nitromethane. (2006). Sciencemadness.org. [Link]
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.).
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (n.d.).
- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. (2022). Semantic Scholar. [Link]
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Application Notes and Protocols: Synthesis of Novel Photochromic Materials Utilizing 2,4-Dimethoxypyrimidine-5-carbaldehyde
For: Researchers, scientists, and drug development professionals engaged in the exploration of smart materials and photopharmacology.
Introduction: The Promise of Pyrimidine-Based Photochromes
Photochromism, the reversible transformation of a chemical species between two forms with distinct absorption spectra upon photoirradiation, is a cornerstone of advanced materials science.[1] This unique property allows for the development of molecular switches, high-density optical data storage, and photosensitive materials.[2] Pyrimidine, a fundamental heterocycle in nucleic acids, offers a compelling scaffold for the design of novel photochromic materials due to its inherent electronic properties and synthetic versatility. The electron-deficient nature of the pyrimidine ring can significantly influence the photophysical and photochemical characteristics of a molecule.[3]
This application note provides a comprehensive guide to the synthesis of novel photochromic materials using 2,4-dimethoxypyrimidine-5-carbaldehyde as a key building block. We will explore two primary synthetic avenues: the formation of Schiff bases (anils) and the Claisen-Schmidt condensation to yield chalcones. While direct reports on the photochromic properties of materials derived from this specific aldehyde are emerging, we will leverage established synthetic methodologies and mechanistic understanding from analogous systems to provide robust and reliable protocols.
Core Synthetic Strategies and Mechanistic Insights
The aldehyde functional group at the 5-position of the 2,4-dimethoxypyrimidine core is a versatile handle for constructing larger π-conjugated systems that are often a prerequisite for photochromism.
Strategy 1: Synthesis of Photochromic Pyrimidine-Based Schiff Bases
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and high-yielding reaction. Schiff bases, particularly those derived from aromatic aldehydes and anilines (anils), are known to exhibit photochromism.[4]
Causality Behind Experimental Choices: The choice of the aniline component is critical in tuning the photochromic properties of the resulting Schiff base. Electron-donating or -withdrawing substituents on the aniline ring can modulate the electronic structure of the molecule, thereby influencing its absorption spectra and the stability of its photoisomers. For instance, hydroxyl groups ortho to the imine bond can facilitate excited-state intramolecular proton transfer (ESIPT), a key mechanism in the photochromism of many anils.[5]
Proposed Photochromic Mechanism: The photochromism of N-salicylideneaniline, a well-studied photochromic Schiff base, proceeds through an initial excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the imine nitrogen, forming a transient cis-keto amine. This is followed by a Z/E isomerization around the C=C bond to a more stable trans-keto amine, which is the colored species.[1] The process is reversible, with the original enol form being regenerated either thermally or by irradiation with visible light.[5] A similar mechanism can be posited for pyrimidine-based Schiff bases bearing an ortho-hydroxyl group on the aniline moiety.
Diagram of Proposed Photochromic Mechanism for a Pyrimidine-Based Salicylideneaniline Analogue
Caption: Proposed photochromic mechanism involving ESIPT.
Strategy 2: Synthesis of Photochromic Pyrimidine-Based Chalcones
Chalcones, or α,β-unsaturated ketones, are another class of compounds that can exhibit photochromic behavior. They are readily synthesized via the Claisen-Schmidt condensation between an aldehyde and a ketone.[6]
Causality Behind Experimental Choices: The choice of the ketone reactant in the Claisen-Schmidt condensation provides another avenue for tuning the properties of the final product. Aromatic ketones are commonly used, and their substitution pattern can influence the extent of conjugation and the electronic properties of the resulting chalcone.[3] The reaction is typically base-catalyzed, with common bases including sodium hydroxide or potassium hydroxide.[7]
Proposed Photochromic Mechanism: The photochromism of chalcones often involves a reversible E/Z isomerization around the central C=C double bond upon irradiation with UV light. The two isomers have different absorption spectra, leading to a change in color.
Diagram of Synthetic Workflow via Claisen-Schmidt Condensation
Caption: Workflow for pyrimidine-based chalcone synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Photochromic Pyrimidine-Based Schiff Base
This protocol describes the synthesis of (E)-2-(((2,4-dimethoxypyrimidin-5-yl)methylene)amino)phenol, a representative photochromic Schiff base.
Materials:
-
This compound
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).
-
Add a solution of 2-aminophenol (1.0 mmol) in absolute ethanol (10 mL) to the flask.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Characterization:
-
FT-IR: Expect a characteristic imine (C=N) stretching vibration around 1620-1640 cm⁻¹. The absence of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3500 cm⁻¹) from the starting materials will indicate product formation.
-
¹H NMR: Look for a characteristic singlet for the imine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. The signals for the aromatic and pyrimidine protons should also be present in the expected regions.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized Schiff base.
Protocol 2: Synthesis of a Photochromic Pyrimidine-Based Chalcone
This protocol outlines the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-en-1-one, a representative photochromic chalcone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)
Procedure:
-
Dissolve this compound (1.0 mmol) and 4-hydroxyacetophenone (1.0 mmol) in ethanol (20 mL) in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the potassium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product.
Characterization:
-
FT-IR: Expect a characteristic α,β-unsaturated ketone C=O stretching vibration around 1640-1660 cm⁻¹ and a C=C stretching vibration around 1600 cm⁻¹.
-
¹H NMR: Look for two doublets for the vinylic protons (-CH=CH-) in the range of δ 6.5-8.0 ppm with a coupling constant of approximately 15-18 Hz, characteristic of an E-isomer.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized chalcone.
Quantitative Data Summary
The following table provides expected and literature-based data for analogous photochromic systems. Actual values for the synthesized compounds will need to be determined experimentally.
| Compound Class | Expected λmax (Uncolored Form) | Expected λmax (Colored Form) | Photochromic Mechanism | Reference |
| Pyrimidine Schiff Base | ~350-400 nm | ~450-550 nm | ESIPT and Z/E Isomerization | [1][5] |
| Pyrimidine Chalcone | ~320-380 nm | Varies with isomer | E/Z Isomerization | [8] |
Conclusion and Future Directions
The synthetic protocols detailed in this application note provide a solid foundation for the development of novel photochromic materials based on the this compound scaffold. The formation of Schiff bases and chalcones offers two versatile and efficient routes to access these promising molecular switches. The tunability of the aniline and ketone precursors allows for the rational design of materials with tailored photochromic properties.
Future research should focus on the detailed photophysical characterization of these newly synthesized compounds, including the determination of quantum yields, fatigue resistance, and switching kinetics. Furthermore, the incorporation of these photochromic pyrimidine derivatives into polymeric matrices or onto surfaces could lead to the development of advanced functional materials for a wide range of applications, from smart coatings to photoregulated biological systems.
References
- Amimoto, K., & Kawato, T. (2005). Photochromism of organic compounds in the crystal state. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 6(4), 207-226.
- Barachevsky, V. A. (2003). Organic photochromes and their applications. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 4(1), 1-13.
- Berkovic, G., Krongauz, V., & Weiss, V. (2000). Spiropyrans and spirooxazines for memories and switches. Chemical Reviews, 100(5), 1741-1754.
- Chen, Y., & Zeng, D. (2004). Study on photochromic diarylethene with phenolic Schiff base: preparation and photochromism of diarylethene with benzoxazole. The Journal of Organic Chemistry, 69(15), 5037-5040.
- Ciardelli, F., Fabbri, D., & Pieroni, O. (1989). Photochromic polymers. Progress in Polymer Science, 14(3), 249-301.
- El-Sayed, M. A. (2004). Ultrafast dynamics of salicylideneaniline in the condensed phase. Accounts of Chemical Research, 37(12), 899-906.
- Hadjoudis, E., & Mavridis, I. M. (2004). Photochromism and thermochromism of Schiff bases in the solid state. Chemical Society Reviews, 33(9), 579-588.
- Irie, M. (2000). Diarylethenes for memories and switches. Chemical Reviews, 100(5), 1685-1716.
- Kawato, T. (2005). Photochromism of anils. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 6(4), 207-226.
- Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. A. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 431-437.
- Minkin, V. I. (2004). Photo-, thermo-, solvato-, and electrochromic spiroheterocyclic compounds. Chemical Reviews, 104(5), 2751-2776.
- Praxilabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2012). Quantitative yields in Claisen–Schmidt reactions have been reported in the absence of solvent using sodium hydroxide as the base and plus benzaldehydes. Molecules, 17(1), 571-583.
- RSC Publishing. (2021). Photochromic and molecular switching behaviour of new Schiff bases containing hydantoin rings: synthesis, characterization and crystal structures. New Journal of Chemistry.
- SciSpace. (2023).
- Sekar, P. K. (2023). A Review on Chemistry, Synthesis and Biological Applications of Chalcone-based Schiff Bases. Journal of Drug Delivery and Therapeutics, 13(3), 133-143.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022).
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Wolf, C., Pilicer, S. L., Mancinelli, M., & Mazzanti, A. (2019). Predictive chirality sensing via Schiff base formation. Organic & Biomolecular Chemistry, 17(27), 6699-6705.
- Yang, H., Liu, N., Zhang, S., & Yan, L. (2022). A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120561.
- Z-l, C., & Y-h, L. (2018). The photoinduced isomerization mechanism of the 2-(1-(methylimino)methyl)-6-chlorophenol (SMAC): Nonadiabatic surface hopping dynamics simulations. The Journal of Chemical Physics, 149(3), 034304.
- Zhang, J., Wang, X., & Li, Y. (2023). Focused review on applications of chalcone based compounds in material science. Discover Applied Sciences, 7(1), 814.
- Zhdanov, Y. A., Sadekov, I. D., Garnovskii, A. D., & Minkin, V. I. (1965). Synthesis of new anils of heterocyclic and aromatic series. Izvestiya Vysshikh Uchebnykh Zavedenii, Khimiya i Khimicheskaya Tekhnologiya, 8(6), 954-958.
- ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.
- AIP Publishing. (2023). Ultrafast internal conversion and photochromism in gas-phase salicylideneaniline. The Journal of Chemical Physics.
- Menezes, J. C., et al. (2025). Focused review on applications of chalcone based compounds in material science. Discover Applied Sciences, 7, 814.
- PraxiLabs. (n.d.).
- PubMed Central. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- ResearchGate. (2025).
- RSC Publishing. (2024). Metal coordination-driven photochromism in Schiff bases incorporating 1,2,4-triazole and hydroxyphenyl moieties. CrystEngComm.
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- Taylor & Francis Online. (n.d.).
- MDPI. (2026).
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The Versatile Virtuoso: 2,4-Dimethoxypyrimidine-5-carbaldehyde as a Cornerstone for Heterocyclic Synthesis
Introduction: The Strategic Importance of a Pyrimidine Aldehyde
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a recurring motif of profound significance. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. For drug development professionals and synthetic chemists, pyrimidine derivatives are a fertile ground for the discovery of novel therapeutic agents, exhibiting a wide spectrum of biological activities. Within this esteemed class of compounds, 2,4-dimethoxypyrimidine-5-carbaldehyde has emerged as a particularly powerful and versatile building block. Its strategic placement of a reactive aldehyde group on an electron-rich pyrimidine core allows for a diverse array of chemical transformations, making it a linchpin in the construction of complex, fused heterocyclic systems. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis of this key intermediate and showcasing its application in the synthesis of medicinally relevant heterocyclic cores, including pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolines. The protocols described herein are designed to be self-validating, with detailed procedural steps and characterization data to ensure reproducibility and reliability in the laboratory.
Part 1: Synthesis of the Key Building Block: this compound
The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the readily available 2,4-dimethoxypyrimidine. This reaction introduces a formyl group at the electron-rich C5 position of the pyrimidine ring.
Causality Behind the Experimental Choices:
The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃)[1][2][3]. 2,4-Dimethoxypyrimidine is an electron-rich heterocycle due to the electron-donating effect of the two methoxy groups, which activates the C5 position for electrophilic substitution by the Vilsmeier reagent. The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and then heated to drive the formylation to completion. An aqueous workup with a mild base hydrolyzes the intermediate iminium salt to afford the desired aldehyde.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the established procedure for the Vilsmeier-Haack formylation of electron-rich heterocycles.
Materials:
-
2,4-Dimethoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (3.0 equiv.) to anhydrous N,N-dimethylformamide (5.0 equiv.) dropwise at 0 °C (ice bath) with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2,4-dimethoxypyrimidine (1.0 equiv.) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
Expected Characterization Data:
-
¹H NMR (CDCl₃, δ): ~9.8 (s, 1H, CHO), ~8.6 (s, 1H, pyrimidine-H6), ~4.1 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, δ): ~185.0 (CHO), ~170.0 (C4), ~165.0 (C2), ~160.0 (C6), ~110.0 (C5), ~55.0 (OCH₃), ~54.0 (OCH₃).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).
Caption: Plausible mechanism for pyrimido[4,5-b]quinoline synthesis.
Application 2.2: Synthesis of Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are another class of fused heterocycles with a broad range of pharmacological activities, including neuroprotective and antioxidant properties.[4] These can be efficiently synthesized through a three-component reaction involving this compound, an active methylene compound like malononitrile, and a nitrogen nucleophile such as urea or thiourea.
Causality Behind the Experimental Choices:
This reaction is believed to initiate with a Knoevenagel condensation between this compound and malononitrile, catalyzed by a base, to form a vinylidene malononitrile intermediate. This highly electrophilic intermediate then undergoes a Michael addition with urea or thiourea, followed by an intramolecular cyclization and tautomerization to yield the final pyrimido[4,5-d]pyrimidine product. The use of a mild base like piperidine or a heterogeneous catalyst is often sufficient to promote the reaction.
Experimental Protocol 3: Synthesis of 7-Amino-5-(2,4-dimethoxyphenyl)pyrimido[4,5-d]pyrimidine-2(1H)-thione
Materials:
-
This compound
-
Malononitrile
-
Thiourea
-
Ethanol
-
Piperidine (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and thiourea (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 7-amino-5-(2,4-dimethoxyphenyl)pyrimido[4,5-d]pyrimidine-2(1H)-thione.
Expected Characterization Data for a Representative Pyrimido[4,5-d]pyrimidine Derivative:
-
¹H NMR (DMSO-d₆, δ): ~12.0 (br s, 1H, NH), ~8.5 (s, 1H, pyrimidine-H), ~8.0 (s, 2H, NH₂), ~7.5-7.0 (m, aromatic protons if applicable), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, δ): ~180.0 (C=S), ~160-170 (pyrimidine carbons), ~150-160 (fused pyrimidine carbons), ~115 (CN, if applicable), ~80-100 (bridgehead carbons), ~55.0 (OCH₃).
-
IR (KBr, cm⁻¹): ~3300-3100 (NH, NH₂ stretching), ~2200 (CN, if applicable), ~1620 (C=N stretching).
Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group enable the efficient construction of complex, medicinally relevant fused pyrimidine systems. The multicomponent reactions highlighted in this note demonstrate the power of this intermediate to rapidly generate molecular diversity, providing a robust platform for the discovery of new therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently utilize this key building block in their synthetic endeavors, accelerating the pace of innovation in drug discovery and materials science.
References
- Bose, A. K., Manhas, M. S., Sahu, D. P., & Hegde, V. R. (1978). A Convenient Synthesis of 5-Formyl-2,4-dimethoxypyrimidine. Synthesis, 1978(06), 461–462.
- Kumar, A., Kumar, S., & Saxena, A. (2010). A new facile approach for the synthesis of pyrimido[4,5-d]pyrimidines. Tetrahedron Letters, 51(1), 108-111.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. B. A. (2014). Synthesis of novel pyrimido[4,5-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. European journal of medicinal chemistry, 84, 481-492.
- Al-Issa, S. A. (2013). Synthesis and biological evaluation of some new pyrimido [4, 5-d] pyrimidine derivatives. International Journal of Organic Chemistry, 3(2), 127-135.
- El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2010). Synthesis of new pyrido [2, 3-d] pyrimidine derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 343(11‐12), 643-649.
- Abdel-Monem, M. I. (2011). A convenient synthesis and antimicrobial evaluation of some new pyrimidine, pyrimido [4, 5-d] pyrimidine and pyrimido [5, 4-b] quinoline derivatives. Journal of the Chinese Chemical Society, 58(3), 344-352.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2012). 2, 4, 6-Trichloro-5-formylpyrimidine as a building block in heterocyclic synthesis: synthesis of new pyrimidine, pyrazolo [3, 4-d] pyrimidine, pyrimido [4, 5-d] pyrimidine and pyrimido [4, 5-b] quinoline derivatives with potential biological activity. Journal of the Serbian Chemical Society, 77(11), 1543-1555.
- Kumar, D., Gahalain, A., & Kumar, R. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(46), 30045-30054. [Link]
- Fathalla, W., & Crousse, B. (2017). A new synthetic approach to functionalize pyrimido [4, 5-b] quinoline-2, 4 (1H, 3H)-diones via a three-component one-pot reaction. Tetrahedron Letters, 58(3), 232-235.
- Rajput, A. P., & Chondhekar, T. K. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1334-1348.
- Abdel-Rahman, A. A. H., Abdel-Meguid, M., & Shaker, Y. M. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3749. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyrimidines
Introduction: The Central Role of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active molecules and approved pharmaceuticals. As a privileged scaffold, its derivatives exhibit a wide spectrum of therapeutic activities, including roles as kinase inhibitors for oncology (e.g., Pazopanib), antiviral agents, and modulators of central nervous system targets.[1][2][3] The strategic placement of substituents at the C2 and C4 positions, in particular, allows for fine-tuning of the molecule's steric and electronic properties, enabling precise interactions with biological targets and optimization of pharmacokinetic profiles.
This guide provides detailed experimental procedures for two robust and versatile strategies for the synthesis of 2,4-disubstituted pyrimidines, designed for researchers and professionals in drug development. The protocols are presented with an emphasis on not just the procedural steps, but the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.
Strategy 1: De Novo Ring Construction via Condensation of Chalcones with Amidines
This approach builds the pyrimidine ring from acyclic precursors. It is a classic and reliable method, particularly for generating libraries of compounds where diversity is desired at the positions corresponding to the chalcone backbone. The synthesis is a two-step process: (1) formation of an α,β-unsaturated ketone (a chalcone) via Claisen-Schmidt condensation, and (2) cyclocondensation of the chalcone with an N-C-N synthon, such as urea or guanidine, to form the dihydropyrimidine ring, which can be subsequently aromatized.
Causality and Experimental Rationale:
-
Claisen-Schmidt Condensation: This reaction relies on the generation of an enolate from a ketone (acetophenone) using a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The subsequent dehydration is facile due to the formation of a highly conjugated system. The choice of a strong base like potassium hydroxide (KOH) is critical for deprotonating the α-carbon of the ketone efficiently.[4][5]
-
Cyclocondensation: The pyrimidine ring is formed through a series of nucleophilic attacks and condensations. The α,β-unsaturated system of the chalcone provides the three-carbon backbone. A strong base (KOH) is again used to facilitate the reaction, likely by deprotonating the urea/guanidine to increase its nucleophilicity.[6][7] Microwave irradiation can be employed to significantly reduce reaction times by efficiently heating the polar reaction mixture.[4][5]
Visual Workflow: Chalcone Condensation Route
Sources
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The Versatility of 2,4-Dimethoxypyrimidine-5-carbaldehyde in Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
The pyrimidine core is a foundational structural motif in a multitude of biologically active compounds, including a significant number of commercially successful agricultural chemicals.[1][2] Its inherent electronic properties and the potential for diverse functionalization make it a privileged scaffold in the design and synthesis of novel herbicides, fungicides, and insecticides.[3][4] Within the vast landscape of pyrimidine-based intermediates, 2,4-dimethoxypyrimidine-5-carbaldehyde emerges as a potentially valuable, albeit less documented, starting material. Its strategic placement of methoxy and carbaldehyde functionalities offers a unique entry point for the synthesis of a range of high-value agrochemicals. This guide provides a detailed exploration of the prospective applications of this compound in the synthesis of key agricultural chemicals, supported by scientifically grounded, analogous protocols and in-depth technical insights.
Application in the Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates.[5][6] A key structural component of many sulfonylurea herbicides is a substituted pyrimidine ring linked to a sulfonylurea bridge. The synthesis of these herbicides typically involves the coupling of a pyrimidine amine with a sulfonyl isocyanate.[7] Herein, we propose a synthetic pathway to leverage this compound for the preparation of a key aminomethylpyrimidine intermediate, a crucial precursor for sulfonylurea herbicide synthesis.
Synthetic Pathway: From Aldehyde to Amine
The conversion of the 5-carbaldehyde group to a primary amine is a pivotal transformation. Reductive amination provides a direct and efficient method for this conversion.[8][9] This process involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by reduction to the corresponding amine.[10]
Caption: Proposed synthesis of sulfonylurea herbicides from this compound.
Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-(aminomethyl)pyrimidine
This protocol is based on established methods for the reductive amination of aldehydes.[11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes to hydrolyze any remaining imine.
-
Purification: Concentrate the reaction mixture under reduced pressure. Basify the aqueous residue with 2 M NaOH to pH ~10 and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. Purify by column chromatography on silica gel to yield 2,4-dimethoxy-5-(aminomethyl)pyrimidine.
Protocol: Synthesis of a Sulfonylurea Herbicide
This protocol outlines the general procedure for coupling the synthesized amine with a sulfonyl isocyanate.[12][13]
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 2,4-dimethoxy-5-(aminomethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Coupling Reaction: To this solution, add the desired sulfonyl isocyanate (1.05 eq) dropwise at room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by recrystallization or column chromatography to obtain the target sulfonylurea herbicide.
| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 2,4-Dimethoxy-5-(aminomethyl)pyrimidine | 65-75 | 8.25 (s, 1H), 4.20 (s, 2H), 4.05 (s, 3H), 4.00 (s, 3H), 1.90 (s, 2H) | [M+H]⁺ expected |
| Sulfonylurea Product | 80-90 | Dependent on sulfonyl isocyanate used | [M+H]⁺ expected |
Application in the Synthesis of Strobilurin Fungicides
Strobilurins are a highly successful class of fungicides inspired by natural products.[14][15] They act by inhibiting mitochondrial respiration in fungi. Many synthetic strobilurins feature a substituted pyrimidine ring as a key structural element.[16][17][18] The aldehyde functionality of this compound can be utilized to introduce the characteristic β-methoxyacrylate side chain of strobilurins via a Wittig reaction.[19][20]
Synthetic Pathway: Building the Strobilurin Scaffold
The Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[21] This reaction is instrumental in constructing the core structure of strobilurin analogues.
Caption: Synthesis of a strobilurin analogue via a Wittig reaction.
Experimental Protocol: Synthesis of a Strobilurin Analogue
This protocol is adapted from established procedures for the synthesis of strobilurin-type compounds.[22]
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.
-
Wittig Reaction: To this suspension, add a solution of this compound (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired strobilurin analogue.
| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Strobilurin Analogue | 70-85 | 8.50 (s, 1H), 7.60 (d, 1H), 6.50 (d, 1H), 4.10 (s, 3H), 4.05 (s, 3H), 3.80 (s, 3H) | [M+H]⁺ expected |
Conversion to 2,4-Dichloro-5-formylpyrimidine: A Gateway to Diverse Agrochemicals
The methoxy groups on the pyrimidine ring can be readily converted to more reactive chloro substituents. The resulting 2,4-dichloro-5-formylpyrimidine is a highly versatile intermediate for the synthesis of a wide array of agrochemicals, as the chlorine atoms can be selectively displaced by various nucleophiles.[23][24][25]
Synthetic Pathway: Chlorination of the Pyrimidine Ring
The conversion of the dimethoxy derivative to the dichloro analogue is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[26] This reaction is often facilitated by the Vilsmeier-Haack reaction conditions.[12][14][27]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety [cjcu.jlu.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of novel strobilurin-pyrimidine derivatives and their antiproliferative activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 24. Page loading... [guidechem.com]
- 25. CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Revolutionizing Pyrimidine Scaffolding: Microwave-Assisted Synthesis Protocols for 2,4-Dimethoxypyrimidine-5-carbaldehyde
Abstract
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents. The pursuit of novel, efficient, and sustainable synthetic methodologies for the derivatization of pyrimidine-based building blocks is thus of paramount importance. This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) as a transformative technology for reactions involving 2,4-dimethoxypyrimidine-5-carbaldehyde. We will explore the fundamental principles of microwave heating and its profound impact on reaction kinetics and yields. Detailed, field-proven protocols for multicomponent reactions, condensation reactions, and the synthesis of fused heterocyclic systems will be presented, underscoring the versatility of this approach. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rapid and efficient generation of diverse molecular libraries for screening and lead optimization.
The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods, often reliant on conductive heating, are frequently hampered by long reaction times, inefficient energy transfer, and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering a paradigm shift in the way chemists approach molecular construction.[1][2] The core principle of MAOS lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This "in-core" heating mechanism circumvents the thermal conductivity limitations of vessel materials, resulting in several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically require hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.
-
Enhanced Reaction Yields and Purity: The rapid and uniform heating often leads to cleaner reaction profiles with fewer side products, simplifying purification and improving overall yields.
-
Access to Novel Chemical Space: The ability to reach high temperatures and pressures in a controlled manner can facilitate reactions that are sluggish or do not proceed under conventional conditions.
-
Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy, contributing to more sustainable and environmentally benign synthetic practices.
This compound: A Versatile Building Block
This compound is a highly valuable heterocyclic aldehyde, poised for a multitude of chemical transformations. Its structure incorporates several key features that render it an attractive starting material for the synthesis of diverse molecular architectures:
-
An Electron-Rich Pyrimidine Ring: The two methoxy groups donate electron density to the pyrimidine ring, influencing its reactivity.
-
A Reactive Aldehyde Functionality: The formyl group is a versatile handle for a wide range of reactions, including condensations, multicomponent reactions, and the formation of Schiff bases.
-
Potential for Further Functionalization: The pyrimidine ring itself can be subject to further modifications, offering additional avenues for diversification.
Application Note: Microwave-Assisted Multicomponent Synthesis of Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones
This section provides a detailed protocol for a one-pot, three-component reaction for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a class of compounds with demonstrated antiproliferative activity. This protocol is adapted from the work of Gholap et al. (2022) and highlights the efficiency and green credentials of microwave-assisted synthesis.[3][4][5]
Reaction Scheme:
Caption: Multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
Plausible Reaction Mechanism:
The reaction is proposed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and dimedone, catalyzed by acetic acid. This is followed by a Michael addition of the 6-amino-2,4-dimethoxypyrimidine to the activated alkene, and subsequent intramolecular cyclization and dehydration to afford the final product.[5]
Caption: Plausible reaction mechanism for the formation of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various derivatives using the microwave-assisted protocol.
| Entry | Aromatic Aldehyde | Time (min) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | 5 | 75 | 85 |
| 2 | 4-Chlorobenzaldehyde | 6 | 75 | 87 |
| 3 | 4-Methoxybenzaldehyde | 5 | 75 | 82 |
| 4 | 4-Nitrobenzaldehyde | 7 | 75 | 80 |
| 5 | 2-Naphthaldehyde | 6 | 75 | 84 |
Detailed Experimental Protocol:
Materials:
-
Appropriate aromatic aldehyde (1.0 mmol)
-
6-Amino-2,4-dimethoxypyrimidine (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), 6-amino-2,4-dimethoxypyrimidine (1.0 mmol), and dimedone (1.0 mmol).
-
Add glacial acetic acid (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 75 W for the time specified in the table above (typically 5-7 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative.
Further Synthetic Applications of this compound under Microwave Irradiation
The reactivity of this compound extends beyond the previously described multicomponent reaction. Microwave assistance can be effectively employed to facilitate a range of other important transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Microwave irradiation can significantly accelerate this process, often under solvent-free conditions.
General Reaction Scheme:
Caption: Microwave-assisted synthesis of Schiff bases.
Protocol Outline:
-
Mix equimolar amounts of this compound and a primary amine in a microwave vial.
-
For a solvent-free reaction, irradiate the neat mixture. Alternatively, a minimal amount of a polar solvent like ethanol can be used.
-
Microwave irradiation for 2-10 minutes is typically sufficient to drive the reaction to completion.
-
The resulting Schiff base can be purified by recrystallization.
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities. Their synthesis via the Claisen-Schmidt condensation is significantly accelerated by microwave irradiation.
General Reaction Scheme:
Caption: Microwave-assisted synthesis of pyrimidine-containing chalcones.
Protocol Outline:
-
In a microwave-safe vessel, dissolve the acetophenone derivative in a suitable solvent (e.g., ethanol).
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
To this mixture, add this compound.
-
Irradiate the reaction mixture in a microwave reactor for 2-15 minutes.
-
After cooling, the product can be isolated by precipitation upon acidification or by extraction.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of complex molecules. The application of this technology to reactions involving this compound opens up new avenues for the rapid generation of diverse libraries of pyrimidine-containing compounds. The protocols and application notes presented herein provide a solid foundation for researchers to explore the vast potential of this versatile building block in their drug discovery and development endeavors. The adoption of these microwave-assisted methodologies will undoubtedly accelerate the pace of innovation in medicinal chemistry.
References
- Gholap, S. S., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30404-30415. [Link]
- Gholap, S. S., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Panda, S. S., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. [Link]
- Sadaphal, S. A., et al. (2014). Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media.
- de Souza, M. C. B. V., et al. (2010). Microwave Multicomponent Synthesis. Molecules, 15(8), 5647-5677. [Link]
- Gholap, S. S., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30404-30415. [Link]
- Sharma, V., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]
- Panda, S. S., et al. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds.
- Vyas, S. P. (2024). Rapid solvent-free synthesis of novel Schiff bases via microwave. World Journal of Pharmaceutical Research. [Link]
- Loupy, A. (2004). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 9(12), 1034-1041. [Link]
- Kaur, S. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. Lovely Professional University. [Link]
- Al-Masoudi, N. A., et al. (2023). Microwave-Assisted Synthesis of Five and Seven-Membered Heterocycles and Study Their Biological Activity. Journal of Kufa for Chemical Sciences, 2(10). [Link]
Sources
- 1. Rapid solvent-free synthesis of novel Schiff bases via microwave. [wisdomlib.org]
- 2. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Robust Scale-Up Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
2,4-Dimethoxypyrimidine-5-carbaldehyde is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of bioactive molecules and complex heterocyclic systems. Its efficient synthesis on a large scale is critical for advancing pharmaceutical research and manufacturing. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We focus on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich heterocycles. The document details the reaction mechanism, offers a step-by-step protocol optimized for kilogram-scale production, discusses critical process parameters for safety and efficiency, and outlines robust purification strategies.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in the architecture of countless therapeutic agents. The title compound, this compound, offers a versatile platform for further chemical elaboration due to its reactive aldehyde functionality and the electron-donating methoxy groups that activate the pyrimidine ring.[1][2] A common and highly effective strategy for its synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic or heteroaromatic substrate.[3][4]
This method is advantageous for industrial applications due to the use of readily available and cost-effective reagents—typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—and its generally high yields.[3] The reaction proceeds via an electrophilic substitution mechanism where the chloroiminium salt (the "Vilsmeier reagent") acts as the formylating agent.[5]
This guide will focus on a two-stage process:
-
Synthesis of the Starting Material: Preparation of 2,4-dimethoxypyrimidine from the more accessible 2,4-dichloropyrimidine.
-
Vilsmeier-Haack Formylation: The core reaction to introduce the carbaldehyde group at the C5 position.
Sources
Application Notes and Protocols for Monitoring Reactions of 2,4-dimethoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 2,4-dimethoxypyrimidine-5-carbaldehyde in Synthetic Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its pyrimidine core is a key pharmacophore found in a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][3] The aldehyde functionality at the 5-position serves as a versatile handle for a wide array of chemical transformations, such as Knoevenagel condensations, reductive aminations, and the synthesis of more complex heterocyclic systems like quinolines.[4][5]
Given its utility, the precise monitoring of reactions involving this aldehyde is paramount to ensure optimal reaction outcomes, maximize yields, minimize impurities, and facilitate robust process development. This guide provides a comprehensive overview of analytical methodologies for the real-time and offline monitoring of chemical transformations starting from this compound. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
PART 1: Chromatographic Approaches for Reaction Monitoring
Chromatographic techniques are the cornerstone of reaction analysis, offering quantitative insights into the consumption of starting materials and the formation of products and byproducts. The choice between HPLC with UV detection and UPLC-MS depends on the specific requirements for speed, sensitivity, and structural confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for routine reaction monitoring. The strong UV absorbance of the pyrimidine ring system allows for sensitive detection of the starting material and many of its derivatives.[6]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound and its likely products are moderately polar organic molecules, making reversed-phase chromatography with a C18 or C8 stationary phase the ideal separation mode.[6][7]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is employed to elute compounds with a range of polarities. The addition of a small amount of acid (formic acid or trifluoroacetic acid) improves peak shape by suppressing the ionization of any acidic or basic functional groups.
-
UV Detection: The conjugated system of the pyrimidine ring results in strong UV absorbance, typically monitored at a wavelength around 254 nm or at the specific λmax of the analyte for enhanced sensitivity.
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
Objective: To resolve this compound from its reaction products and quantify their relative peak areas over time.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a neutralizing agent or cooling). Dilute the aliquot 100-fold with the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
-
Data Analysis: Integrate the peak areas of the starting material and all product peaks. Calculate the percentage conversion by monitoring the decrease in the starting material's peak area relative to the total peak area.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For faster analysis and unambiguous peak identification, UPLC-MS is the gold standard.[8] The sub-2 µm particle size of UPLC columns provides higher resolution and significantly shorter run times, while the mass spectrometer offers molecular weight information for each component, confirming product identity and revealing unexpected byproducts.[9][10]
Causality Behind Experimental Choices:
-
UPLC for Speed: The shorter analysis times (often under 2 minutes) are ideal for high-throughput screening of reaction conditions or for monitoring fast reactions.[11]
-
Mass Spectrometry for Confirmation: Electrospray ionization (ESI) is a soft ionization technique well-suited for the polar molecules , providing the molecular ion peak [M+H]⁺ for definitive identification.[12]
-
Multiple Reaction Monitoring (MRM): For quantitative studies, MRM can be employed for its high sensitivity and selectivity, minimizing matrix effects.[8][13]
Protocol 2: High-Throughput UPLC-MS Method for Reaction Monitoring
Objective: To rapidly assess reaction progress and confirm the molecular weights of products and byproducts.
Instrumentation and Materials:
-
UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1, with potentially higher dilution factors due to the increased sensitivity of MS detection.
-
UPLC-MS Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1 µL
-
UPLC Gradient:
-
0.0 min: 5% B
-
1.5 min: 95% B
-
1.7 min: 95% B
-
1.8 min: 5% B
-
2.0 min: 5% B
-
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-500
-
-
-
Data Analysis: Extract ion chromatograms for the expected m/z of the starting material (C₇H₈N₂O₃, [M+H]⁺ = 169.06) and the anticipated products. Monitor the disappearance of the starting material and the appearance of product ions.
Quantitative Data Summary for Chromatographic Methods
| Compound | Expected Retention Time (HPLC) | Expected Retention Time (UPLC) | [M+H]⁺ (m/z) |
| This compound | ~8.5 min | ~0.9 min | 169.06 |
| Example Product 1 (e.g., Knoevenagel adduct) | ~10.2 min | ~1.1 min | Varies |
| Example Product 2 (e.g., Reductive amination product) | ~7.1 min | ~0.7 min | Varies |
Note: Retention times are illustrative and will vary based on the specific system and product structures.
Visualization of Analytical Workflow
Caption: Workflow for chromatographic reaction monitoring.
PART 2: NMR Spectroscopy for In-Situ and At-Line Monitoring
NMR spectroscopy provides unparalleled structural information and is inherently quantitative without the need for response factors, making it a powerful tool for reaction monitoring.[14][15] It can be used "at-line" by taking samples or, with specialized equipment, "in-situ" for real-time analysis.
Causality Behind Experimental Choices:
-
¹H NMR: The proton NMR is most commonly used due to its high sensitivity and the presence of distinct signals for key functional groups. The aldehyde proton of the starting material is a particularly clear marker, typically appearing far downfield (~10 ppm).[16]
-
Solvent Choice: For at-line monitoring, a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used. For in-situ monitoring of reactions in non-deuterated solvents, solvent suppression techniques are necessary.[15]
-
Quantitative Measurement: The integral of an NMR signal is directly proportional to the number of protons it represents. By including an internal standard with a known concentration, the absolute concentration of reactants and products can be determined over time.
Protocol 3: At-Line ¹H NMR Reaction Monitoring
Objective: To monitor the disappearance of the aldehyde proton signal and the appearance of new product signals, allowing for kinetic analysis.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum).
Procedure:
-
Preparation of the Internal Standard Stock: Prepare a stock solution of the internal standard in the deuterated solvent at a known concentration.
-
Sample Preparation: At designated time points, withdraw a small aliquot from the reaction mixture. Quench if necessary. Add a precise volume of the aliquot to a precise volume of the internal standard stock solution in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.
-
Key signals to monitor:
-
This compound: Aldehyde proton (~10.0 ppm), pyrimidine proton (~8.5-9.0 ppm), methoxy protons (~4.0 ppm).
-
Internal Standard: A singlet in a region free of other signals.
-
Product(s): Appearance of new signals, for example, vinylic protons in a Knoevenagel product or new aliphatic signals in a reductive amination product.
-
-
-
Data Analysis:
-
Calibrate the spectrum to the internal standard signal.
-
Integrate the aldehyde proton signal of the starting material and a characteristic signal of the product.
-
Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard.
-
Visualization of NMR Monitoring Logic
Caption: Logic of monitoring reaction progress via ¹H NMR.
Conclusion: An Integrated Analytical Approach
The robust and reliable synthesis of novel compounds from this compound necessitates a well-defined analytical strategy. For rapid, qualitative checks and high-throughput screening, UPLC-MS provides invaluable speed and specificity. For routine quantitative analysis and method development, HPLC-UV offers a balance of performance and accessibility. When detailed mechanistic or kinetic data is required, at-line ¹H NMR spectroscopy is the tool of choice, providing unambiguous structural and quantitative information. By judiciously applying these complementary techniques, researchers can gain a deep understanding of their chemical processes, leading to accelerated discovery and development timelines.
References
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
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- Bruker. (n.d.). Reaction Monitoring.
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- PubMed. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.
- PMC - NIH. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
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- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
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- PubMed. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines.
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- EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
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- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity.
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- MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.
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- PMC - NIH. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives.
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functionalization of the aldehyde group in 2,4-dimethoxypyrimidine-5-carbaldehyde
An In-Depth Guide to the Chemical Functionalization of 2,4-Dimethoxypyrimidine-5-carbaldehyde
Introduction: The Versatility of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Within this class, this compound stands out as a particularly valuable synthetic intermediate. Its structure combines the electron-rich, hydrogen-bond-accepting pyrimidine core with a highly reactive aldehyde group at the C5 position. This aldehyde serves as a versatile chemical handle, enabling a wide array of subsequent modifications. The strategic functionalization of this aldehyde is a critical step in the synthesis of novel molecular entities for drug discovery, agrochemicals, and materials science.[3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic transformations targeting the aldehyde group of this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles and the rationale behind experimental design, offering field-proven insights to empower your research.
Core Synthetic Pathways from the Aldehyde
The aldehyde functional group is a gateway to numerous other chemical moieties. The primary transformations discussed herein—reductive amination, olefination, condensation, oxidation, and reduction—provide access to amines, alkenes, α,β-unsaturated systems, carboxylic acids, and alcohols, respectively.
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Application Notes and Protocols for the Design and Synthesis of Novel Pyrimidine Derivatives for Biological Screening
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This is largely due to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), allowing pyrimidine derivatives to interact with a wide array of biological targets.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological screening of novel pyrimidine derivatives. We delve into key synthetic methodologies, offering detailed, field-proven protocols, and present a systematic approach to in vitro biological evaluation with a focus on anticancer and kinase inhibition assays. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to accelerate the discovery of new pyrimidine-based therapeutic candidates.
Rational Design of Novel Pyrimidine Derivatives
The successful design of novel pyrimidine derivatives hinges on a thorough understanding of their structure-activity relationships (SAR). The nature and position of substituents on the pyrimidine ring profoundly influence the molecule's pharmacological profile.[1][2][5]
Core Principles of Pyrimidine-Based Drug Design
-
Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, often improving physicochemical properties and target engagement.
-
Privileged Scaffold: The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.[6]
-
Structure-Activity Relationship (SAR) Analysis: A systematic exploration of substitutions at various positions of the pyrimidine ring is crucial to optimize potency, selectivity, and pharmacokinetic properties.[1][2][5]
Computational Approaches in Pyrimidine Design
Modern drug design heavily relies on computational methods to predict the interaction of novel compounds with their biological targets, thereby reducing the number of compounds that need to be synthesized and screened.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[7][8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel derivatives.[9][10]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, guiding the design of new molecules with similar properties.[9][10]
Synthesis of Novel Pyrimidine Derivatives
The synthesis of a diverse library of pyrimidine derivatives is fundamental to exploring their therapeutic potential. Several robust synthetic methodologies are available, each with its own advantages and limitations.
Classical Synthetic Methodologies
2.1.1. The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidines
The Biginelli reaction is a one-pot, three-component synthesis that provides facile access to 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates and possess biological activities in their own right.[7][11]
Protocol 1: Classical Biginelli Reaction for the Synthesis of Monastrol [12]
-
Reactants: 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.
-
Catalyst: Hydrochloric acid (HCl).
-
Solvent: Ethanol.
Step-by-Step Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (0.2 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the desired dihydropyrimidine derivative.
Causality: The acidic catalyst protonates the aldehyde, increasing its electrophilicity and initiating the cascade of reactions that leads to the formation of the dihydropyrimidine ring.[7][11]
Modern Synthetic Methodologies
Modern synthetic chemistry offers more efficient and environmentally friendly approaches to pyrimidine synthesis.
2.2.1. Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods.[6]
Protocol 2: Microwave-Assisted Synthesis of a Disubstituted Pyrimidine Library [13]
-
Reactants: A substituted alkynone and an amidine or guanidine.
-
Base: Sodium carbonate or sodium methoxide.
-
Solvent: Acetonitrile or methanol.
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine the alkynone (1 mmol), the amidine or guanidine hydrochloride (1.2 mmol), and sodium carbonate (2.5 mmol) in 5 mL of acetonitrile.
-
Seal the vessel and place it in a monomodal microwave synthesizer.
-
Irradiate the mixture at 120-150°C for 10-20 minutes.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired pyrimidine derivative.
Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and reaction rate.[6]
2.2.2. Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of highly functionalized pyrimidines.[1][5][8][9]
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynylpyrimidines [8]
-
Reactants: A 4-halopyrimidine (e.g., 4-iodopyrimidine) and a terminal alkyne.
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: A mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Step-by-Step Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-iodopyrimidine (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne, leading to the formation of the new C-C bond.[8][9]
Biological Screening of Novel Pyrimidine Derivatives
Once a library of novel pyrimidine derivatives has been synthesized, the next crucial step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific and complex biological models.
In Vitro Anticancer Screening
3.1.1. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][14][15]
Protocol 4: MTT Assay for Determining IC₅₀ Values [4]
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549, HCT116), culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
Step-by-Step Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Causality: Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][14]
Enzyme Inhibition Assays
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases.
3.2.1. Kinase Inhibition Screening: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[2][3][10][16][17]
Protocol 5: ADP-Glo™ Kinase Assay for Kinase Inhibitor Profiling [2][10][16][17]
-
Materials: The target kinase, a suitable substrate, ATP, the pyrimidine derivative inhibitor, and the ADP-Glo™ Kinase Assay kit (Promega).
Step-by-Step Procedure:
-
Set up the kinase reaction in a 384-well plate by combining the kinase, substrate, and various concentrations of the pyrimidine inhibitor.
-
Initiate the reaction by adding ATP and incubate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC₅₀ value for the inhibitor.
Causality: The assay couples the conversion of ADP to ATP with a luciferase-luciferin reaction, where the amount of light produced is directly proportional to the ATP concentration, which in turn reflects the initial ADP concentration from the kinase reaction.[2][16][17]
Data Presentation and Interpretation
Table 1: Summary of Synthetic Yields for a Hypothetical Pyrimidine Library
| Compound ID | Synthetic Method | Yield (%) |
| PYR-001 | Biginelli Reaction | 75 |
| PYR-002 | Microwave-Assisted | 88 |
| PYR-003 | Sonogashira Coupling | 62 |
Table 2: In Vitro Anticancer Activity of Lead Pyrimidine Derivatives
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| PYR-001 | 15.2 | 21.8 | 18.5 |
| PYR-002 | 2.5 | 5.1 | 3.9 |
| PYR-003 | 8.7 | 12.4 | 10.1 |
Visualizations
Caption: Drug discovery workflow for novel pyrimidine derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The design and synthesis of novel pyrimidine derivatives remain a highly fruitful area of research in the quest for new therapeutic agents. By leveraging a combination of rational design principles, efficient synthetic methodologies, and robust biological screening platforms, researchers can effectively explore the vast chemical space of pyrimidine-based compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to the discovery and development of the next generation of pyrimidine drugs.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). World Journal of Biology Pharmacy and Health Sciences, 17(02), 038–058.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Medicinal Chemistry.
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
- Biginelli reaction. (n.d.). Wikipedia. [Link]
- Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). Royal Society of Chemistry. [Link]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
- QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. [Link]
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.).
- Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Microwave‐Assisted Synthesis of Pyrimidine Libraries. (2002).
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- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, particularly focusing on troubleshooting low yields. The following sections provide in-depth, field-proven insights to help you optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction is incomplete, and I observe a significant amount of starting material (2,4-dimethoxypyrimidine) by TLC/LCMS analysis. What are the likely causes and how can I resolve this?
Answer:
An incomplete reaction is a frequent cause of low yields. This can stem from several factors related to the Vilsmeier-Haack reaction conditions.
Potential Causes & Solutions:
-
Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the substrate is critical. An inadequate amount of the formylating agent will naturally lead to unreacted starting material.
-
Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of the reagent relative to the 2,4-dimethoxypyrimidine substrate.[1] Monitor the reaction progress, and if necessary, a further increase to 2.0 or more equivalents can be tested.
-
-
Low Reaction Temperature: The formylation of 2,4-dimethoxypyrimidine, while an activated system, may still require thermal energy to proceed to completion.
-
Short Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.
-
Solution: Extend the reaction time. Continue to monitor the reaction by TLC or LCMS until the starting material spot has been completely consumed.[1]
-
-
Vilsmeier Reagent Instability: The pre-formed Vilsmeier reagent can be sensitive to moisture and may decompose if not prepared and used under anhydrous conditions.
-
Solution: Always use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0°C) before adding the substrate.[1]
-
Question 2: The reaction mixture has turned dark brown or black, and upon workup, I isolate a complex mixture of products with a low yield of the desired aldehyde. What is happening?
Answer:
A dark coloration often indicates decomposition or side reactions. Understanding the potential side reactions of the Vilsmeier-Haack reaction is key to mitigating this issue.
Potential Causes & Solutions:
-
Vilsmeier Reagent Decomposition: At higher temperatures, the Vilsmeier reagent itself can decompose, leading to the formation of colored byproducts.
-
Solution: Prepare the Vilsmeier reagent at a low temperature (0-5°C) and maintain this temperature during the addition of the substrate.[1] Only after the addition is complete should the temperature be slowly raised if required.
-
-
Substrate Decomposition: Pyrimidine rings, especially when activated with electron-donating groups like methoxy groups, can be susceptible to harsh reaction conditions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating should be avoided.
-
-
Hydrolysis of the Pyrimidine Ring: Although less common under anhydrous conditions, any moisture present could lead to the hydrolysis of the methoxy groups or even ring-opening, especially during a heated reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Question 3: I am having difficulty with the workup. The quenching step is exothermic and hard to control, and I am getting emulsions during extraction. How can I improve my workup procedure?
Answer:
A proper workup is crucial for isolating the product in good yield and purity. The hydrolysis of the intermediate iminium salt is a key step that needs to be carefully controlled.
Improved Workup Protocol:
-
Controlled Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice or an ice-water slurry.[1] This helps to dissipate the heat generated during the hydrolysis of the excess Vilsmeier reagent and the iminium intermediate.
-
pH Adjustment: After the initial quench, the solution will be acidic. Carefully neutralize the mixture by adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. This is critical for the stability of the final aldehyde product.
-
Breaking Emulsions: If an emulsion forms during the extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate) to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
II. Frequently Asked Questions (FAQs)
What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[3][4] It is the method of choice for synthesizing this compound because the two methoxy groups at positions 2 and 4 are electron-donating, which activates the pyrimidine ring towards electrophilic substitution at the C-5 position.[5][6] The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile suitable for this transformation.[4]
What are the critical parameters to control for a successful Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine?
The critical parameters are summarized in the table below:
| Parameter | Recommended Range/Condition | Rationale |
| Reagent Purity | Anhydrous DMF, Fresh POCl₃ | The Vilsmeier reagent is moisture-sensitive.[1] |
| Reagent Stoichiometry | 1.5 - 2.0 eq. of Vilsmeier reagent | To ensure complete consumption of the starting material.[1] |
| Reaction Temperature | 0°C to 80°C | Substrate dependent; start low and increase if necessary.[1] |
| Reaction Time | 1 hour to overnight | Monitor by TLC/LCMS for completion.[1][2] |
| Workup pH | 7-8 | To ensure complete hydrolysis of the iminium intermediate and stability of the aldehyde. |
How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to achieve good separation between the starting material (2,4-dimethoxypyrimidine) and the more polar product (this compound). The product aldehyde can be visualized using a UV lamp and/or by staining with an appropriate agent like potassium permanganate.
My product appears to be degrading on a silica gel column during purification. What are my options?
Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[7] If you suspect degradation, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase column for purification.
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization can be an effective alternative to chromatography.
III. Visualizing the Reaction Pathway
The following diagram illustrates the synthetic pathway for this compound via the Vilsmeier-Haack reaction, including the formation of the key intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Vilsmeier-Haack Formylation of Pyrimidines: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for introducing a formyl group onto the pyrimidine scaffold—a critical step in the synthesis of many pharmaceutical intermediates.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich heterocyclic systems.[1] However, the electron-deficient nature of the pyrimidine ring and the presence of various functional groups can lead to a range of side reactions and experimental challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot these issues, optimize your reaction conditions, and ensure the integrity of your results.
Core Reaction Pathway: An Overview
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the pyrimidine substrate.
-
Vilsmeier Reagent Formation : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3][4]
-
Electrophilic Attack : The pyrimidine ring, activated by electron-donating groups, attacks the Vilsmeier reagent. This typically occurs at the C5 position, which is the most nucleophilic site in many substituted pyrimidines.
-
Hydrolysis : The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final pyrimidine-5-carbaldehyde.[5]
Caption: General mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the Vilsmeier-Haack formylation of pyrimidines.
Q1: My reaction shows no conversion, or the yield of the desired aldehyde is extremely low. What should I investigate first?
A1: Root Cause Analysis & Solutions
Low or no conversion in the V-H formylation of pyrimidines almost always traces back to insufficient activation of the substrate ring. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate to react efficiently.[5][6]
-
Substrate Reactivity: The pyrimidine ring is inherently electron-deficient. For a successful reaction, it must be substituted with strong electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or alkoxy (-OR) groups. Unsubstituted pyrimidine or those with electron-withdrawing groups will likely fail to react.
-
Insufficient Reagent: The stoichiometry is critical. If your substrate is only moderately activated, you may need to increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of the pre-formed reagent or POCl₃ relative to the pyrimidine substrate.[7]
-
Reaction Conditions: For sluggish reactions, increasing the temperature can be effective. Reactions are often started at 0°C and allowed to warm to room temperature or heated to 40-80°C.[7] However, be aware that higher temperatures can promote side reactions (see Q2).
-
Reagent Integrity: Ensure that the DMF and POCl₃ are anhydrous and of high purity. Moisture will rapidly quench the Vilsmeier reagent and POCl₃.
Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.
Q2: My main side product is a chlorinated pyrimidine instead of the aldehyde. How can I suppress this?
A2: Mitigating Unwanted Chlorination
This is a very common side reaction, especially when formylating hydroxypyrimidines (which exist as pyrimidinone tautomers). Both POCl₃ and the Vilsmeier reagent itself can act as powerful chlorinating agents, converting hydroxyl or oxo groups into chlorides.[8][9]
-
Mechanism of Side Reaction: The oxygen of the hydroxyl/oxo group can attack the phosphorus of POCl₃ or the electrophilic carbon of the Vilsmeier reagent, leading to an intermediate that readily eliminates to form a chloro-pyrimidine. This process is often favored at higher temperatures.
-
Control Temperature: This is the most critical parameter. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and only warm if necessary. Overheating is the primary cause of increased chlorination.
-
Control Stoichiometry: Use the minimum effective amount of POCl₃. An excess of the chlorinating agent will naturally favor the side reaction. A 1:1 ratio of pyrimidine to POCl₃ may be sufficient in some cases.[10]
-
Solvent Choice: While DMF is often used as both a reagent and solvent, using a non-coordinating co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes modulate reactivity and reduce side reactions.[10][11]
-
Milder Reagents: For particularly sensitive substrates, consider alternative Vilsmeier reagents generated from DMF and less aggressive reagents like oxalyl chloride or thionyl chloride.
It is noteworthy that in some cases, such as the formylation of 2-methylpyrimidine-4,6-diol, chlorination is not observed even under standard conditions, highlighting the profound influence of the overall substrate electronics.[10]
Caption: Competing pathways of formylation versus chlorination.
Q3: I'm observing complex, unexpected products that suggest a ring rearrangement or recyclization. Why does this occur?
A3: Understanding Skeletal Transformations
While less common than chlorination, skeletal rearrangements can occur with certain complex pyrimidine systems, particularly fused heterocycles like triazolopyrimidines.[12][13]
-
Cause: The powerful electrophilic and dehydrating conditions of the V-H reaction can trigger cascades beyond simple formylation. An initial attack by the reagent can lead to an unstable intermediate that undergoes bond cleavage, recyclization, or aromatization to reach a more stable state. For example, 5,7-diaryl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines have been shown to undergo recyclization in addition to formylation.[12][13]
-
Mitigation Strategy: These reactions are highly substrate-dependent. If you observe such products, the primary strategy is to significantly reduce the reaction's energy input.
-
Run the reaction at 0°C or even lower (e.g., -20°C) for an extended period.
-
Reduce the equivalents of the Vilsmeier reagent to the stoichiometric minimum (1.0-1.2 eq.).
-
If the problem persists, the Vilsmeier-Haack approach may be unsuitable for your specific substrate, and an alternative formylation method (e.g., Duff reaction, Reimer-Tiemann reaction for phenolic substrates) should be considered.
-
Q4: The reaction workup is messy, resulting in a dark, intractable material. How can I improve product isolation?
A4: Mastering the Hydrolysis Step
The workup is as critical as the reaction itself. The intermediate iminium salt is often unstable and must be hydrolyzed to the aldehyde in a controlled manner. An uncontrolled workup is a common source of product loss and purification difficulties.
-
The Problem: The hydrolysis of the iminium salt can be exothermic. Simply adding water or base directly to the reaction mixture at room temperature can cause a rapid temperature spike and pH change, leading to polymerization and degradation of the desired product.
-
The Solution: Quench on Ice. The standard, reliable procedure is to pour the entire reaction mixture slowly, with good stirring, onto a large amount of crushed ice. This keeps the temperature low and dilutes the reagents.
-
Controlled Neutralization: After quenching on ice, neutralize the mixture slowly by adding a mild base solution, such as saturated sodium acetate[2] or sodium bicarbonate, while keeping the flask in an ice bath. This controlled neutralization facilitates the hydrolysis of the iminium salt to the aldehyde without side reactions.
-
Extraction: Once hydrolysis is complete (monitor by TLC), the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Data Summary & Protocols
Influence of Reaction Parameters
The choice of solvent, temperature, and stoichiometry can significantly impact the outcome of the reaction. The following table summarizes key findings from the literature.
| Parameter | Variation | Effect on Yield | Effect on Side Reactions | Source |
| Solvent | DMF (as solvent) | Often gives the highest yield and shortest reaction time. | Can promote side reactions if overheated. | [10] |
| Benzene, o-Xylene | Lower yields and longer reaction times compared to DMF. | May offer better control for sensitive substrates. | [10] | |
| Dichloroethane (DCE) | Moderate yields. | A common alternative to chlorinated solvents. | [10] | |
| Temperature | 0°C to Room Temp | Optimal for many substrates, balancing rate and selectivity. | Minimizes chlorination and rearrangement. | [7] |
| 40°C - 80°C | Increases reaction rate for unreactive substrates. | Significantly increases the risk of chlorination and decomposition. | [7][11] | |
| Reagent Ratio | 1.0 - 1.5 eq. POCl₃ | Sufficient for activated substrates. | Minimizes chlorination. | [7][10] |
| (POCl₃:Substrate) | > 2.0 eq. POCl₃ | May be required for less reactive substrates. | Increases risk of chlorination and complex byproducts. | [11] |
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of a Hydroxypyrimidine
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Apparatus Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). If using a co-solvent like DCM, add it at this stage.
-
Reagent Preparation: Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the addition funnel over 30-60 minutes. A thick precipitate of the Vilsmeier reagent may form. Maintain the temperature below 5°C throughout the addition.[7] After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve the pyrimidine substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or co-solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction to stir at 0°C or warm to room temperature, depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
Protocol 2: Controlled Workup and Purification
-
Quenching: Prepare a beaker with a large amount of crushed ice. Slowly pour the reaction mixture from Protocol 1 into the beaker with vigorous stirring.
-
Hydrolysis & Neutralization: While keeping the beaker in an ice bath, slowly add a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.[2] Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography or recrystallization.
References
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 8, 2026, from an international journal of advances in pharmaceutical sciences website.
- Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchGate. (n.d.).
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). J. Org. Chem., 76(8), 2880–2883.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
- The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF - ResearchGate. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. (2023). RSC Advances, 13(39), 27345-27383.
- Optimization of the reaction conditions. [a] | Download Table - ResearchGate. (n.d.).
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3A), 1.
- Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions - ResearchGate. (n.d.).
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.).
- The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 9. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 10. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Pyrimidine Aldehydes in Synthetic Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge in organic synthesis: the decomposition of pyrimidine aldehydes during chemical reactions. Drawing from established chemical principles and field-proven insights, this resource will equip you with the knowledge to anticipate, diagnose, and resolve issues related to the stability of these critical intermediates.
Part 1: Understanding the Instability of Pyrimidine Aldehydes
Pyrimidine aldehydes are valuable building blocks in medicinal chemistry and materials science. However, the inherent electronic properties of the pyrimidine ring can render the attached aldehyde group susceptible to degradation under various reaction conditions.
Why are Pyrimidine Aldehydes Prone to Decomposition?
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature has a significant impact on the reactivity of a directly attached aldehyde group:
-
Increased Electrophilicity: The aldehyde carbon becomes more electron-poor and, therefore, more susceptible to nucleophilic attack. This can lead to desired reactions but also opens pathways for unwanted side reactions.
-
Susceptibility to Oxidation: Aldehydes, in general, are easily oxidized to carboxylic acids.[1][2] The electron-deficient nature of the pyrimidine ring can sometimes facilitate this process, especially in the presence of mild oxidizing agents or even air over prolonged periods.
-
Tendency for Cannizzaro Reaction: In the absence of α-hydrogens, pyrimidine aldehydes can undergo the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction results in the formation of a corresponding primary alcohol and a carboxylic acid, leading to a significant loss of the desired aldehyde.[3][4]
Below is a diagram illustrating the primary decomposition pathways for pyrimidine aldehydes.
Caption: Primary decomposition pathways of pyrimidine aldehydes.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low yield of desired product with the formation of a carboxylic acid byproduct.
-
Symptom: You observe a significant amount of the corresponding pyrimidine carboxylic acid in your reaction mixture, confirmed by techniques like NMR or LC-MS.
-
Probable Cause: Oxidation of the pyrimidine aldehyde.
-
Solutions:
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review all reagents and starting materials to ensure they are free from oxidizing impurities.
-
Temperature Control: Elevated temperatures can accelerate oxidation. If possible, run your reaction at a lower temperature.
-
Problem 2: Disappearance of the starting aldehyde and formation of both an alcohol and a carboxylic acid.
-
Symptom: Your starting pyrimidine aldehyde is consumed, but you isolate a mixture of the corresponding pyrimidine methanol and pyrimidine carboxylic acid.
-
Probable Cause: The Cannizzaro reaction has occurred.
-
Solutions:
-
pH Control: Avoid strongly basic conditions. If a base is required for your reaction, consider using a weaker, non-nucleophilic base or a hindered base.
-
Protecting Groups: If basic conditions are unavoidable, protect the aldehyde group before proceeding with the reaction (see Part 3).
-
Problem 3: Complex reaction mixture with multiple unidentified side products.
-
Symptom: TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks, and the desired product is a minor component.
-
Probable Cause: The aldehyde is participating in multiple side reactions, such as Knoevenagel condensation or other aldol-type reactions, especially if other carbonyl compounds or active methylene compounds are present.
-
Solutions:
-
Order of Addition: Carefully consider the order in which you add your reagents. In some cases, adding the pyrimidine aldehyde last and at a controlled rate can minimize side reactions.
-
Protecting Groups: This is a strong indication that the aldehyde group requires protection to prevent its participation in unwanted reactions.
-
Part 3: Proactive Prevention: The Use of Protecting Groups
The most robust strategy to prevent the decomposition of pyrimidine aldehydes is the use of protecting groups. A protecting group temporarily masks the aldehyde functionality, rendering it inert to the reaction conditions. After the desired transformation is complete, the protecting group is removed to regenerate the aldehyde.
Acetals: The Protecting Group of Choice for Aldehydes
Acetals are the most common and effective protecting groups for aldehydes. They are stable to a wide range of reagents, including strong bases, nucleophiles, and hydrides.
Mechanism of Acetal Protection and Deprotection
Caption: General scheme for acetal protection and deprotection of aldehydes.
Experimental Protocols
Protocol 1: Protection of Pyrimidine-4-carboxaldehyde as a Dimethyl Acetal
This protocol provides a method for the protection of a pyrimidine aldehyde using methanol.
-
Reagents:
-
Pyrimidine-4-carboxaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
-
Procedure:
-
Dissolve the pyrimidine-4-carboxaldehyde in anhydrous methanol.
-
Add trimethyl orthoformate, which acts as a dehydrating agent.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting dimethyl acetal by column chromatography or distillation.
-
Protocol 2: Protection as a Cyclic Acetal (1,3-Dioxolane)
Cyclic acetals are often more stable than their acyclic counterparts.
-
Reagents:
-
Pyrimidine aldehyde
-
Ethylene glycol
-
Anhydrous toluene or dichloromethane
-
Acid catalyst (e.g., p-TsOH, pyridinium p-toluenesulfonate (PPTS))
-
-
Procedure:
-
To a solution of the pyrimidine aldehyde in the chosen solvent, add ethylene glycol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 3: Deprotection of a Pyrimidine Aldehyde Acetal
This protocol describes the regeneration of the aldehyde from its acetal.
-
Reagents:
-
Protected pyrimidine aldehyde (acetal)
-
Acetone and water mixture
-
Acid catalyst (e.g., p-TsOH, hydrochloric acid)
-
-
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aldehyde by column chromatography or recrystallization.
-
Data Summary: Common Protecting Groups for Aldehydes
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Dimethyl Acetal | Methanol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and hydrides. |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst, water removal | Aqueous acid | Generally more stable than acyclic acetals. |
| 1,3-Dithiolane | Ethanedithiol, Lewis acid catalyst | Heavy metal salts (e.g., HgCl₂), oxidative conditions | Very stable to acidic and basic conditions. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My pyrimidine aldehyde is still decomposing even under an inert atmosphere. What else can I do?
A1: If oxidation is still a problem, consider adding a radical scavenger or an antioxidant to your reaction mixture, provided it does not interfere with your desired reaction. However, the most effective solution is likely the use of a protecting group.
Q2: I am having trouble removing the acetal protecting group. What are my options?
A2: If standard acidic hydrolysis is not effective or leads to decomposition of your product, you can try using a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). Alternatively, Lewis acids such as cerium(III) chloride heptahydrate in acetonitrile can be effective for cleaving acetals under neutral conditions.
Q3: Can I use other protecting groups besides acetals for pyrimidine aldehydes?
A3: Yes, other protecting groups for aldehydes exist, such as dithioacetals. Dithioacetals are significantly more stable to acidic conditions than acetals, but their removal often requires harsher conditions, such as treatment with heavy metal salts, which may not be compatible with all substrates.
Q4: How can I purify my pyrimidine aldehyde if it contains decomposition products?
A4: Column chromatography on silica gel is a common and effective method for separating pyrimidine aldehydes from their more polar carboxylic acid oxidation products.[5] Recrystallization can also be an excellent purification technique if your aldehyde is a solid.[5] For aldehydes that are difficult to purify, conversion to a bisulfite adduct, which is a crystalline solid, can be a useful purification strategy. The pure aldehyde can then be regenerated by treatment with a mild base.
References
- Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen der Chemie und Pharmacie88, 129–130 (1853).
- List, B., & MacMillan, D. W. C. The Cannizzaro Reaction. In Modern Organic Synthesis (2018).
- Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (John Wiley & Sons, 2006).
- Elschenbroich, C. Organometallics. (Wiley-VCH, 2006).
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Oxford University Press, 2012).
- Kurti, L., & Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. (Academic Press, 2005).
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (John Wiley & Sons, 2013).
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Springer, 2007).
- Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. (University Science Books, 2006).
- Joule, J. A., & Mills, K. Heterocyclic Chemistry. (John Wiley & Sons, 2010).
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. Comprehensive Organic Chemistry II. (Elsevier, 2014).
- Wikipedia. Cannizzaro reaction.
- Khan Academy. Worked example: Cannizzaro reaction.
- Organic Chemistry Portal. Dimethyl Acetals.
- Chemguide. Oxidation of aldehydes and ketones.
- Chemistry LibreTexts. Oxidation of Aldehydes and Ketones.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
- Wikipedia. Pyrimidine.
- Chemistry LibreTexts. Acetals as Protecting Groups.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Pearson. Acetal Protecting Group Explained.
- YouTube. Using Acetals as a Protecting Group for Aldehydes and Ketones.
- YouTube. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
Sources
Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack formylation of 2,4-dimethoxypyrimidine.[1][2][3] This reaction, while effective, can present challenges, including the formation of various byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of the reaction, detailed troubleshooting protocols, and answers to frequently asked questions to support your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
-
Question: I am seeing a low yield of the desired this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no product formation is often linked to the quality of reagents, reaction conditions, or the stability of the Vilsmeier reagent.
-
Causality: The Vilsmeier-Haack reaction relies on the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The reactivity of this reagent is paramount for the successful formylation of the electron-rich 2,4-dimethoxypyrimidine ring.
-
Mitigation Strategies:
-
Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can rapidly decompose the Vilsmeier reagent and POCl₃.[4] It is recommended to use freshly opened bottles or to distill the reagents before use.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process.[5] It is crucial to control the temperature during the addition of POCl₃ to DMF, typically by using an ice bath to maintain a temperature between 0-10 °C. After the addition of the pyrimidine substrate, the reaction may require heating to proceed to completion. The optimal temperature should be determined empirically, but a range of 50-80 °C is a common starting point.
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical ratio is 1.5-3 equivalents of the Vilsmeier reagent relative to the 2,4-dimethoxypyrimidine.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Problem 2: Presence of Multiple Unidentified Spots on TLC
-
Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the starting material and the desired product. What are these potential byproducts?
-
Answer: The formation of multiple byproducts is a common issue in the Vilsmeier-Haack reaction. Understanding the potential side reactions is key to their identification and minimization.
-
Plausible Byproducts and Their Formation:
-
| Byproduct | Potential Cause | Identification Notes |
| 4-Chloro-2-methoxypyrimidine-5-carbaldehyde | Reaction with the Vilsmeier reagent can sometimes lead to chlorination in addition to formylation, particularly at elevated temperatures. | Mass spectrometry will show a molecular ion peak corresponding to the chlorinated product. |
| 2,4-Dichloropyrimidine-5-carbaldehyde | Excessive amounts of POCl₃ and higher reaction temperatures can lead to the replacement of both methoxy groups with chlorine.[6] | The product will be significantly less polar than the desired product on TLC. |
| Unreacted 2,4-dimethoxypyrimidine | Incomplete reaction due to reasons mentioned in Problem 1. | Will have a distinct Rf value on TLC, likely higher than the more polar aldehyde product. |
| Hydrolyzed Starting Material (Uracil derivatives) | If the starting 2,4-dimethoxypyrimidine is exposed to acidic conditions and water, hydrolysis of the methoxy groups can occur.[7] | These byproducts are generally more polar and may streak on a silica gel TLC plate. |
| Polymeric materials | Harsh reaction conditions (high temperatures, prolonged reaction times) can lead to polymerization of the starting material or product. | Often appear as baseline material on TLC and can be difficult to characterize. |
Byproduct Identification Workflow
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 7. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions with 2,4-Dimethoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimethoxypyrimidine-5-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Introduction: The Challenge of Regioselectivity
This compound is a versatile building block in organic synthesis, particularly for the creation of a wide array of heterocyclic compounds. However, the electronic nature of the pyrimidine ring, with its electron-deficient positions at C2, C4, and C6, and a relatively less electron-deficient C5 position, presents unique challenges in controlling the site of reaction (regioselectivity).[1] The presence of two methoxy groups and a carbaldehyde further complicates the electronic and steric landscape of the molecule. This guide will walk you through common issues and their solutions, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols.
Issue 1: Poor or No Reaction at the C5-Carbaldehyde
Question: I am attempting a nucleophilic addition to the C5-carbaldehyde of this compound, but I am observing low yields or no reaction at all. What could be the cause, and how can I improve the outcome?
Answer:
This is a common issue that can stem from several factors related to the reactivity of both the pyrimidine core and the aldehyde group.
Root Cause Analysis:
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient, which can decrease the electrophilicity of the C5-carbaldehyde. The two electron-donating methoxy groups at the C2 and C4 positions can partially mitigate this effect, but the overall electron-withdrawing nature of the diazine system can still be significant.[1][2]
-
Steric Hindrance: The methoxy group at the C4 position can sterically hinder the approach of bulky nucleophiles to the adjacent C5-carbaldehyde. This effect becomes more pronounced with larger nucleophiles.[3][4]
-
Reaction Conditions: Inappropriate choice of solvent, temperature, or catalyst can lead to poor reaction kinetics or decomposition of starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reactivity at the C5-carbaldehyde.
Recommended Protocols:
Protocol 1: Lewis Acid Catalysis for Aldehyde Activation
Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and facilitating nucleophilic attack.[5][6][7][8][9]
| Parameter | Recommendation | Rationale |
| Lewis Acid | Sc(OTf)₃, BF₃·OEt₂, ZnCl₂ | Sc(OTf)₃ is a strong Lewis acid that can be effective in catalytic amounts.[9] BF₃·OEt₂ is another common and effective choice.[8] ZnCl₂ can also be used.[10] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents are preferred to avoid coordination with the Lewis acid. |
| Temperature | 0 °C to room temperature | Start at a lower temperature to control the reaction and minimize side products. |
| Stoichiometry | 0.1 - 1.1 equivalents of Lewis acid | Titrate the amount of Lewis acid to find the optimal balance between activation and potential side reactions. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., Sc(OTf)₃, 0.2 eq) to the solution and stir for 15 minutes.
-
Slowly add the nucleophile (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Undesired Nucleophilic Aromatic Substitution (SNAr) at C2 or C4
Question: I am trying to perform a reaction at the C5-aldehyde, but I am observing significant amounts of side products resulting from the displacement of the methoxy groups at the C2 and/or C4 positions. How can I prevent this?
Answer:
Nucleophilic aromatic substitution (SNAr) is a common side reaction in pyrimidine chemistry, especially with strong nucleophiles. The methoxy groups, while not excellent leaving groups, can be displaced under certain conditions.[11][12]
Root Cause Analysis:
-
Nucleophile Strength: Hard and highly basic nucleophiles (e.g., alkoxides, some amines) are more likely to attack the electron-deficient C2 and C4 positions.[11]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the SNAr reaction to occur.
-
Solvent Effects: Polar aprotic solvents can stabilize the charged intermediate (Meisenheimer complex) formed during SNAr, thus favoring this pathway.
Strategies for Mitigation:
Caption: Decision tree for mitigating undesired SNAr reactions.
Recommended Protocols:
Protocol 2: Modifying the Nucleophile and Reaction Conditions
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a softer, less basic nucleophile. If using an amine, consider its pKa. | Softer nucleophiles have a higher propensity to react at the carbonyl carbon. |
| Temperature | -78 °C to 0 °C | Lower temperatures significantly disfavor the higher activation energy SNAr pathway. |
| Solvent | Toluene, Tetrahydrofuran (THF) | Non-polar or less polar solvents do not stabilize the charged SNAr intermediate as effectively. |
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the nucleophile (1.05 eq) to the cooled solution.
-
Stir the reaction at -78 °C for 1-2 hours, then slowly allow it to warm to 0 °C or room temperature while monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to improve the regioselectivity of my reaction?
A1: Yes, protecting group strategies can be very effective.[13][14][15][16] For instance, you can protect the aldehyde as an acetal, which is stable to many nucleophiles. This allows you to perform modifications at other positions of the pyrimidine ring. The acetal can then be deprotected under acidic conditions to regenerate the aldehyde for subsequent reactions.
Q2: How do the methoxy groups at C2 and C4 influence the reactivity of the C5-carbaldehyde?
A2: The methoxy groups have a dual electronic effect. They are electron-donating through resonance, which can slightly increase the electron density at the C5 position and potentially decrease the aldehyde's electrophilicity. However, they are also inductively electron-withdrawing. The overall effect is a complex interplay that makes the C5-aldehyde moderately reactive. Their primary influence is often steric, particularly the C4-methoxy group hindering access to the C5-aldehyde.[3]
Q3: Are there any directing group strategies that can be employed to favor reactions at a specific position?
A3: Yes, the pyrimidine ring itself can act as a directing group in certain transition metal-catalyzed C-H activation reactions.[17][18] While this is a more advanced topic, it's worth noting that the nitrogen atoms of the pyrimidine can coordinate to a metal center, directing functionalization to a specific C-H bond, although this is more commonly exploited for functionalizing substituents attached to the pyrimidine ring.
Q4: I am performing a Knoevenagel condensation with an active methylene compound. What are the key parameters to control for a successful reaction?
A4: For a Knoevenagel condensation, the choice of base and solvent is crucial.[19]
| Parameter | Recommendation | Rationale |
| Base | Piperidine, Pyrrolidine, or a mild inorganic base like K₂CO₃ | A weak base is often sufficient to deprotonate the active methylene compound without promoting side reactions. |
| Solvent | Ethanol, Methanol, or Toluene with a Dean-Stark trap | Protic solvents can facilitate proton transfer. A Dean-Stark trap can be used to remove water and drive the reaction to completion. |
| Temperature | Room temperature to reflux | The required temperature will depend on the reactivity of the active methylene compound. |
References
- Barthakur, M. G., et al. (2007). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Synlett, 223-226.
- Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
- Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
- Whale, R. F., Coe, P. L., & Walker, R. T. (n.d.). The Synthesis of 5-Substituted-2, 4-dimethoxypyrimidines and Some Related Nucleoside Analogues. Nucleosides and Nucleotides, 11(7).
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Various Authors. (2022). Gold(III) or Gold(I)/Lewis-Acid-Catalyzed Substitution/Cyclization/1,2-Migration Reactions of Propargyl Alcohols with 3-Amino-benzo[d]isoxazoles: Synthesis of Pyrimidine Derivatives. Organic Letters.
- Various Authors. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research.
- Various Authors. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate.
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Available from: Journal of Chemical and Pharmaceutical Research.
- Various Authors. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC - NIH.
- Various Authors. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances.
- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Available from: Journal of the Serbian Chemical Society.
- Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. (n.d.). Pyrimidine.
- Wikipedia. (n.d.). Protecting group.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Pharma Knowledge. (2017, September 13). Pyrimidine - Synthesis & Reactions [Video]. YouTube.
- Various Authors. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH.
- Various Authors. (n.d.). 10. Pyrimidines.
- Various Authors. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
- Ready Lab. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.
- Various Authors. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Various Authors. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
- Various Authors. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.
- Various Authors. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC - PubMed Central.
- Various Authors. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Materials Science.
- Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Various Authors. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.
- Various Authors. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate.
- Various Authors. (2025). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 6. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 19. tandfonline.com [tandfonline.com]
overcoming solubility issues with 2,4-dimethoxypyrimidine-5-carbaldehyde
Technical Support Center: 2,4-Dimethoxypyrimidine-5-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 52606-02-7). This resource, compiled by our senior application scientists, is designed to provide direct, actionable advice for overcoming common challenges encountered during its use, with a specific focus on solubility. We aim to explain the causality behind experimental choices, ensuring you can adapt these principles to your unique research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methoxy groups and an aldehyde group.[1][2] This structure makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group is reactive and allows for the synthesis of more complex molecules, such as Schiff bases, while the pyrimidine core is a common scaffold in biologically active compounds.[3] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Q2: What are the initial signs of a solubility problem with this compound?
The most common signs of poor solubility during your experiment include:
-
Visible particulates: The solid compound does not fully disappear into the solvent, even after vigorous stirring, leaving a cloudy suspension or visible crystals.
-
Incomplete reaction: Reactions may stall or show low conversion rates because the reactant is not sufficiently available in the solution phase to react.
-
Precipitation: The compound dissolves initially, often with heating, but "crashes out" or precipitates back into a solid form if the solution is cooled or if another reagent is added.
-
Formation of a film or oil: Instead of dissolving, the compound may form an oily layer at the bottom of the vessel or a film on the surface, indicating immiscibility.
Q3: What safety precautions should I take when handling this compound and optimizing its solubility?
As a standard laboratory chemical, proper safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, safety goggles, and gloves. Avoid contact with skin and eyes.[1]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Heating: When heating solvents to improve solubility, use a controlled heating mantle and a condenser to prevent solvent loss and exposure to flammable vapors. Never heat a closed system.
-
Sonication: Be aware that sonication can generate heat, which may be an issue for temperature-sensitive compounds.[5][6] Monitor the temperature of your sample, and consider using an ice bath to keep it cool during the process.[6]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to resolving solubility challenges with this compound.
Problem: My this compound won't dissolve in my initial solvent choice. What should I do first?
Solution: The first step is to perform a systematic solvent screening. The principle of "like dissolves like" is the guiding factor here; polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[7] Based on its structure (XLogP3: 0.3), this compound is a relatively polar molecule.[1]
A logical screening process is essential to efficiently find a suitable solvent system without wasting valuable material.
Workflow: Systematic Solvent Screening
This workflow provides a structured approach to identifying a suitable solvent.
Caption: A decision workflow for systematic solvent screening.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Aliquot 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a single test solvent.
-
Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Categorize: Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" based on your observations. This data will inform your next steps.
Table 1: Predicted & Reported Solubility of Structurally Similar Aldehydes
| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are highly polar and can effectively solvate the pyrimidine ring and aldehyde group. Often a good starting point for stubborn compounds.[7] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can form hydrogen bonds, but the overall polarity might be slightly less effective than DMSO or DMF.[7] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good for compounds of intermediate polarity. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Slight to Moderate | Less polar than alcohols but can still offer some solubility. |
| Ketones | Acetone | Moderate | A versatile solvent that often works for moderately polar molecules. |
| Aromatic | Toluene | Low | Generally not polar enough for this compound structure. |
| Alkanes | Hexanes, Heptane | Very Low / Insoluble | Nonpolar solvents are unlikely to dissolve this polar molecule. |
This table is a predictive guide based on general principles of organic chemistry.[7] Experimental verification is crucial.
Problem: I've found a solvent, but the solubility is still too low for my required reaction concentration. How can I improve it?
Solution: Once a partially suitable solvent is identified, you can employ physical methods to enhance solubility. The two most common and effective methods are heating and sonication.
-
Heating: Increasing the temperature of the solvent provides thermal energy to the system. This energy helps overcome the intermolecular forces in the solid crystal lattice, allowing the solvent molecules to interact more effectively with the solute molecules. For most solids, solubility increases with temperature.[8]
-
Caution: Be mindful of the boiling point of your solvent. Also, confirm the thermal stability of your compound; prolonged heating could potentially degrade the aldehyde group. A melting point of 114-115°C suggests reasonable thermal stability for short-term heating below this temperature.[1]
-
-
Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid.[5][9] This process generates intense local energy, which can break apart solute agglomerates and increase the surface area available for dissolution, thereby accelerating the process.[9][10]
Problem: The compound dissolves with heat but precipitates when it cools to room temperature. How can I maintain solubility?
Solution: This indicates you have created a supersaturated solution. While this can be useful for crystallization, it is problematic for a reaction that needs to run at a lower temperature. The best approach here is to use a co-solvent system.
A co-solvent is a mixture of two or more miscible solvents. By carefully selecting a second solvent, you can fine-tune the overall polarity of the solvent system to better match the solute, enhancing its solubility.[8]
Diagram: The Co-Solvent Principle
Caption: How a co-solvent system improves solubility.
Protocol 2: Co-Solvent Optimization
-
Starting Point: Dissolve your compound in the minimum amount of a "strong" solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Titration: Slowly add your primary reaction solvent (the one in which it was poorly soluble, e.g., THF or Toluene) to the solution from step 1 while stirring vigorously.
-
Observe: Continue adding the primary solvent until you see the first signs of persistent cloudiness or precipitation. This indicates you have reached the limit of solubility for that solvent ratio.
-
Final Ratio: Back off slightly from the precipitation point by adding a small amount of the strong solvent to re-dissolve the solid. This new ratio is your optimized co-solvent system for the experiment.
By following these troubleshooting guides and protocols, researchers can systematically and efficiently overcome the solubility challenges associated with this compound, leading to more successful and reproducible experimental outcomes.
References
- Multiple Authors. (2021). How will you increase the solubility of organic compounds in water? Quora.
- Hussain, A., et al. (2022). Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. ResearchGate.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.
- Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Envirostar.
- Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Veeprho. (2023, August 3). Power of Sonication in Pharma Industry. Veeprho.
- Cheng, E. (2007, August 7). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate.
- Kumar, S., et al. (2022). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxypyrimidine. PubChem.
- ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate.
Sources
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- 2. CAS 52606-02-7 | this compound - Synblock [synblock.com]
- 3. Buy 2,4-Dimethylpyrimidine-5-carbaldehyde | 933702-51-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. veeprho.com [veeprho.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of Pyrimidine Derivatives
Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction to access novel chemical entities. Pyrimidines are a cornerstone of many biologically active compounds, but their successful coupling presents unique challenges, primarily due to the electron-deficient nature of the heterocycle and the potential for catalyst inhibition by its nitrogen atoms.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the Suzuki coupling of pyrimidine derivatives, presented in a question-and-answer format.
Problem 1: Low or No Product Conversion
Question: My Suzuki coupling reaction with a (halo)pyrimidine shows very low or no conversion to the desired product. What are the primary causes, and what troubleshooting steps should I take?
Answer: Low conversion is the most frequent challenge and can stem from several interrelated factors. The key is to systematically evaluate each component of your reaction.
Primary Causes & Solutions:
-
Catalyst Inhibition and Deactivation: The lone pairs on the pyrimidine's ring nitrogens can coordinate strongly to the palladium center, forming inactive complexes and effectively poisoning your catalyst.[1][4] This is a fundamental challenge specific to N-heterocyclic substrates.
-
Solution: The most critical factor is your choice of ligand. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective because they do not adequately shield the palladium center.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These ligands create a sterically hindered environment around the palladium, which discourages coordination by the pyrimidine nitrogen. Furthermore, their strong electron-donating properties promote the crucial, and often rate-limiting, oxidative addition step of the catalytic cycle.[5]
-
-
Suboptimal Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst amount is not always the best solution.
-
Too Low: Insufficient catalyst will naturally lead to an incomplete reaction, especially if a portion of it is deactivated by the substrate or impurities.
-
Too High: Excessively high catalyst loading (>5 mol%) can increase the rate of side reactions, such as homocoupling of the boronic acid, and leads to higher costs and more palladium waste.
-
Solution: For pyrimidine substrates, a good starting point for catalyst loading is typically between 1-3 mol% .[6] If conversion is low, a modest increase to 5 mol% can be attempted. Microwave-assisted procedures have been shown to be effective even with very low catalyst loadings (e.g., 0.5 mol%) due to rapid heating and shorter reaction times.[4]
-
-
Poor Substrate Reactivity: The reactivity of the halogen on the pyrimidine ring follows the general trend: I > Br > Cl.[7] Chloropyrimidines are significantly less reactive and require more active catalytic systems to achieve good yields.[3][4]
-
Solution: For chloropyrimidines, the use of highly active Buchwald-type ligands is almost always necessary.[4] You may also need to increase the reaction temperature or extend the reaction time.
-
-
Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[8]
-
Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm isolating significant quantities of byproducts, which complicates purification and lowers my yield. What are these side products and how can I minimize them?
Answer: Identifying the structure of your main byproduct is the first step to diagnosing the problem. The three most common side reactions in this context are protodeboronation, homocoupling, and dehalogenation.
Common Side Products & Mitigation Strategies:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, consuming your coupling partner.[9] This side reaction is often promoted by high temperatures and the presence of water and a base.[4]
-
Mitigation:
-
Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage.
-
Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which slowly release the active boronic acid under the reaction conditions.[5][10] This "slow release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[9]
-
Avoid excessively high temperatures or prolonged reaction times where possible.
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It can be promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways.
-
Mitigation:
-
Ensure the reaction is thoroughly deoxygenated.
-
In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]
-
Ensure your catalytic system is highly active to promote efficient cross-coupling over homocoupling.
-
-
-
Dehalogenation: This involves the replacement of the halogen atom on your pyrimidine with a hydrogen atom, leading to a reduced, non-functionalized pyrimidine byproduct.[7][11] This is particularly prevalent with more reactive aryl iodides and bromides and with electron-deficient heterocycles like pyrimidines.[7][12] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[7]
-
Mitigation:
-
Choice of Base/Solvent: The source of the hydride can be the base, solvent (especially alcohols), or trace water. Using anhydrous conditions where feasible can help.[1]
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (desired product) versus the pathways leading to dehalogenation. Experimenting with different ligands can sometimes solve the issue.[11]
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and influence side reactions. Protecting the N-H group can sometimes suppress dehalogenation.[7][13]
-
-
Data & Protocols
Table 1: Recommended Catalyst Systems for Pyrimidine Suzuki Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Use Cases |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5% | Workhorse Systems: Highly active for a broad range of pyrimidine halides, including challenging chlorides. Bulky and electron-rich, preventing catalyst inhibition.[1][5] |
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | 3 - 10% | Traditional Catalyst: Often effective for more reactive pyrimidine iodides and bromides. May fail with less reactive substrates or those prone to catalyst inhibition.[1][14] |
| PdCl₂(dppf) | dppf | 2 - 5% | Good General Use: Often provides a good balance of reactivity and stability. Effective for many pyrimidine bromides.[8][15] |
| Buchwald Precatalysts | (e.g., XPhos-Pd-G3) | 1 - 3% | High Activity & Convenience: Air-stable precatalysts that readily form the active Pd(0) species. Excellent for difficult couplings and low catalyst loadings.[16] |
Experimental Protocol 1: General Procedure for Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and requires optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step.[5][8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water (4:1), DMF, or toluene) via syringe. The total concentration is typically 0.1-0.5 M.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave heating (100-150 °C for 10-30 minutes) can also be highly effective.[3][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst loading for my specific pyrimidine derivative? There is no single universal value; the optimal loading is substrate-dependent and must be determined empirically. A good practice is to perform a small-scale screen. Start with a standard loading (e.g., 2 mol%) and run parallel reactions at 0.5 mol%, 1 mol%, and 5 mol%. This will reveal the point at which increasing the catalyst provides diminishing returns or increases byproduct formation. For large-scale synthesis, minimizing catalyst loading is critical, and loadings can sometimes be reduced to <0.2 mol% with highly active systems.[6]
Q2: What is the specific role of the base, and can it affect catalyst performance? The base is essential for the transmetalation step.[14][17] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] Stronger, more oxophilic bases like K₃PO₄ are often effective for challenging couplings.[15] However, a base that is too strong or used in excess can promote side reactions like protodeboronation or ester hydrolysis if sensitive functional groups are present.
Q3: Can the solvent system influence catalyst loading and efficiency? Absolutely. The solvent must solubilize all reaction components, but it also plays a more active role.[8][18] Aprotic solvents like 1,4-dioxane, DMF, and toluene are common.[5][15] Often, a co-solvent of water is added, which is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[19][20] The presence of water can also facilitate the formation of the active boronate species. The choice of solvent can influence catalyst stability and activity, and screening different solvent systems can be a valuable optimization step.[21]
References
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Protodeboron
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]
- Solvent mixture screening for Suzuki coupling of 1 with 2.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrimidine Aldehydes
Welcome to the technical support center for the purification of pyrimidine aldehydes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-sensitive compounds. Here, we will address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your purification workflows, ensuring the integrity and purity of your target molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of pyrimidine aldehydes. Each solution is grounded in established chromatographic principles and practical laboratory experience.
Question 1: My pyrimidine aldehyde appears to be decomposing on the silica gel column. I see streaking on the TLC plate and multiple new spots in the collected fractions. What is happening and how can I prevent this?
Answer:
This is a frequent and frustrating issue when working with aldehydes, particularly those on an electron-rich pyrimidine ring. The acidic nature of standard silica gel is the most likely culprit. The silanol groups (Si-OH) on the silica surface are weak acids (pKa ≈ 4.5) and can catalyze a variety of undesirable side reactions with sensitive functional groups.[1] For pyrimidine aldehydes, this can include:
-
Acid-catalyzed self-condensation or polymerization.
-
Formation of acetals or hemiacetals if using alcohol-containing solvents. [2]
-
General degradation of the pyrimidine ring, which can be pH-sensitive. [3]
Causality Explained: The lone pair of electrons on the pyrimidine nitrogen atoms can be protonated by the acidic silanols, increasing the electrophilicity of the aldehyde and making it more susceptible to nucleophilic attack or other decomposition pathways.
Solutions:
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by:
-
Adding a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as 1-2% triethylamine (TEA), into your mobile phase can effectively neutralize the silica surface.[3]
-
Pre-treating the silica gel: You can prepare a slurry of silica gel in your starting eluent containing the basic modifier, allow it to equilibrate, and then pack your column.
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic or even basic stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral and basic grades and can be an excellent alternative for acid-sensitive compounds.[4][5] Basic alumina is particularly useful for purifying aldehydes that are prone to oxidation.[6]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Bonded Phases: For more challenging separations, consider using bonded silica phases like diol or cyano, which are significantly less reactive.[5]
-
-
Minimize Residence Time: The longer your compound is in contact with the stationary phase, the more time there is for degradation to occur.
-
Use Flash Chromatography: Apply pressure to increase the flow rate and reduce the overall run time.[7]
-
Optimize Solvent System for a Higher Rf: While a typical target Rf is 0.2-0.4 for good separation, a slightly higher Rf (e.g., 0.4-0.5) might be acceptable to get the compound off the column faster, provided you still have adequate resolution from impurities.[8]
-
Question 2: My pyrimidine aldehyde has very poor solubility in the non-polar solvents required for good separation on the column. How can I effectively load my sample?
Answer:
This is a classic chromatography challenge, especially when dealing with polar compounds. Loading a sample in a solvent that is too strong (i.e., too polar) will cause it to streak down the column, leading to poor separation.
Causality Explained: If the loading solvent is significantly more polar than the mobile phase, the sample will not adsorb in a tight band at the top of the column. Instead, it will be carried down the column with the strong solvent, effectively starting the separation from a diffuse and elongated band.
Solutions:
-
Dry Loading (Adsorption onto a Solid Support): This is the preferred method for poorly soluble compounds.[7][8]
-
Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (or Celite® for very sensitive compounds) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently layer this powder onto the top of your packed column.
-
-
Minimal Volume of a Stronger Solvent: This method is riskier but can be effective for small-scale purifications.
-
Dissolve your sample in the absolute minimum volume of a slightly more polar solvent than your eluent.
-
Carefully apply this concentrated solution to the top of the column.
-
Immediately and carefully add your less polar mobile phase to begin the elution. The key is to dilute the strong loading solvent with the mobile phase as quickly as possible.[4][7]
-
Question 3: I'm having trouble separating my pyrimidine aldehyde from a very similar impurity. The spots are very close on the TLC plate. What strategies can I use to improve the resolution?
Answer:
Improving the resolution of closely related compounds requires a systematic optimization of the chromatographic conditions.
Causality Explained: Resolution in chromatography is a function of selectivity, efficiency, and retention. To improve separation, you need to manipulate these factors to maximize the difference in how the two compounds interact with the stationary and mobile phases.
Solutions:
-
Fine-Tune the Mobile Phase:
-
Test a Variety of Solvent Systems: Don't just rely on standard hexane/ethyl acetate. Experiment with different solvent combinations that offer different types of interactions (e.g., dichloromethane/methanol, toluene/acetone).[2] The goal is to find a solvent system that maximizes the ΔRf between your product and the impurity.[9]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of compounds with similar polarities.[9][10]
-
-
Increase the Column Length and/or Decrease the Particle Size of the Stationary Phase: A longer column provides more theoretical plates, which can lead to better separation. Finer silica gel particles also increase the surface area and improve the efficiency of the separation.[1]
-
Consider an Alternative Purification Method: If chromatographic separation is proving to be extremely difficult, it may be more efficient to use a method based on a different chemical principle.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system for my pyrimidine aldehyde purification?
A1: For optimal separation in column chromatography, an Rf (retention factor) value between 0.2 and 0.4 for your target compound on a TLC plate is generally recommended.[8][9] This range provides a good balance between resolution and the time required for elution. An Rf that is too high (>0.5) may result in poor separation from less polar impurities, while an Rf that is too low (<0.1) can lead to band broadening and a long elution time, increasing the risk of decomposition.[2]
Q2: Can I use an alcohol like methanol or ethanol in my eluent?
A2: It is generally advisable to avoid using alcohol-based solvents when purifying aldehydes, especially on an acidic stationary phase like silica gel.[2] The silica can act as a mild acid catalyst, promoting the formation of hemiacetals and acetals between your aldehyde and the alcohol solvent. This will result in multiple spots on your TLC and contamination of your final product. If a highly polar solvent is required, consider using acetone or acetonitrile instead.
Q3: My pyrimidine aldehyde is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you have a few options:
-
Increase the Polarity of the Mobile Phase: Try more aggressive solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.[2]
-
Use Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will elute more quickly in this system.[4]
-
Deactivate the Silica: Sometimes, very polar compounds stick irreversibly to the active sites on silica. Deactivating the silica with triethylamine, as mentioned in the troubleshooting guide, can help to reduce this strong interaction.
Q4: Should I consider using a protecting group for my aldehyde before chromatography?
A4: If your pyrimidine aldehyde is exceptionally sensitive to the purification conditions, or if another functional group in your molecule is interfering with the purification, using a protecting group can be a viable strategy. Acetals are common protecting groups for aldehydes as they are stable to basic and neutral conditions and can be readily removed with mild acid.[14][15] However, this adds two extra steps (protection and deprotection) to your synthesis, so it should be considered when other methods have failed.
Experimental Protocol: Flash Column Chromatography of a Pyrimidine Aldehyde
This protocol outlines a standard workflow for purifying a moderately polar pyrimidine aldehyde using flash column chromatography with a deactivated silica gel stationary phase.
1. Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of your crude pyrimidine aldehyde in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate).
-
The ideal solvent system will give your target compound an Rf of ~0.3 and good separation from all impurities.[9]
-
Once an optimal solvent ratio is found, add 1% triethylamine (TEA) to the chosen eluent to create your mobile phase.
2. Column Packing:
-
Select a column of appropriate size (a general rule of thumb is to use 20-50 times the weight of your crude sample in silica gel).[10]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your mobile phase (with 1% TEA).
-
Pour the slurry into the column and use gentle pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) and mix to form a slurry.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[7]
-
Collect the eluate in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your purification.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
5. Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrimidine aldehyde.
Visualization of Key Workflows
Workflow for Troubleshooting Aldehyde Decomposition on Silica Gel
Caption: A decision tree for troubleshooting pyrimidine aldehyde decomposition during silica gel chromatography.
General Workflow for Column Chromatography Purification
Sources
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- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
strategies to minimize homocoupling in Suzuki reactions of pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, their unique electronic properties can present challenges in Suzuki couplings, particularly the undesired formation of homocoupled byproducts. This guide, designed for experienced chemists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize homocoupling and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the self-coupling of the boronic acid reagent or the pyrimidine halide, is a common side reaction that reduces the yield of the desired product and complicates purification.[2] This section provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Problem 1: High Levels of Boronic Acid Homocoupling (Glaser-type Coupling)
This side reaction leads to the formation of a symmetrical biaryl byproduct from the boronic acid starting material.
Logical Workflow for Diagnosis and Resolution
Sources
stability issues of 2,4-dimethoxypyrimidine-5-carbaldehyde under acidic/basic conditions
Welcome to the technical support guide for 2,4-dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile heterocyclic compound. By understanding its reactivity under both acidic and basic conditions, you can ensure the integrity of your experiments and the reliability of your results.
I. Core Concept: The Chemical Vulnerability of this compound
This compound is a valuable building block in organic synthesis, particularly for creating complex molecular architectures.[1] However, its structure contains several functional groups that are susceptible to degradation under non-neutral pH conditions. The primary points of vulnerability are the two methoxy groups and the aldehyde group, all attached to an electron-deficient pyrimidine ring. Understanding the interplay of these groups is key to mitigating stability issues.
II. Troubleshooting Guide: Instability Under Acidic Conditions
Question: I'm observing a loss of my starting material and the appearance of new, more polar spots on my TLC plate after an acidic workup (e.g., HCl wash). What is happening?
Answer: Under acidic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis of the methoxy groups and acid-catalyzed ring cleavage.
-
Hydrolysis of Methoxy Groups: The methoxy groups at the C2 and C4 positions are essentially ether linkages on an electron-deficient aromatic ring. In the presence of a strong acid, the ether oxygen can be protonated, making it a good leaving group (methanol). Subsequent nucleophilic attack by water will lead to the formation of the corresponding hydroxypyrimidines (uracil derivatives). This process can occur sequentially, first yielding a monohydroxy intermediate and then the dihydroxy product. These hydroxylated impurities are significantly more polar than the starting material, which explains the new spots on your TLC plate. The general mechanism for acid-catalyzed ether cleavage involves protonation followed by either an SN1 or SN2 reaction.[2]
-
Ring Cleavage: The pyrimidine ring itself, particularly when activated by substituents, can be susceptible to cleavage under harsh acidic conditions.[3][4] This is a more destructive process that can lead to a complex mixture of smaller, highly polar degradation products.
Preventative Measures & Solutions:
-
Avoid Strong Acids: Whenever possible, use milder acidic conditions for your reactions and workups. Consider using weak organic acids like acetic acid or performing a neutral water wash followed by drying with an anhydrous salt (e.g., Na₂SO₄) to remove residual acid.
-
Temperature Control: Hydrolysis reactions are often accelerated by heat. If an acidic step is unavoidable, perform it at low temperatures (e.g., 0 °C) to minimize the rate of degradation.
-
Use of Aprotic Solvents: Protic solvents can participate in hydrolysis.[5] If your reaction allows, use aprotic solvents to reduce the availability of water for degradation.
-
Stability Monitoring: If you must work under acidic conditions, it is crucial to monitor the stability of your compound. A simple time-course experiment analyzed by HPLC can reveal the rate of degradation and help you optimize your reaction time.
III. Troubleshooting Guide: Instability Under Basic Conditions
Question: My reaction mixture is turning yellow/brown, and I'm seeing a complex mixture of products after treating my compound with a strong base (e.g., NaOH, LDA). What's the likely cause?
Answer: The aldehyde group at the C5 position is the primary site of reactivity under basic conditions. Aldehydes without an α-hydrogen can undergo Cannizzaro-type reactions in the presence of a strong base, while those with α-hydrogens (not present here directly on the aldehyde) can participate in other condensation reactions. The electron-withdrawing nature of the pyrimidine ring can also make the ring itself susceptible to nucleophilic attack and potential cleavage.
-
Cannizzaro-Type Reactions: In the presence of a strong base, one molecule of the aldehyde can be reduced to the corresponding alcohol, while another is oxidized to a carboxylic acid. This disproportionation reaction can lead to a mixture of products.
-
Ring Cleavage: Certain substituted pyrimidines, especially those with electron-withdrawing groups like a 5-carbaldehyde, are known to undergo ring cleavage when treated with alkali.[6] This can result in the formation of highly substituted olefinic compounds and other degradation products, often leading to discoloration of the reaction mixture.
-
Anomerization/Epimerization Analogues: While not directly applicable to this achiral molecule, related structures like 5-formyluridine have shown base-catalyzed anomerization, indicating that the formyl group can facilitate reactions that affect the broader molecular structure.[7]
Preventative Measures & Solutions:
-
Use Weaker Bases: If possible, opt for milder inorganic bases like K₂CO₃ or NaHCO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Protect the Aldehyde: If the aldehyde is not the reactive site for your desired transformation, consider protecting it as an acetal. Acetals are stable to basic conditions and can be easily deprotected under mild acidic conditions.
-
Strict Temperature and Time Control: Base-catalyzed reactions can be highly sensitive to temperature and reaction time. Run your reactions at the lowest effective temperature and monitor them closely by TLC or HPLC to avoid the formation of degradation products.
IV. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] For long-term storage, keeping it at -20°C is recommended to minimize degradation.[8] It should be stored away from strong oxidizing agents, acids, and bases.
Q2: Which solvents are recommended for dissolving this compound? A2: While specific solubility data is limited, pyrimidine derivatives are often soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as chlorinated solvents like dichloromethane and chloroform. Always perform a small-scale solubility test before preparing a large-scale solution.
Q3: What analytical method is best for monitoring the stability of this compound? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][8][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[10] UV detection is suitable as the pyrimidine ring is a chromophore.
Q4: Can I use phosphate buffers with this compound? A4: Phosphate buffers are generally compatible in the neutral to slightly acidic pH range (pH 5.0-7.5).[10] However, it is always advisable to perform a preliminary stability study in your chosen buffer system to ensure no unexpected degradation occurs.
V. Data & Protocols
Table 1: Summary of Potential Degradation Pathways
| Condition | Vulnerable Group(s) | Likely Degradation Pathway(s) | Potential Degradation Product(s) |
| Strong Acid | Methoxy Groups, Pyrimidine Ring | Hydrolysis, Ring Cleavage[2][3] | 2-hydroxy-4-methoxypyrimidine-5-carbaldehyde, 2,4-dihydroxypyrimidine-5-carbaldehyde (5-formyluracil), various ring-opened fragments |
| Strong Base | Aldehyde Group, Pyrimidine Ring | Cannizzaro-type reaction, Ring Cleavage[6] | 5-(hydroxymethyl)-2,4-dimethoxypyrimidine, 2,4-dimethoxypyrimidine-5-carboxylic acid, olefinic ring-opened products |
Protocol 1: Basic Stability Assessment via HPLC
This protocol provides a framework for conducting a forced degradation study to understand the stability profile of your compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Condition Setup:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with deionized water to a final concentration of 100 µg/mL (control).
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 225 nm).[8]
-
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the t=0 sample to calculate the percentage of degradation. Observe the formation of new peaks, which represent degradation products.
VI. Visualizing Degradation Pathways
The following diagrams illustrate the probable degradation mechanisms based on established chemical principles for pyrimidine derivatives.
Caption: Potential degradation pathways under acidic conditions.
Caption: Potential degradation pathways under basic conditions.
VII. References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org. Retrieved from [Link]
-
Armstrong, V. W., Dattagupta, J. K., Eckstein, F., & Saenger, W. (1978). The base catalysed anomerisation of β-5-formyluridine; crystal and molecular structure of α-5-formyluridine. Nucleic Acids Research, 5(3), 853–864.
-
Spasov, A. A., Anisimova, V. A., & Gurova, N. A. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38(8), 443–451.
-
Brown, D. J., & Lee, T. C. (1970). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic, 214–218.
-
Brown, D. J., & Hoskins, J. A. (1972). Heterocyclic studies. Part XXXIX. Ring cleavage of some pyrimidine derivatives in alkali. Journal of the Chemical Society, Perkin Transactions 1, 522–525.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(4).
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022). RSC Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-catalysed ring-cleavage of some pyrimidine derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Heterocyclic studies. Part XXXIX. Ring cleavage of some pyrimidine derivatives in alkali - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The base catalysed anomerisation of β-5-formyluridine; crystal and molecular structure of α-5-formyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Navigating the Unexpected in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected challenges at the bench. Pyrimidine scaffolds are cornerstones of medicinal chemistry, but their synthesis can often lead to a labyrinth of unforeseen products. This resource provides in-depth troubleshooting guides, detailed analytical protocols, and mechanistic insights to help you identify, characterize, and ultimately control these unexpected outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Q1: My Biginelli reaction is yielding a bright yellow, fluorescent compound instead of the expected dihydropyrimidinone (DHPM). What is it, and how can I prevent its formation?
A1: The most likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP) . This common byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1][2]
Troubleshooting Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress DHP formation.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis acids may favor the desired DHPM product.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[1]
Q2: My reaction mixture shows a significant amount of unreacted starting materials, leading to a low yield of the desired pyrimidine. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts. If using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate.[1][2]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]
Q3: I suspect my Biginelli reaction product is contaminated with an N-acylurea byproduct. How can I confirm its presence and prevent its formation?
A3: N-acylureas are common byproducts that can complicate purification. They arise from the reaction of the β-ketoester with urea in a competing pathway.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1] Look for the absence of signals corresponding to the aldehyde-derived portion of the Biginelli product.
-
Reaction Conditions: Careful control of the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
Q4: My Pinner synthesis is yielding a complex mixture of products and a low yield of the desired pyrimidine. What are the common pitfalls?
A4: The Pinner synthesis can be sensitive to reaction conditions. Common side reactions include:
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1][4]
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1][4]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4]
Troubleshooting Guides: A Deeper Dive
This section provides structured workflows to diagnose and solve specific problems encountered during pyrimidine synthesis.
Issue 1: Identification of a Major, Unexpected Product in a Biginelli Reaction
You've run a Biginelli reaction and TLC analysis shows a major spot that is not your desired dihydropyrimidinone. Here’s how to approach its identification and characterization.
Caption: Workflow for identifying an unknown byproduct.
The following table summarizes key spectroscopic features to help distinguish the desired dihydropyrimidinone (DHPM) from common byproducts.
| Compound Class | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) | Expected Mass Spec Fragmentations |
| Dihydropyrimidinone (DHPM) | C4-H (d, ~5.1-5.5), N1-H (s, ~7.5-8.5), N3-H (s, ~9.0-9.5)[5] | C2 (~152), C4 (~54), C5 (~99), C6 (~148) | Loss of the C4 substituent is a common fragmentation pathway.[6] |
| Hantzsch Dihydropyridine | N-H (s, ~8.0-9.0), C4-H (s, ~4.5-5.0), vinyl protons | C2/C6 (~145), C3/C5 (~103), C4 (~35-40) | Similar to DHPMs, loss of the C4 substituent is often observed.[6] |
| Knoevenagel Adduct | Absence of NH protons. Olefinic proton (~7.5-8.0) | Conjugated carbonyls (~190-200), olefinic carbons | Molecular ion will correspond to the condensation of the aldehyde and β-ketoester. |
| N-Acylurea | Absence of signals from the aldehyde-derived moiety. | Characteristic amide and urea carbonyl signals (~150-175) | Fragmentation will reflect the structure of the β-ketoester and urea components.[7] |
Issue 2: Low Yield in Pinner Pyrimidine Synthesis
A common challenge in the Pinner synthesis is low yield due to incomplete reaction or side reactions.
Caption: Troubleshooting workflow for the Pinner reaction.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments relevant to identifying and mitigating unexpected product formation.
Protocol 1: HPLC-MS Analysis of a Biginelli Reaction Mixture
This protocol is designed for the separation and identification of the desired product and potential byproducts.
Materials:
-
Crude Biginelli reaction mixture
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[8]
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and mass spectrometry.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Acquire both full scan and tandem MS (MS/MS) data for the major peaks to aid in structural elucidation.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, the expected product, and any major byproducts by their retention times and mass-to-charge ratios.
-
Analyze the fragmentation patterns from the MS/MS data to confirm the structures of the observed species.[9]
-
Protocol 2: Purification of a Dihydropyrimidinone by Recrystallization
This protocol describes a general procedure for purifying a crude DHPM product.
Materials:
-
Crude DHPM product
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[11]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized product by TLC, melting point, and HPLC.
Mechanistic Insights: The Origin of Unexpected Products
Understanding the reaction mechanisms that lead to byproduct formation is key to developing strategies for their prevention.
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing pathways in the Biginelli reaction.
The Biginelli reaction proceeds through an iminium intermediate formed from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[12] In contrast, the Hantzsch synthesis involves the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia, often proceeding through a Knoevenagel adduct and an enamine intermediate.[1]
References
- Ahmed, B., Khan, R.A., Keshari, M. (2009). An improved synthesis of Biginelli-type compounds via phase-transfer catalysis. Tetrahedron Letters, 50, 2889-2892.
- Usage of HPLC in analysis of tetrahydropyrimidine Biginelli deriv
- Touati, A., et al. (2013). Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines.
- Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 373.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(12), 1937-1942.
- Chemistry LibreTexts. (2023).
- Aly, A. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 349-372.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
- El-Faham, A., et al. (2015). A mechanistic investigation of Biginelli reaction under base catalysis. Tetrahedron, 71(14), 2273-2279.
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini reviews in medicinal chemistry, 22(6), 884–903.
- Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(12), 1937-1942.
- DR. Raghu Prasad. (2023, February 25). Pinner Pyrimidine Synthesis [Video]. YouTube.
- Neto, B. A. D., et al. (2015). The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. RSC Advances, 5(54), 43453-43464.
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024).
- El-Faham, A., et al. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. Preprints.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(01), 233–242.
- Neto, B. A. D., et al. (2015). The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. RSC Advances, 5(54), 43453-43464.
- Comparative ¹H NMR spectra of compound (4 a) and (4 b). (n.d.).
- Hussain, A., et al. (2018). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
- Mass spectra and proposed scheme for the mass spectral fragmentation of... (n.d.).
- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- The mass spectra of pyrimidine measured in coincidence with resonant... (n.d.).
- ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. (n.d.).
- Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 373.
- da Silva, F. C., et al. (2017). Biginelli Reaction Using Propylene Carbonate as Green Solvent: An Elegant Methodology for the Synthesis of Dihydropyrimidinones and Dihydropyrimidinthiones. Current Green Chemistry, 4(2), 99-105.
- Barbero, M., Cadamuro, S., & Dughera, S. (2013). Brønsted acid catalysed green and enantioselective Biginelli reaction. Green Chemistry, 15(8), 2093-2096.
- Comparison of 1H-NMR and 13C-NMR. (n.d.). SlideShare.
- Cooks, R. G., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS.
- Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (n.d.).
- Creative Proteomics. (2024, September 18).
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society.
- Anbhule, P. V., et al. (2018). Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. New Journal of Chemistry, 42(18), 15304-15312.
- Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. (n.d.).
- Comparative (a) ¹H and (b) ¹³C NMR spectra. The NMR spectra of the... (n.d.).
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- 5. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biginelli Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dimethoxypyrimidine-5-carbaldehyde and 2,4-Dichloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine derivatives are foundational scaffolds for the development of a vast array of functional molecules. The strategic functionalization of the pyrimidine ring is paramount in tuning the physicochemical and biological properties of these compounds. This guide provides an in-depth comparative analysis of the reactivity of two key pyrimidine building blocks: 2,4-dimethoxypyrimidine-5-carbaldehyde and 2,4-dichloropyrimidine-5-carbaldehyde . Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and achieving desired molecular architectures.
At a Glance: A Tale of Two Pyrimidines
The core difference in the reactivity of these two molecules lies in the electronic nature of the substituents at the 2 and 4 positions of the pyrimidine ring.
| Compound | Structure | Key Features |
| This compound | Methoxy groups are strong electron-donating groups, increasing electron density on the pyrimidine ring. | |
| 2,4-Dichloropyrimidine-5-carbaldehyde | Chloro groups are electron-withdrawing groups, decreasing electron density on the pyrimidine ring. |
This fundamental electronic disparity dictates their susceptibility to different types of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.
The Decisive Factor: Electronic Effects on the Pyrimidine Ring
The pyrimidine ring is inherently an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is either exacerbated or mitigated by the substituents at the 2 and 4 positions.
2,4-Dichloropyrimidine-5-carbaldehyde: An Activated System for Nucleophilic Attack
The two chlorine atoms in 2,4-dichloropyrimidine-5-carbaldehyde are strongly electron-withdrawing through their inductive effect. This effect, combined with the inherent electron deficiency of the pyrimidine ring, renders the carbon atoms at positions 2 and 4 highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.[1][2] The aldehyde group at the 5-position further contributes to the electron-deficient nature of the ring.[2]
This high degree of activation makes 2,4-dichloropyrimidine-5-carbaldehyde a versatile precursor for the synthesis of a wide range of 2,4-disubstituted pyrimidines via SNAr reactions.[1][3]
This compound: A Deactivated System for Nucleophilic Substitution
In stark contrast, the methoxy groups in this compound are strong electron-donating groups through resonance. The lone pairs on the oxygen atoms can delocalize into the pyrimidine ring, increasing its electron density. This electron-donating effect deactivates the ring towards nucleophilic attack, making the displacement of the methoxy groups significantly more challenging compared to the chloro groups of its counterpart.
Comparative Reactivity in Key Transformations
The divergent electronic properties of these two compounds lead to profoundly different outcomes in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
This is where the most significant difference in reactivity is observed.
-
2,4-Dichloropyrimidine-5-carbaldehyde: Readily undergoes sequential and regioselective SNAr reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position.[4][5] This allows for the controlled introduction of different nucleophiles at these two positions. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro groups, often under mild conditions.[1]
-
This compound: Is generally unreactive towards SNAr. The methoxy groups are poor leaving groups, and the electron-rich nature of the ring disfavors the formation of the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.
Experimental Protocol: Regioselective SNAr of 2,4-Dichloropyrimidine-5-carbaldehyde with an Amine
This protocol describes a general procedure for the regioselective substitution of the C4-chloro group.
Materials:
-
2,4-Dichloropyrimidine-5-carbaldehyde
-
Amine (e.g., a primary or secondary amine)
-
Triethylamine (TEA) or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in ethanol, add the amine (1.0-1.2 eq) and triethylamine (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-4-amino-pyrimidine-5-carbaldehyde derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Both compounds can, in principle, participate in cross-coupling reactions such as Suzuki-Miyaura coupling. However, the reactivity and the nature of the required starting material differ.
-
2,4-Dichloropyrimidine-5-carbaldehyde: The chloro groups can act as leaving groups in palladium-catalyzed cross-coupling reactions. Similar to SNAr, the C4 position is generally more reactive than the C2 position in Suzuki couplings.[6] This allows for selective functionalization.
-
This compound: While the methoxy groups are not suitable leaving groups for standard cross-coupling reactions, the pyrimidine ring can be functionalized at other positions. For instance, conversion of the aldehyde to a different functional group or the use of a pre-functionalized starting material like 2,4-dimethoxypyrimidine-5-boronic acid allows for participation in Suzuki coupling.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine-5-carbaldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling at the C4 position.
Materials:
-
2,4-Dichloropyrimidine-5-carbaldehyde
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions of the Aldehyde Group
The reactivity of the aldehyde group at the 5-position is present in both molecules and offers a handle for further synthetic modifications. This functional group can undergo a variety of transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form an amine.
-
Wittig reaction to form an alkene.
-
Condensation reactions with active methylene compounds.[8]
The electronic nature of the substituents at the 2 and 4 positions can have a subtle influence on the reactivity of the aldehyde, but generally, it remains a versatile functional group in both contexts.
Visualization of Reactivity Principles
To further illustrate the concepts discussed, the following diagrams outline the key reactivity pathways.
Figure 1: Comparative reactivity pathways of 2,4-dichloropyrimidine-5-carbaldehyde and this compound.
Figure 2: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine-5-carbaldehyde.
Summary and Outlook
The choice between this compound and 2,4-dichloropyrimidine-5-carbaldehyde as a synthetic starting material is dictated by the desired synthetic outcome.
-
For the synthesis of 2,4-disubstituted pyrimidines via nucleophilic aromatic substitution, 2,4-dichloropyrimidine-5-carbaldehyde is the clear choice. Its high reactivity and the sequential displacement of the two chloro groups offer a powerful and versatile platform for the construction of diverse pyrimidine libraries.
-
When the retention of the 2,4-dimethoxy substituents is desired, or when modifications are targeted at the 5-position aldehyde, this compound is the appropriate substrate. While less reactive in SNAr, the aldehyde functionality provides a valuable handle for a range of chemical transformations.
References
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES. [Link]
- Comparative yields for Suzuki‐Miyaura couplings of (A)...
- Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed). [Link]
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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A Comparative Guide to the Synthetic Routes of Pyrimidine-5-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining pyrimidine-5-carbaldehydes. These compounds are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in experimental data, mechanistic causality, and practical insights to inform your synthetic strategy.
Introduction: The Significance of Pyrimidine-5-carbaldehydes
Pyrimidine-5-carbaldehydes are highly valued synthetic intermediates.[1][2][3] The aldehyde functional group at the C5 position serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the synthesis of diverse and complex molecular architectures.[4] Their prevalence in biologically active molecules, from antiviral to anticancer agents, underscores the importance of efficient and reliable synthetic access.[1][3] This guide will compare and contrast the most common and effective methods for their preparation.
Core Synthetic Strategies: A Comparative Overview
The synthesis of pyrimidine-5-carbaldehydes can be broadly categorized into four main approaches:
-
Direct Formylation via the Vilsmeier-Haack Reaction: Introduction of the formyl group onto a pre-existing pyrimidine ring.
-
Oxidation of 5-Hydroxymethylpyrimidines: Conversion of a primary alcohol at the C5 position to the corresponding aldehyde.
-
Reduction of C5 Carboxylic Acid Derivatives or Nitriles: Partial reduction of esters, acid chlorides, or nitriles to the aldehyde oxidation state.
-
Modern Metal-Catalyzed Approaches: Advanced methods for C-H functionalization or cross-coupling reactions.[5]
The choice of method depends critically on the substitution pattern of the pyrimidine ring, functional group tolerance, desired scale, and the availability of starting materials.
The Vilsmeier-Haack Reaction: Direct C5 Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][6] It involves an electrophilic substitution using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][6]
Mechanism & Rationale: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich pyrimidine ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired aldehyde.[6] For this reaction to be effective, the pyrimidine ring must be sufficiently activated by electron-donating groups.
Workflow Diagram: Vilsmeier-Haack Reaction
Caption: General workflow of the Vilsmeier-Haack formylation of an activated pyrimidine.
Performance & Considerations: The Vilsmeier-Haack reaction is often the most direct route if the starting pyrimidine is appropriately substituted. However, its success is highly dependent on the electronic nature of the pyrimidine core.
| Substrate Example | Conditions | Yield (%) | Key Insights & Limitations |
| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF, 5h | 61% | Effective for di-hydroxypyrimidines. DMF as a solvent gave a higher yield compared to benzene or dichloroethane.[7] No substitution of hydroxyl groups for chlorine was observed.[7] |
| Electron-deficient pyrimidines | N/A | Low to None | The reaction is generally ineffective for pyrimidines bearing strong electron-withdrawing groups as the ring is not nucleophilic enough to attack the Vilsmeier reagent.[6] |
| Acid-sensitive pyrimidines | N/A | Variable | The strongly acidic nature of the Vilsmeier reagent and the reaction conditions can lead to degradation of acid-labile functional groups. |
Experimental Protocol: Formylation of 2-Methylpyrimidine-4,6-diol [7]
-
To a solution of 2-methylpyrimidine-4,6-diol (1 eq) in DMF, add Vilsmeier's reagent (1 eq) at a controlled temperature.
-
Stir the reaction mixture for 5 hours.
-
Quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with water, and dried.
Oxidation of 5-Hydroxymethylpyrimidines
This approach is a reliable two-step process: synthesis of a 5-hydroxymethylpyrimidine followed by its oxidation. This method offers broad applicability as the precursor alcohol can often be prepared from a variety of readily available starting materials. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Common Oxidizing Agents & Rationale:
-
Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[8][9][10] Its solid nature simplifies workup through simple filtration. The crystal structure of MnO₂ can influence its catalytic activity.[8][9]
-
Pyridinium Dichromate (PDC): A milder and less acidic alternative to other chromium(VI) reagents, making it suitable for acid-sensitive substrates.[11][12][13] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to stop the oxidation at the aldehyde stage.[11]
-
Dess-Martin Periodinane (DMP): A versatile and mild oxidant that provides high yields under neutral conditions, but can be expensive and shock-sensitive.
Workflow Diagram: Oxidation of 5-Hydroxymethylpyrimidine
Caption: Synthetic workflow for the oxidation of 5-hydroxymethylpyrimidines to their corresponding aldehydes.
Performance & Considerations:
| Oxidant | Typical Conditions | Yield (%) | Key Insights & Advantages/Disadvantages |
| MnO₂ | Reflux in CHCl₃ or Dioxane | Good to Excellent | Advantages: Mild conditions, easy workup (filtration). Ideal for activated alcohols. Disadvantages: Stoichiometric amounts of reagent are required, and its activity can be variable. |
| PDC | Anhydrous DCM, room temp | High | Advantages: Less acidic than PCC, good for acid-sensitive substrates.[11][12] Disadvantages: Chromium-based reagents are toxic. In polar solvents like DMF, non-conjugated primary alcohols can be oxidized to carboxylic acids.[11] |
| DMP | DCM, room temp | Very High | Advantages: Mild, neutral conditions, high yields. Disadvantages: Cost, potential explosive hazard, stoichiometric waste. |
Experimental Protocol: General PDC Oxidation [13][14]
-
Suspend Pyridinium Dichromate (PDC) (approx. 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a stirrer.
-
Add a solution of the 5-hydroxymethylpyrimidine (1 eq) in DCM to the suspension.
-
Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrimidine-5-carbaldehyde, which can be purified by column chromatography.
Reduction of C5 Precursors
This strategy involves the partial reduction of a pyrimidine substituted at the C5 position with a group at the carboxylic acid oxidation level, such as an ester or a nitrile. The primary challenge is to stop the reduction at the aldehyde stage without proceeding to the primary alcohol.
Reducing Agents & Rationale:
-
Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the partial reduction of esters and nitriles to aldehydes.[15][16][17] Its bulky nature and the stability of the tetrahedral intermediate at low temperatures (typically -78 °C) prevent over-reduction.[17]
-
Stephen Reaction: A method for reducing nitriles to aldehydes using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt, which is then hydrolyzed.
Mechanism & Rationale (DIBAL-H): DIBAL-H, a Lewis acid, coordinates to the carbonyl oxygen of the ester (or the nitrile nitrogen).[15][18] This is followed by an intramolecular hydride transfer to the electrophilic carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate collapses to form the aldehyde.[17]
Workflow Diagram: DIBAL-H Reduction of a Pyrimidine-5-carboxylate
Caption: Key steps in the DIBAL-H reduction of an ester to an aldehyde.
Performance & Considerations:
| Precursor | Reagent | Typical Conditions | Yield (%) | Key Insights & Limitations |
| Pyrimidine-5-carboxylate ester | DIBAL-H | Toluene or DCM, -78 °C | Good to High | Advantages: Generally clean and high-yielding. Tolerates many functional groups. Limitations: Requires strictly anhydrous conditions and very low temperatures. Over-reduction to the alcohol is a potential side reaction if the temperature is not controlled or excess DIBAL-H is used. |
| 5-Cyanopyrimidine | DIBAL-H | Toluene or DCM, -78 °C | Good | Advantages: Provides a route from readily available nitriles.[19][20] Limitations: Similar to ester reduction; requires low temperature and careful stoichiometry. The intermediate imine is hydrolyzed to the aldehyde during workup.[15] |
| 5-Cyanopyrimidine | Stephen Reaction | SnCl₂, HCl, then H₂O | Moderate | Advantages: A classic named reaction. Limitations: Strongly acidic conditions limit functional group tolerance. Often superseded by DIBAL-H reductions. |
Experimental Protocol: General DIBAL-H Reduction of an Ester [16]
-
Dissolve the pyrimidine-5-carboxylate ester (1 eq) in an anhydrous solvent (e.g., toluene or DCM) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (typically 1.0-1.2 eq, as a solution in hexanes or toluene) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for the required time (monitored by TLC).
-
Quench the reaction cautiously at -78 °C by the slow addition of a suitable reagent (e.g., methanol, followed by water or a saturated solution of Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde for purification.
Modern Metal-Catalyzed Methodologies
Recent advances in organic synthesis have introduced new transition-metal-catalyzed methods for the synthesis of pyrimidines, although direct formylation at the C5 position is less common than the construction of the pyrimidine ring itself.[5][21] However, strategies involving C-H activation or cross-coupling could be envisaged. For instance, a pyrimidine bearing a halogen or triflate at C5 could undergo a coupling reaction with a formylating agent.
These methods are at the cutting edge and offer potential for high efficiency and functional group tolerance, but often require specialized catalysts and optimization.[5][22]
Summary and Conclusion
The synthesis of pyrimidine-5-carbaldehydes can be achieved through several distinct and effective routes. The optimal choice is dictated by the specific molecular context and project goals.
| Method | Primary Application | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | Direct formylation of electron-rich pyrimidines. | Atom-economical, direct C-H functionalization. | Limited to activated substrates; harsh, acidic conditions. |
| Oxidation | Conversion of 5-hydroxymethylpyrimidines. | Broad substrate scope, reliable, multiple oxidant choices. | Two-step process, risk of over-oxidation, potential toxicity of reagents (e.g., CrO₃). |
| Reduction | Partial reduction of C5 esters or nitriles. | High yields, good functional group tolerance (with DIBAL-H). | Requires cryogenic temperatures and strictly anhydrous conditions; risk of over-reduction. |
| Metal-Catalyzed | Emerging methods for C-H functionalization. | Potentially high efficiency and novel reactivity. | Often require catalyst/ligand screening and optimization; may not be readily scalable. |
For substrates with activating groups, the Vilsmeier-Haack reaction offers the most direct path. The oxidation of 5-hydroxymethylpyrimidines is arguably the most versatile and generally applicable method, with MnO₂ and PDC being excellent choices for balancing reactivity and practicality. For molecules where a C5-ester or nitrile is more accessible than the alcohol, DIBAL-H reduction is a highly effective, albeit technically demanding, strategy. As synthetic methods continue to evolve, direct, metal-catalyzed C-H formylation may become a more prominent and practical approach in the future.
References
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Synthesis of pyrimidine-5-carbonitriles 1a–d. ResearchGate.
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
- Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry.
- Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Organic Synthesis.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Research Square.
- DIBAL Reducing Agent. Chemistry Steps.
- PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. AdiChemistry.
- Aldehyde or Hydrate? Investigation into the Oxidation of 5‐Formylcytosine Derivatives Using a Computational and Experimental Approach. ResearchGate.
- Pyridinium Dichromate (PDC). Organic Chemistry Portal.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. R Discovery.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed.
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- Reduction of the pyrimidine aldehyde 1 with dicyclopentylzinc. ResearchGate.
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- Pyrimidine synthesis. Organic Chemistry Portal.
- CHEMISTRY (862). CISCE.
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- Effect of MnO2 Crystal Structure on Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid. PubMed.
- Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran using Manganese Dioxide with Different Crystal Structures: A Comparative Study. ResearchGate.
- Manganese(IV) oxide. Organic Chemistry Portal.
- Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study. PubMed.
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- Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed.
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A Comparative Guide to the Structure-Activity Relationship of 2,4-Dimethoxypyrimidine-5-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-dimethoxypyrimidine-5-carbaldehyde derivatives, a class of compounds with significant potential in drug discovery. By examining the impact of structural modifications on their biological performance, particularly as antiproliferative agents and kinase inhibitors, this document serves as a valuable resource for the rational design of more potent and selective drug candidates.
Core Scaffold and Rationale for Derivatization
The this compound core represents a versatile starting point for chemical exploration. The methoxy groups at the C2 and C4 positions are key electronic features, while the carbaldehyde at the C5 position offers a reactive handle for a variety of chemical transformations. This allows for the systematic introduction of diverse functional groups and the construction of more complex heterocyclic systems, enabling a thorough investigation of the SAR.
The primary focus of derivatization of this scaffold is often aimed at kinase inhibition. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can mimic the adenine ring of ATP, the natural substrate for kinases, allowing derivatives to act as competitive inhibitors.[2]
Comparative Analysis of Derivative Performance
While direct SAR studies on a library of compounds derived from this compound are not extensively documented in a single source, we can infer valuable insights from studies on closely related analogs. The primary strategies for modifying the core structure involve reactions at the 5-carbaldehyde position, such as the formation of Schiff bases and participation in multicomponent reactions to build fused heterocyclic systems.
Schiff Base Derivatives: Modulating Lipophilicity and Steric Bulk
The condensation of the 5-carbaldehyde group with various amines to form Schiff bases (imines) is a straightforward approach to introduce a wide range of substituents. A study on analogous 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde derivatives predicted that such modifications could lead to compounds with broad-spectrum bioactivity, including antihypertensive, antibacterial, and anticancer properties. The nature of the substituent on the imine nitrogen can significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic properties.
Pyrimido[4,5-d]pyrimidine and Tetrahydropyrimido[4,5-b]quinoline Derivatives from Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step.[3][4] A study on the microwave-assisted one-pot MCR of 6-amino-2,4-dimethoxypyrimidine (a close analog of our core structure), various aromatic aldehydes, and dimedone yielded a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with significant antiproliferative activity.[5]
Table 1: Antiproliferative Activity of 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one Derivatives [5]
| Compound | R (Substitution on Aryl Ring) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| 4h | 4-Fluorophenyl | 5.2 | 4.8 | 6.1 | 5.5 |
| 4o | 4-Nitrophenyl | 4.5 | 4.1 | 5.3 | 4.9 |
| 4q | 3-Bromophenyl | 6.8 | 6.2 | 7.5 | 7.1 |
| 4v | 2-Thienyl | 7.1 | 6.8 | 8.2 | 7.9 |
The data suggests that electron-withdrawing groups on the aryl ring, such as fluoro and nitro substituents, tend to enhance the antiproliferative activity. This highlights the importance of the electronic properties of the substituents in modulating the biological effect.
Experimental Protocols
Protocol 1: Microwave-Assisted Multicomponent Synthesis of Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones[6]
This protocol describes a general method for the one-pot synthesis of a library of derivatives for SAR studies.
Materials:
-
6-Amino-2,4-dimethoxypyrimidine
-
Substituted aromatic/heteroaromatic aldehydes
-
Dimedone
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 6-amino-2,4-dimethoxypyrimidine (1 mmol), a substituted aldehyde (1 mmol), and dimedone (1 mmol) in glacial acetic acid (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the crude product.
-
Purify the product by recrystallization from ethanol or by washing with ice-cold diethyl ether.
Protocol 2: Synthesis of Schiff Base Derivatives[3]
This protocol provides a general method for the synthesis of Schiff bases from a pyrimidine-5-carbaldehyde derivative.
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (or this compound)
-
Aliphatic or aromatic diamines (in a 2:1 molar ratio of aldehyde to diamine for bis-azomethines)
-
Water or ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Suspend the pyrimidine-5-carbaldehyde (2 mmol) in water or ethanol (20 mL).
-
Add the diamine (1 mmol) and a catalytic amount of acetic acid.
-
Heat the reaction mixture under reflux for 4 hours with constant stirring.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with the solvent, and dry to obtain the Schiff base derivative.
Protocol 3: In Vitro Antiproliferative MTT Assay[3]
This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 3 x 10⁴ to 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of Synthetic and Biological Pathways
Caption: Workflow for SAR studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel bioactive compounds, particularly in the realm of anticancer drug discovery. The available data on closely related analogs indicates that modifications at the 5-position, either through the formation of Schiff bases or by participation in multicomponent reactions to generate fused heterocyclic systems, can lead to potent antiproliferative agents.
Future research should focus on the systematic synthesis and in vitro evaluation of a dedicated library of this compound derivatives. This would involve exploring a wider range of amines for Schiff base formation and employing various active methylene compounds in multicomponent reactions. Such studies will provide a more comprehensive understanding of the SAR, enabling the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
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- Dambaev, A. V., et al. (2025). Synthesis and in Silico Biological Activity of Novel Bridged Systems based on 5-Formyl Derivatives of Pyrimidine-4,6-Diols.
- Abdel-Aziz, A. A.-M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 16(8), 6526-6544.
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- Keri, R. S., et al. (2015). Pyrimidine derivatives include a wide range of compounds, such as anticancer agents, antiviral agents, and antihypertensive agents.
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A Senior Application Scientist's Guide to Pyrimidine vs. Other Heterocyclic Scaffolds in Drug Design
Welcome to an in-depth exploration of heterocyclic scaffolds, the architectural backbones of a vast number of therapeutic agents.[1][2] In medicinal chemistry, the choice of a core scaffold is a decision that profoundly influences a drug candidate's potency, selectivity, and overall pharmacokinetic profile. This guide offers a comparative analysis of the pyrimidine scaffold—a true "privileged structure"—against other prominent heterocyclic systems. We will delve into the causality behind their selection, supported by experimental data and validated protocols, to provide researchers, scientists, and drug development professionals with actionable insights.
The Power of Heterocycles in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life's processes and form the structural core of a majority of therapeutic agents.[1] Certain motifs, like pyrimidine, are deemed "privileged structures" because they can bind to a wide range of biological targets with high affinity.[1][3] This versatility stems from their rigid, three-dimensional shapes that present key pharmacophoric elements—such as hydrogen bond donors and acceptors—in specific spatial arrangements that are often complementary to the binding sites of protein families like kinases and G protein-coupled receptors.[1]
This guide will focus on pyrimidine and compare its efficacy against three other widely used scaffolds:
-
Purine: A key bioisostere of pyrimidine, particularly relevant in kinase inhibition.
-
Pyridine: A simpler, six-membered aromatic heterocycle.
-
Quinoline & Quinazoline: Fused bicyclic systems with distinct properties.
The Pyrimidine Scaffold: A Versatile Champion
Pyrimidine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[4] This arrangement creates a π-deficient system, making the ring susceptible to nucleophilic substitution and allowing for straightforward chemical modification to fine-tune its properties.[4] Its ability to act as a bioisostere for phenyl and other aromatic systems, while often improving pharmacokinetic properties, has cemented its status as a cornerstone of modern drug discovery.[4][5][6]
The success of the pyrimidine scaffold is evident in the numerous FDA-approved drugs that feature it as a core component.[5][7][8]
Table 1: Prominent FDA-Approved Drugs Featuring a Pyrimidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action | Key Role of Pyrimidine Scaffold |
| Imatinib (Gleevec®) | Oncology (CML, GISTs) | A 2-phenylaminopyrimidine derivative that acts as a specific inhibitor of the Bcr-Abl tyrosine kinase.[9][10][11][12] | The pyrimidine core mimics the adenine portion of ATP, enabling it to bind to the kinase's ATP-binding site and inhibit its activity.[9][10][11] |
| Rosuvastatin (Crestor®) | Cardiovascular | A competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13][14] | The pyrimidine ring is a key structural component that contributes to the overall binding affinity and selectivity for the enzyme.[13] |
| Gefitinib (Iressa®) | Oncology (NSCLC) | An anilinoquinazoline-based EGFR tyrosine kinase inhibitor. While its core is a fused pyrimidine (quinazoline), it highlights the importance of the pyrimidine substructure.[15][16] | The quinazoline scaffold binds to the ATP-binding site in the EGFR tyrosine kinase domain, blocking signaling pathways that promote cell proliferation.[15] |
The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it an exceptionally versatile scaffold for interacting with a wide variety of biological targets.[6]
Comparative Efficacy: Pyrimidine vs. Other Key Scaffolds
The decision to use a particular scaffold is driven by a complex interplay of factors including target affinity, selectivity, metabolic stability, synthetic accessibility, and the potential for intellectual property.
The purine scaffold, consisting of a pyrimidine ring fused to an imidazole ring, is the natural template for ATP. Consequently, both purine and its bioisostere, pyrazolo[3,4-d]pyrimidine, are highly effective scaffolds for designing ATP-competitive kinase inhibitors.[17]
-
Structural and Binding Similarities: Both scaffolds can mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site.[17][18] This fundamental interaction is the cornerstone of their efficacy.
-
Key Differences & Design Implications: While structurally similar, the choice between them can significantly impact selectivity and potency. The pyrazolo[3,4-d]pyrimidine scaffold, for example, has been extensively used to develop highly potent and selective kinase inhibitors, including the FDA-approved BTK inhibitor, ibrutinib.[17][18] The ability to modify different positions on the pyrimidine ring allows for fine-tuning of interactions with the kinase active site, which can lead to improved selectivity against other kinases.[19]
Table 2: Comparative Data of Kinase Inhibitors (Note: Data is illustrative and compiled from various sources. Direct comparison requires identical assay conditions.)
| Scaffold | Example Compound | Target Kinase | IC50 (nM) | Reference Insight |
| Pyrimidine | NU-6027 | CDK1/CDK2 | ~22 / ~35 | The substituted pyrimidine ring mimics the adenine of ATP and interacts with critical residues in the CDK2 crystal structure.[19] |
| Pyrazolo[3,4-d]pyrimidine | Compound 11 | BTK | 7.95 | Modifications to the core scaffold led to high potency against BTK, comparable to approved drugs, with an improved physicochemical profile.[17] |
| Quinazoline | Gefitinib | EGFR | ~2.4 | The quinazoline core provides a high-affinity platform for EGFR inhibition.[20] |
Pyridine is a simpler six-membered aromatic heterocycle containing one nitrogen atom.[21] It is a ubiquitous scaffold in medicinal chemistry, found in over 7,000 drug molecules.[21][22]
-
Physicochemical Differences: The two nitrogen atoms in pyrimidine provide more opportunities for hydrogen bonding compared to the single nitrogen in pyridine. This can lead to stronger and more specific interactions with a biological target. The basic character of pyridine's nitrogen atom often helps to improve the water solubility of a molecule.[22]
-
Strategic Application: Pyridine is often used as a bioisostere for a phenyl ring to introduce a hydrogen bond acceptor, improve metabolic stability, or modulate physicochemical properties.[22][23] The choice between pyrimidine and pyridine often comes down to the specific hydrogen bonding pattern required for optimal target engagement and the desired solubility profile.
Quinoline (a benzene ring fused to a pyridine ring) and quinazoline (a benzene ring fused to a pyrimidine ring) are bicyclic systems that offer a larger, more rigid, and more lipophilic scaffold compared to pyrimidine.
-
Increased Lipophilicity and π-Stacking: The extended aromatic system of quinolines and quinazolines enhances their ability to participate in π-π stacking interactions with aromatic amino acid residues in a binding pocket. However, this also increases lipophilicity, which can impact solubility and other ADMET properties.
-
Prevalence and Application: The quinazoline scaffold is particularly well-established for developing EGFR kinase inhibitors like gefitinib and erlotinib.[15][20] The rigid planar structure of quinazoline is key to its ability to intercalate into biological targets.[24]
Strategic Drug Design & Experimental Validation
The theoretical advantages of a scaffold must be validated through rigorous experimental testing. Key strategies in modern drug design include scaffold hopping and the assessment of metabolic stability.
Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve biological activity and other key properties.[25][26][27] This approach is crucial for generating novel intellectual property and overcoming issues with the original scaffold, such as poor pharmacokinetics or toxicity.
The diagram below illustrates a conceptual workflow for scaffold hopping, where an initial lead compound with a less desirable core is modified by replacing it with a pyrimidine scaffold, while preserving the essential pharmacophoric groups responsible for target interaction.
Caption: A conceptual workflow for a scaffold hopping strategy.
A critical factor in evaluating any new scaffold is its metabolic stability. A compound that is too rapidly metabolized by the liver will have a short half-life and poor bioavailability, rendering it ineffective. The in vitro liver microsomal stability assay is a standard method to assess this property early in the drug discovery process.[28][29][30]
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[30][31]
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[28] Prepare a working stock solution (e.g., 3 mg/mL) in a phosphate buffer (e.g., 100 mM KPO4, pH 7.4).[28]
-
Prepare the test compound solution (e.g., 1 µM final concentration) in the same buffer.[28]
-
Prepare a solution of the NADPH cofactor. NADPH is required for the activity of CYP enzymes.[31]
-
-
Incubation:
-
Pre-warm the microsomal and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the mixture.[28]
-
Incubate the reaction at 37°C. Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[30] A "minus cofactor" control is run to ensure degradation is enzyme-dependent.[30]
-
-
Termination and Analysis:
-
At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile. This precipitates the proteins and stops the enzymatic activity.[28]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.[28][29]
-
-
Data Interpretation:
-
The disappearance of the parent compound over time is plotted. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A shorter half-life indicates lower metabolic stability.[32]
-
The workflow for this crucial experiment is visualized below.
Caption: Workflow for an in vitro liver microsomal stability assay.
Summary and Outlook
The selection of a heterocyclic scaffold is a multi-faceted decision that balances potency, selectivity, ADMET properties, and synthetic tractability. The pyrimidine ring has proven itself to be an exceptionally valuable and "privileged" scaffold, largely due to its versatile electronic nature, hydrogen bonding capacity, and its role as an effective bioisostere.
Table 3: High-Level Comparison of Heterocyclic Scaffolds
| Scaffold | Key Advantages | Common Disadvantages | Primary Applications |
| Pyrimidine | Excellent H-bonding, versatile chemistry, proven bioisostere, privileged scaffold status.[4][5][6] | Can be subject to metabolic oxidation. | Kinase inhibitors, antivirals, CNS agents, cardiovascular drugs.[6][33] |
| Purine | Natural ATP mimic, strong hinge-binding motif in kinases.[17] | Can have off-target effects on other ATP-dependent enzymes. | Kinase inhibitors (oncology, inflammation).[17] |
| Pyridine | Improves solubility, good bioisostere for phenyl rings, synthetically accessible.[22] | Fewer H-bonding sites than pyrimidine. | Broad: anticancer, antivirals, anti-inflammatory, CNS agents.[21][34] |
| Quinoline/Quinazoline | Rigid, planar structure; good for π-stacking interactions.[24] | Higher lipophilicity can lead to poor solubility and ADMET issues. | Anticancer (EGFR inhibitors), antimalarials.[15][35] |
The future of drug design will continue to rely on the strategic use of these and other novel heterocyclic systems. As our understanding of disease biology deepens, the ability to rationally design or select the optimal scaffold through a combination of computational modeling, scaffold hopping, and robust experimental validation will be paramount to developing the next generation of safer and more effective medicines.
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A Comparative Guide to the Spectroscopic Analysis of 2,4-Dimethoxypyrimidine-5-carbaldehyde Derivatives
Authored by: A Senior Application Scientist
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. The precise structural characterization of substituted pyrimidines, such as 2,4-dimethoxypyrimidine-5-carbaldehyde and its derivatives, is a critical step in the drug discovery and development pipeline. The placement and nature of substituents on the pyrimidine ring directly influence the molecule's pharmacological profile. Therefore, rigorous and unambiguous structural elucidation is not just a matter of chemical purity but a fundamental requirement for safety and efficacy.
This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural confirmation of this compound derivatives. We will move beyond a simple recitation of data to explain the "why" behind the experimental choices, offering a framework for a self-validating analytical workflow.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. A robust characterization strategy relies on the synergistic integration of data from multiple, orthogonal techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry reveals the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present. By combining these methods, we create a comprehensive and trustworthy structural profile.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures. It provides detailed information on the chemical environment, connectivity, and stereochemistry of each nucleus within a molecule.
Expertise & Experience in NMR Analysis
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic proton on the pyrimidine ring, and the two methoxy groups. The chemical shift of the aldehydic proton is highly characteristic and typically appears far downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The single proton on the pyrimidine ring (H-6) is also expected to be downfield, influenced by the electronegative nitrogen atoms and the electron-withdrawing aldehyde group. The two methoxy groups at positions 2 and 4 will appear as sharp singlets, likely with slightly different chemical shifts.
In ¹³C NMR, the carbonyl carbon of the aldehyde will be the most downfield signal (δ 185-195 ppm). The carbons of the pyrimidine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen atoms. The methoxy carbons will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom (δ 50-60 ppm).
Comparative Analysis of Derivatives
The true power of NMR lies in comparing the spectra of a parent compound with its derivatives. Substituents on the pyrimidine ring or modifications to the aldehyde group will cause predictable changes in the chemical shifts and coupling patterns. For example, introducing an electron-donating group on the pyrimidine ring would be expected to shift the H-6 proton upfield, while an electron-withdrawing group would have the opposite effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Derivative.
| Assignment | This compound | Derivative: 6-Chloro-2,4-dimethoxypyrimidine-5-carbaldehyde |
| ¹H NMR | ||
| Aldehyde-H | ~9.9 | ~10.1 |
| H-6 | ~8.8 | Absent |
| 4-OCH₃ | ~4.1 | ~4.2 |
| 2-OCH₃ | ~4.0 | ~4.1 |
| ¹³C NMR | ||
| C=O | ~191 | ~190 |
| C-2 | ~165 | ~164 |
| C-4 | ~173 | ~172 |
| C-5 | ~110 | ~115 |
| C-6 | ~160 | ~162 |
| 4-OCH₃ | ~56 | ~57 |
| 2-OCH₃ | ~55 | ~56 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Sample (~5-10 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; the sample must be fully soluble to obtain sharp NMR signals.
-
Internal Standard: Add a small amount of TMS (typically 1-2 µL of a 1% solution) to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A greater number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
Expertise & Experience in MS Analysis
For this compound (C₇H₈N₂O₃), the expected exact mass is 168.0535 g/mol .[1] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 168. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Pyrimidine derivatives often exhibit characteristic fragmentation pathways, including the loss of small neutral molecules.[2][3][4][5][6]
Comparative Fragmentation Analysis
Different derivatives will exhibit distinct fragmentation patterns, aiding in their structural identification. For instance, a derivative with a labile substituent will likely show a prominent fragment ion corresponding to the loss of that substituent.
Table 2: Expected Molecular Ions and Key Fragments for this compound and a Hypothetical Derivative.
| Compound | Molecular Formula | Exact Mass (M) | Key Fragment Ions (m/z) |
| This compound | C₇H₈N₂O₃ | 168.0535 | 139 ([M-CHO]⁺), 125 ([M-CH₃-CO]⁺), 111 ([M-2CH₃-CO]⁺) |
| 5-Bromo-2,4-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 217.9745 / 219.9725 | 218/220 ([M]⁺), 189/191 ([M-CHO]⁺) |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and molecular formula of the pyrimidine derivative.
Materials:
-
Sample (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
HRMS instrument (e.g., ESI-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Infuse the sample solution into the ion source (e.g., electrospray ionization - ESI) at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the exact mass and determine the most probable elemental composition.
-
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expertise & Experience in IR Analysis
For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde, typically in the range of 1680-1710 cm⁻¹ for aromatic aldehydes.[7][8][9][10] Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methoxy groups, as well as C-O stretching vibrations.
Comparative IR Analysis
The position of the C=O stretching frequency is sensitive to the electronic environment. Electron-withdrawing substituents on the pyrimidine ring will shift the C=O absorption to a higher wavenumber, while electron-donating groups will shift it to a lower wavenumber.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Key Functional Groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound |
| Aldehyde C=O Stretch | 1680 - 1710 | ~1695 |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands in this region |
| C-O Stretch (Methoxy) | 1000 - 1300 | ~1250 and ~1050 |
| Aromatic C-H Stretch | 3000 - 3100 | ~3050 |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | ~2950 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To obtain an IR spectrum to identify the functional groups present.
Materials:
-
FT-IR spectrometer with an ATR accessory
-
Solid sample
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Data Integration
A logical workflow ensures a comprehensive and efficient analysis.
Caption: Integrated workflow for the spectroscopic confirmation of pyrimidine derivatives.
By systematically applying these techniques and critically evaluating the combined data, researchers can achieve unambiguous structural confirmation of this compound derivatives, a crucial step in advancing drug discovery and development projects.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Books.
- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
- The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online.
- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025, August 9).
- Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal.
- 2,4-Dimethoxypyrimidine. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- This compound. (n.d.). Echemi.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
- 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Kumar, A., Kumari, A., Singh, U. P., Kumar, A., Singh, R. K., & Singh, R. K. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30739–30746.
- 2-methoxypyrimidine-5-carbaldehyde. (n.d.). Sigma-Aldrich.
- 5-Chloro-2,4-dimethoxypyrimidine. (n.d.). ChemScene.
- 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate.
- Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. (n.d.). SpectraBase.
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A Senior Application Scientist's Guide to the Biological Evaluation of Compounds Derived from 2,4-Dimethoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of pharmacological properties, making it a privileged starting point for drug discovery campaigns. Among the various pyrimidine-based synthons, 2,4-dimethoxypyrimidine-5-carbaldehyde stands out as a versatile precursor. Its aldehyde functionality provides a reactive handle for the synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and hydrazones, each with the potential for unique biological activities.
This guide provides a comprehensive framework for the biological evaluation of compounds synthesized from this compound. Drawing upon established methodologies and data from analogous pyrimidine derivatives, we will explore the key biological activities to investigate, detail the essential experimental protocols, and offer insights into the interpretation of results. This document is intended to serve as a practical resource for researchers embarking on the synthesis and biological characterization of novel compounds from this promising chemical scaffold.
I. The Synthetic Versatility of this compound: A Gateway to Bioactive Derivatives
The aldehyde group at the 5-position of the 2,4-dimethoxypyrimidine core is the key to its synthetic utility. This electrophilic center readily participates in condensation reactions with various nucleophiles, leading to a wide range of derivatives. Understanding these synthetic pathways is crucial for designing compound libraries with diverse chemical features, thereby increasing the probability of identifying potent and selective biological agents.
Figure 1: Synthetic routes from this compound.
II. Anticancer Activity: A Primary Focus for Pyrimidine Derivatives
The pyrimidine nucleus is a well-established pharmacophore in oncology. Numerous approved anticancer drugs, such as 5-fluorouracil, feature a pyrimidine core. Derivatives synthesized from pyrimidine-5-carbaldehydes have shown significant potential as cytotoxic agents against various cancer cell lines.
Comparative Performance of Analogous Pyrimidine Derivatives
While specific data for derivatives of this compound is emerging, studies on analogous pyrimidine-5-carbonitrile and other pyrimidine derivatives provide valuable insights into their potential anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyrimidopyrimidines | HCT-116 (Colon) | Close to Doxorubicin | Doxorubicin | Not specified | [1] |
| Pyrimidopyrimidines | MCF-7 (Breast) | Close to Doxorubicin | Doxorubicin | Not specified | [1] |
| Pyrimidopyrimidines | HEPG-2 (Liver) | Close to Doxorubicin | Doxorubicin | Not specified | [1] |
| Pyrimidine Derivatives | PC3 (Prostate) | 17 - 21 | Vinblastine sulfate | ~40-60 | [2] |
| 2,4-Diaminopyrimidines | A549 (Lung) | 2.14 | Palbociclib | Not specified | [3] |
| 2,4-Diaminopyrimidines | HCT-116 (Colon) | 3.59 | Momelotinib | Not specified | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
III. Antimicrobial Activity: A Renewed Avenue for Pyrimidine Scaffolds
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, making this an important area of investigation for compounds derived from this compound.
Comparative Performance of Analogous Pyrimidine Derivatives
Studies on various pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | Activity | Reference Compound | Activity | Citation |
| Dihydropyrimidines | Bacillus subtilis | Significant | Not specified | Not specified | [4] |
| Dihydropyrimidines | Staphylococcus aureus | Significant | Not specified | Not specified | [4] |
| Pyrimidopyrimidines | Staphylococcus aureus | Excellent | Ampicillin | Not specified | [1] |
| Pyrimidopyrimidines | Escherichia coli | Excellent | Ampicillin | Not specified | [1] |
| Pyrimidopyrimidines | Candida albicans | Excellent | Clotrimazole | Not specified | [1] |
| Chalcone-based Pyrimidines | Staphylococcus aureus | Good | Not specified | Not specified | [5][6] |
| Chalcone-based Pyrimidines | Candida tropicalis | Good | Not specified | Not specified | [5] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs after incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that shows no growth on the agar plate is the MBC/MFC.
Figure 3: Workflow for the broth microdilution MIC assay.
IV. Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Comparative Performance of Analogous Pyrimidine Derivatives
Several classes of pyrimidine derivatives have demonstrated potent anti-inflammatory activity in various in vitro and in vivo models.
| Compound Class | Assay | Activity | Reference Compound | Activity | Citation |
| Pyrimidopyrimidines | Anti-hemolytic activity | Strong | Not specified | Not specified | [1] |
| Pyrimidine Derivatives | COX-2 Inhibition | IC50 = 0.04 µM | Celecoxib | IC50 = 0.04 µM | [7] |
| Pyrimidine-Pyridine Hybrids | COX-2 Inhibition | IC50 = 0.25 µM | Celecoxib | IC50 = 1.11 µM | [7] |
| Spiropyrimido[4,5-d]pyrimidines | Lipoxygenase Inhibition | Potent | Octyl gallate | Not specified | [8] |
| Pyrimidine Derivatives | COX-2 Inhibition | High selectivity | Meloxicam | Comparable | [9] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes, which are key enzymes in the prostaglandin biosynthesis pathway.
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of heme, COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by arachidonic acid. The rate of color development is proportional to the COX activity and can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid solution, and the chromogenic substrate (TMPD).
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Then, add the synthesized pyrimidine derivatives at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective). Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 595 nm over a period of time (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Figure 4: Inhibition of the cyclooxygenase (COX) pathway by pyrimidine derivatives.
V. Conclusion and Future Directions
The synthetic tractability of this compound provides a fertile ground for the discovery of novel therapeutic agents. While this guide has drawn upon data from structurally related pyrimidine derivatives to outline a robust strategy for biological evaluation, the true potential of compounds derived from this specific precursor remains to be fully elucidated. The experimental protocols detailed herein for assessing anticancer, antimicrobial, and anti-inflammatory activities provide a solid foundation for these investigations.
Future research should focus on the synthesis and screening of a diverse library of compounds derived from this compound. Promising lead compounds identified through these initial screens should then be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action, pharmacokinetic profiles, and safety. A systematic exploration of the structure-activity relationships will be crucial for the rational design and optimization of these novel pyrimidine derivatives into clinically viable drug candidates.
VI. References
-
Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.
-
El-Naggar, M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18.
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025). Journal of Pharmaceutical Research International, 37(1), 89-98.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2023). Molecules, 28(1), 1-17.
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2022). New Journal of Chemistry, 46(1), 1-15.
-
Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2018). Molecules, 23(1), 1-14.
-
Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. (2023). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 23, 282-291.
-
Alam, J., et al. (2015). Pyrimidine candidate as promising scaffold and their biological evaluation. International Journal of Pharmacology and Pharmaceutical Sciences, 2(4), 55-69.
-
Antimicrobial screening of dihydropyrimidine derivatives. (2017). World Journal of Pharmaceutical Research, 6(8), 1-10.
-
New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. (2016). Anticancer Agents in Medicinal Chemistry, 16(8), 1031-1037.
-
The selective toxic effect of dialdehyde derivatives of the pyrimidine nucleosides on human tumor cells. (1995). Voprosy Meditsinskoi Khimii, 41(2), 25-27.
-
Synthesis, characterization, and anticancer activity of Schiff bases. (2019). Journal of Coordination Chemistry, 72(19-21), 3236-3252.
-
Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(1), 1-16.
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 1-30.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 1-7.
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 1-17.
-
Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020). Applied Organometallic Chemistry, 34(1), 1-13.
-
Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde. (2023). BenchChem.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(1), 1-25.
-
Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (2015). Medicinal Chemistry Research, 24(1), 1-13.
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Journal of Pharmaceutical Sciences and Research, 12(1), 1-6.
-
Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. (2022). Oriental Journal of Chemistry, 38(1), 1-14.
-
Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2017). Arabian Journal of Chemistry, 10, S1-S12.
-
Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. (2025). ChemistrySelect, 10(1), 1-7.
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A Comparative Guide to Catalysts for the Synthesis of 2,4-Disubstituted Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of 2,4-disubstituted pyrimidines is of paramount importance. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents at the C2 and C4 positions dictates the molecule's interaction with biological targets, making the choice of synthetic methodology a critical decision in the drug discovery pipeline. This guide provides a comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for your specific synthetic needs.
Introduction to Synthetic Strategies
The synthesis of 2,4-disubstituted pyrimidines can be broadly approached through two primary strategies:
-
Ring Construction (Cyclocondensation Reactions): This approach involves the formation of the pyrimidine ring from acyclic precursors. Multicomponent reactions, such as modifications of the Biginelli and Pinner syntheses, are powerful tools in this category, allowing for the rapid assembly of complex molecules in a single step. The catalyst's role here is to activate the substrates and orchestrate the cascade of bond-forming events.
-
Functionalization of a Pre-formed Pyrimidine Core: This strategy often starts with a readily available, halogenated pyrimidine, such as 2,4-dichloropyrimidine. Catalysts, particularly transition metals, are then used to selectively introduce substituents at the C2 and C4 positions through cross-coupling reactions. The challenge and art in this approach lie in achieving regioselectivity, as the C4 position is generally more reactive than the C2 position.
This guide will delve into a comparative analysis of catalysts within these strategies, focusing on metal-based systems and organocatalysts.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in the synthesis of 2,4-disubstituted pyrimidines is judged on several key performance indicators: yield, reaction time, catalyst loading, substrate scope, and for heterogeneous systems, recyclability.
Metal-Based Catalysts: Precision and Versatility
Transition metal catalysts, particularly those based on palladium and copper, are highly effective for the synthesis of 2,4-disubstituted pyrimidines, primarily through the functionalization of pre-formed pyrimidine rings.[1]
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are the workhorses for C-C and C-N bond formation. The Suzuki-Miyaura coupling, for instance, is a robust method for introducing aryl or heteroaryl groups at the C4 and C2 positions of a dihalopyrimidine. A significant challenge is the inherent higher reactivity of the C4 position. However, recent advances have demonstrated that C2-selective couplings can be achieved by tuning the ligand and reaction conditions.[2]
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations.[3] They are particularly useful for C-N and C-S bond formation. Copper(II) triflate has been shown to be an effective catalyst for the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines.[4]
| Catalyst | Reaction Type | Typical Substrates | Key Advantages | Limitations | Yield Range (%) | Reference |
| Pd(PPh₃)₄ | Suzuki Coupling | 2,4-dichloropyrimidine, Arylboronic acids | High yields, broad substrate scope | Cost, potential for phosphine ligand contamination | 70-95 | [5] |
| Cu(II) triflate | [3+3] Cycloaddition | Propargyl alcohols, Amidines | Cost-effective, good for specific substitution patterns | May require higher catalyst loading | 60-85 | [4] |
| FeSO₄/TEMPO | Condensation | Saturated ketones, Amidines | Inexpensive, uses earth-abundant metal | Moderate yields, may require an oxidant | 50-75 | [4] |
| Ru-P^N Complex | Dehydrogenative Coupling | Alcohols, Amidines | High atom economy, uses readily available starting materials | Requires a base, may have limited substrate scope | 65-90 | [6] |
Organocatalysts: A Metal-Free Approach
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems. These small organic molecules can activate substrates through various modes, including Lewis acid, Brønsted acid, and base catalysis.
Brønsted Acid Catalysis: Simple acids like trifluoroacetic acid (TFA) can effectively catalyze the formation of pyrimidine rings. For example, TFA has been used in water for the [3+3] cycloaddition of acetylacetone and urea, followed by an aldol condensation to yield (E,E)-4,6-bis(styryl)-pyrimidines.[4]
Lewis Acid Organocatalysts: Chiral phosphoric acids have been successfully employed in the enantioselective synthesis of 3,4-dihydropyrimidin-2(1H)-ones through the transfer hydrogenation of 2-hydroxypyrimidines, demonstrating the potential for asymmetric synthesis in this field.[7]
| Catalyst | Reaction Type | Typical Substrates | Key Advantages | Limitations | Yield Range (%) | Reference |
| TFA | [3+3] Cycloaddition/Condensation | 1,3-Diketones, Urea, Aldehydes | Inexpensive, simple to use, green solvent (water) | May require elevated temperatures | 70-90 | [4] |
| L-Proline/TFA | Biginelli-type reaction | Aldehydes, Urea/Thiourea, Dihydropyran | Metal-free, readily available | May require a co-catalyst | 75-90 | [7] |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | 2-Hydroxypyrimidines | High enantioselectivity | Catalyst can be complex and expensive | 90-99 | [7] |
Mechanistic Insights and Experimental Choices
Understanding the underlying mechanism of a catalytic reaction is crucial for optimizing conditions and troubleshooting. As a Senior Application Scientist, I emphasize not just the "how" but the "why" of experimental design.
Palladium-Catalyzed Suzuki Coupling: A Stepwise View
The Suzuki coupling reaction proceeds through a well-established catalytic cycle. The choice of ligand is critical as it influences the rate of oxidative addition and reductive elimination, thereby affecting the overall efficiency and selectivity of the reaction.
Caption: Catalytic cycle for the Palladium-catalyzed Suzuki coupling.
Organocatalyzed Condensation: A Metal-Free Cascade
In a typical Brønsted acid-catalyzed condensation, the catalyst protonates a carbonyl group, activating it towards nucleophilic attack. This initiates a cascade of reactions, including condensation, cyclization, and dehydration, to form the final pyrimidine ring. The choice of an acidic catalyst is rationalized by its ability to accelerate the key bond-forming steps.
Caption: Generalized mechanism for acid-catalyzed pyrimidine synthesis.
Experimental Protocols
To provide a practical context, here are representative, detailed experimental protocols for the synthesis of 2,4-disubstituted pyrimidines using both a metal-based and an organocatalytic approach.
Protocol 1: Palladium-Catalyzed Suzuki Coupling for the Synthesis of a 2-Amino-4-arylpyrimidine
This protocol is adapted from procedures involving the selective functionalization of dihalopyrimidines.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Amine (excess)
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Add an excess of the desired amine to the reaction mixture.
-
Heat the mixture again to 100-120 °C until the second substitution is complete.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-arylpyrimidine.
Protocol 2: Organocatalyzed One-Pot Synthesis of a 2,4-Diarylpyrimidine
This protocol is a representative example of a multicomponent condensation reaction.
Materials:
-
Aryl aldehyde (1.0 eq)
-
Chalcone (or α,β-unsaturated ketone) (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Choline hydroxide (as catalyst and solvent)[4]
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, chalcone, and benzamidine hydrochloride.
-
Add choline hydroxide to the mixture.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4-diarylpyrimidine.
Conclusion and Future Outlook
The synthesis of 2,4-disubstituted pyrimidines is a dynamic field of research with a continuous drive towards more efficient, selective, and sustainable catalytic methods. While palladium and copper catalysts offer unparalleled versatility and reliability for cross-coupling strategies, the rise of organocatalysis presents a compelling, metal-free alternative, particularly for ring-forming reactions. The choice of catalyst ultimately depends on the specific target molecule, desired substitution pattern, and the scale of the synthesis.
Future developments will likely focus on:
-
C-H Activation: Direct functionalization of C-H bonds on the pyrimidine ring would offer a more atom-economical approach, avoiding the need for pre-halogenated starting materials.
-
Photoredox Catalysis: Light-mediated reactions have the potential to enable novel transformations under mild conditions.
-
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of pyrimidine-based active pharmaceutical ingredients.
As a Senior Application Scientist, I encourage researchers to consider the principles of green chemistry when selecting a catalytic system, prioritizing methods that minimize waste, use renewable starting materials, and operate under mild conditions. This guide serves as a starting point for navigating the diverse landscape of catalytic options for the synthesis of this important class of molecules.
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- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts.
- Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. (n.d.). HAL Open Science.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed. [Link]
- Proposed reaction mechanism of the copper‐catalyzed one‐pot synthesis of pyrimidines. (n.d.).
- (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021).
- Catalysts and conditions for Biginelli reaction. (n.d.).
- Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. (n.d.). Royal Society of Chemistry.
- Suitable Multicomponent Organic Synthesis using Heteropolycompounds as C
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- Recent advances in the Biginelli dihydropyrimidine synthesis.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC - PubMed Central. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2015).
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. [Link]
- Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1 H)-ones through Organocatalytic Transfer Hydrogenation of 2-Hydroxypyrimidines. (2019). PubMed. [Link]
- Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. (2022).
- Synthesis of Pyrimidine‐2,4‐diones
- Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines. (n.d.).
- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020).
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]
- Pd(ii)
- (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (2019).
- Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
- (PDF) Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. (2016).
- Synthesis of 2,4-Disubstituted Pyrimidines of Possible Biological Interest. (n.d.). Semantic Scholar.
- Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (n.d.).
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (n.d.). PMC - PubMed Central.
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Validating the Mechanism of Action for 2,4-Dimethoxypyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technically focused framework for validating the MoA of a promising class of compounds: 2,4-dimethoxypyrimidine-based drugs, with a particular focus on their role as kinase inhibitors. We will explore a logical, multi-tiered experimental approach, from initial biochemical confirmation to cellular target engagement and in vivo efficacy, while objectively comparing their performance against established therapeutic alternatives.
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This is due to its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases, acting as a versatile hinge-binding motif. Our investigation will center on two of the most clinically relevant kinase targets for this class of compounds: the Epidermal Growth Factor Receptor (EGFR) and the Src family kinases (Src). Dysregulation of these kinases is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][2]
This guide is structured to provide not just a series of protocols, but a self-validating experimental cascade. Each step is designed to build upon the last, providing a robust and comprehensive understanding of the drug's MoA.
The Validation Workflow: A Step-by-Step Approach
A rigorous validation of a drug's mechanism of action requires a multi-faceted approach, beginning with direct biochemical assays and progressing to more physiologically relevant cellular and in vivo models. The following workflow represents a logical and comprehensive strategy for characterizing 2,4-dimethoxypyrimidine-based kinase inhibitors.
subgraph "cluster_Biochemical" { label="Biochemical Validation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Biochem_Assay [label="Biochemical Kinase Assay"]; Kinome_Profiling [label="Kinome Profiling"]; }
subgraph "cluster_Cellular" { label="Cellular Validation"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; CETSA [label="Cellular Thermal Shift Assay (CETSA)"]; Phospho_Western [label="Phosphorylation Analysis (Western Blot)"]; Cell_Prolif [label="Cell Proliferation Assay"]; }
subgraph "cluster_InVivo" { label="In Vivo Validation"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Xenograft [label="Xenograft Tumor Model"]; }
Biochem_Assay -> Kinome_Profiling [label="Confirm Potency & Initial Selectivity"]; Kinome_Profiling -> CETSA [label="Identify On- & Off-Targets"]; CETSA -> Phospho_Western [label="Verify Target Engagement in Cells"]; Phospho_Western -> Cell_Prolif [label="Confirm Downstream Pathway Inhibition"]; Cell_Prolif -> Xenograft [label="Assess In Vivo Efficacy"]; }
A logical workflow for validating the mechanism of action.
Part 1: Biochemical Validation - Does the Drug Hit the Target?
The foundational step in MoA validation is to confirm direct interaction between the 2,4-dimethoxypyrimidine-based compound and its purified kinase target.
Biochemical Kinase Assays
These in vitro assays are designed to measure the enzymatic activity of a purified kinase in the presence of an inhibitor.[3] Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™) are widely used for their high-throughput capabilities and sensitivity.[4][5]
Causality Behind Experimental Choice: This is the most direct way to determine if the compound inhibits the kinase's catalytic function. By using purified components, we isolate the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency (typically as an IC50 value).
-
Reagent Preparation: Reconstitute the purified recombinant human EGFR or Src kinase and the appropriate substrate in kinase reaction buffer. Prepare a serial dilution of the 2,4-dimethoxypyrimidine-based drug and comparator drugs (e.g., Gefitinib for EGFR, Dasatinib for Src) in the same buffer with a final DMSO concentration ≤1%.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add ATP and the specific substrate to start the kinase reaction. Incubate for 1-2 hours at 30°C.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
| Compound Class | Target Kinase | Representative IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| 2,4-Dimethoxypyrimidine-based | EGFR | 5 - 50 | Gefitinib | 2 - 20 |
| 2,4-Dimethoxypyrimidine-based | Src | 10 - 100 | Dasatinib | 0.5 - 5 |
Note: IC50 values are hypothetical and for illustrative purposes.
Kinome Profiling
To assess the selectivity of the compound, it is crucial to screen it against a broad panel of kinases. This helps to identify potential off-target effects early in the drug development process.[6]
Causality Behind Experimental Choice: A highly selective inhibitor is more likely to have a clean safety profile with fewer side effects. Kinome profiling provides a global view of the compound's selectivity, which is essential for interpreting cellular and in vivo data.
Part 2: Cellular Validation - Does the Drug Work in a Biological Context?
Once direct target inhibition is confirmed, the next critical step is to verify that the drug can engage its target and modulate its activity within a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in its native cellular environment.[7][8] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9]
Causality Behind Experimental Choice: This assay provides direct evidence of target engagement in intact cells, bridging the gap between biochemical potency and cellular activity. A positive thermal shift confirms that the drug can cross the cell membrane and bind to its intended target.[10]
-
Cell Treatment: Culture cancer cell lines known to express the target kinase (e.g., A431 for EGFR, HT-29 for Src) to ~80% confluency. Treat the cells with the 2,4-dimethoxypyrimidine-based drug or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (EGFR or Src).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization.
subgraph "cluster_NoDrug" { label="No Drug"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Protein_Unbound [label="Unbound Protein"]; Heat_Unbound [label="Heat"]; Denatured_Unbound [label="Denatured & Aggregated"]; Protein_Unbound -> Heat_Unbound [dir=none]; Heat_Unbound -> Denatured_Unbound; }
subgraph "cluster_WithDrug" { label="With Drug"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Protein_Bound [label="Drug-Bound Protein"]; Heat_Bound [label="Heat"]; Stable_Bound [label="Stable & Soluble"]; Protein_Bound -> Heat_Bound [dir=none]; Heat_Bound -> Stable_Bound; } }
Principle of the Cellular Thermal Shift Assay (CETSA).
Phosphorylation Analysis by Western Blot
Kinase inhibitors are expected to block the phosphorylation of their target and downstream signaling proteins. Western blotting is a standard technique to visualize and quantify these changes in phosphorylation status.[2][11]
Causality Behind Experimental Choice: This assay validates the functional consequence of target engagement. A reduction in the phosphorylation of the target kinase (autophosphorylation) and its key downstream effectors confirms that the drug is not only binding to the target but also inhibiting its catalytic activity in the cell.
-
Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., A549 for EGFR, MDA-MB-231 for Src) and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the 2,4-dimethoxypyrimidine-based drug or a comparator for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes for the EGFR pathway) to induce kinase activation and phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[2]
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of the target and downstream proteins (e.g., p-EGFR, p-Src, p-Akt, p-ERK) and antibodies for the total protein levels as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
subgraph "cluster_EGFR" { label="EGFR Pathway"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; EGF [label="EGF"]; EGFR [label="EGFR"]; PI3K_EGFR [label="PI3K"]; AKT_EGFR [label="Akt"]; RAS_EGFR [label="Ras"]; RAF_EGFR [label="Raf"]; MEK_EGFR [label="MEK"]; ERK_EGFR [label="ERK"]; Proliferation_EGFR [label="Proliferation & Survival", shape=box, style="rounded,filled", fillcolor="#D1E3FF"]; EGF -> EGFR; EGFR -> PI3K_EGFR; PI3K_EGFR -> AKT_EGFR; EGFR -> RAS_EGFR; RAS_EGFR -> RAF_EGFR -> MEK_EGFR -> ERK_EGFR; AKT_EGFR -> Proliferation_EGFR; ERK_EGFR -> Proliferation_EGFR; Inhibitor_EGFR [label="2,4-Dimethoxypyrimidine\nDrug", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor_EGFR -> EGFR [label="Inhibits\nPhosphorylation", color="#EA4335"]; }
subgraph "cluster_Src" { label="Src Pathway"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Integrin [label="Integrin/RTK"]; Src [label="Src"]; FAK [label="FAK"]; STAT3 [label="STAT3"]; RAS_Src [label="Ras"]; RAF_Src [label="Raf"]; MEK_Src [label="MEK"]; ERK_Src [label="ERK"]; Migration_Invasion [label="Migration & Invasion", shape=box, style="rounded,filled", fillcolor="#CEEAD6"]; Integrin -> Src; Src -> FAK; Src -> STAT3; Src -> RAS_Src; RAS_Src -> RAF_Src -> MEK_Src -> ERK_Src; FAK -> Migration_Invasion; STAT3 -> Migration_Invasion; ERK_Src -> Migration_Invasion; Inhibitor_Src [label="2,4-Dimethoxypyrimidine\nDrug", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor_Src -> Src [label="Inhibits\nPhosphorylation", color="#EA4335"]; } }
Simplified EGFR and Src signaling pathways.
Part 3: In Vivo Validation - Demonstrating Therapeutic Potential
The final stage of preclinical MoA validation is to assess the drug's efficacy in a living organism. Xenograft tumor models are a standard and valuable tool for this purpose.[12][13]
Xenograft Tumor Models
In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the investigational drug to evaluate its anti-tumor activity.[14]
Causality Behind Experimental Choice: In vivo models provide the ultimate test of a drug's potential. They integrate pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body) to determine if the compound can achieve sufficient exposure at the tumor site to exert its therapeutic effect.
-
Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., NCI-H1975 for a mutant EGFR model) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 2,4-dimethoxypyrimidine-based drug, a comparator (e.g., Osimertinib for a T790M EGFR model), or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[15]
-
Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice weekly). Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or if signs of toxicity become apparent. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-EGFR) to confirm target engagement in vivo.
| Treatment Group | Tumor Growth Inhibition (%) | Comparator Drug | Comparator TGI (%) |
| 2,4-Dimethoxypyrimidine-based | 60 - 80 | Osimertinib | 70 - 90 |
| 2,4-Dimethoxypyrimidine-based | 50 - 70 | Saracatinib | 60 - 80 |
Note: TGI values are hypothetical and for illustrative purposes.
Conclusion
The validation of a drug's mechanism of action is a meticulous process that requires a logical and multi-pronged approach. For 2,4-dimethoxypyrimidine-based kinase inhibitors, the workflow outlined in this guide—from direct biochemical assays to cellular target engagement and finally to in vivo efficacy studies—provides a robust framework for establishing a clear and compelling MoA. By systematically confirming target binding, cellular activity, and therapeutic potential, researchers can build a strong foundation for the further development of these promising compounds. The objective comparison against established drugs at each stage is critical for contextualizing the performance and potential advantages of new chemical entities.
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- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.).
- List of EGFR inhibitors (anti-EGFR) - Drugs.com. (n.d.).
- EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.).
- EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- Schematic diagram of EGFR signaling pathway[16]. Growth factor binding... - ResearchGate. (n.d.).
- Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC - PubMed Central. (n.d.).
- FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC - PubMed Central. (n.d.).
- Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - NIH. (n.d.).
- Src inhibitor - Wikipedia. (n.d.).
- Clinical drugs targeting EGFR approved by FDA | Download Table - ResearchGate. (n.d.).
- Drugs Targeting EGFR - GO2 for Lung Cancer. (2025).
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- In vivo antitumor efficacy of AZD9291 in subcutaneous xenograft models of EGFR–TKI–sensitizing and T790M + resistant lung cancer. - ResearchGate. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
- Abstract 2796: Patient-derived xenograft models reveal a subset of clinically relevant squamous non-small cell lung cancers that respond to targeted EGFR inhibition. - AACR Journals. (2013).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2,4-Dimethoxypyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical early step in this process is the rigorous assessment of a compound's "drug-likeness"—a qualitative concept that evaluates its potential to become an orally active drug in humans. This guide provides an in-depth, technical framework for evaluating the drug-like properties of a promising class of heterocyclic compounds: 2,4-dimethoxypyrimidine-5-carbaldehyde derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] This guide will navigate through a logical, multi-tiered workflow, from initial computational predictions to essential experimental validations, empowering you to make data-driven decisions in your drug discovery pipeline.
The Rationale for a Structured Drug-Likeness Assessment
The high attrition rate of drug candidates in clinical trials is often attributed to unfavorable pharmacokinetic and safety profiles.[5] A systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside fundamental physicochemical characteristics, early in the discovery phase can significantly mitigate these risks.[5][6][7] This proactive approach allows for the early identification and optimization of lead compounds, ultimately saving considerable time and resources.[7]
This guide will utilize this compound as a representative parent scaffold to illustrate the assessment process. Its derivatives, which can be synthesized through various established methods, hold potential for diverse biological activities.[8][9][10][11]
A Multi-Faceted Approach to Drug-Likeness Evaluation
Our assessment is structured as a progressive workflow, beginning with rapid, cost-effective in-silico predictions and moving towards more resource-intensive, yet definitive, experimental validation. This tiered approach allows for the efficient screening of a larger number of derivatives in the initial stages, with only the most promising candidates advancing to subsequent experimental testing.
Caption: A streamlined workflow for assessing the drug-likeness of novel chemical entities.
Part 1: In-Silico Triage - The Computational First Pass
Computational, or in-silico, methods provide a rapid and cost-effective means to evaluate the drug-likeness of a large number of virtual compounds.[12][13][14][15][16] These predictive models are built upon vast datasets of known drugs and their properties, allowing for the early identification of candidates with a higher probability of success.[7][17]
Foundational Physicochemical Profiling: Lipinski's Rule of Five
One of the most enduring and widely used guidelines in medicinal chemistry is Lipinski's Rule of Five.[18] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: This is a measure of lipophilicity. An optimal balance is required for membrane permeability and aqueous solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Let's evaluate our parent compound, this compound, based on its known properties.
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol [19][20] | Compliant (≤ 500) |
| XLogP3 | 0.3[19] | Compliant (≤ 5) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 5 (2x OCH₃, 1x C=O, 2x N) | Compliant (≤ 10) |
| Polar Surface Area (PSA) | 61.3 Ų[19] | N/A (but a useful descriptor) |
The parent compound comfortably adheres to all of Lipinski's rules, suggesting a favorable starting point for oral bioavailability. When designing derivatives, it is crucial to monitor these parameters to avoid "molecular obesity" and maintain a drug-like profile.
Predictive ADMET Profiling
Beyond Lipinski's rules, a plethora of computational tools can predict a wide range of ADMET properties. These models, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, provide a more nuanced view of a compound's likely behavior in vivo.[15] Numerous web-based servers and software packages are available for this purpose.
For a hypothetical derivative, "Derivative A," the following in-silico ADMET predictions might be obtained:
| ADMET Property | Predicted Value for Derivative A | Implication for Drug-Likeness |
| Aqueous Solubility (logS) | -2.5 | Moderate solubility |
| Caco-2 Permeability (logPapp) | -5.2 cm/s | Moderate to high permeability |
| Human Intestinal Absorption (%) | 92% | High absorption predicted |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced risk of CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low genotoxicity risk |
These in-silico results for "Derivative A" suggest a promising candidate with good predicted absorption and a favorable preliminary safety profile. Such data is invaluable for prioritizing which derivatives to synthesize and advance to experimental testing.
Part 2: Experimental Validation - From Prediction to Reality
While in-silico tools are powerful for initial screening, experimental validation is non-negotiable. The following assays provide foundational data on the actual physicochemical and biological properties of your synthesized this compound derivatives.
Permeability Assessment: The Gateway to Absorption
A compound's ability to cross biological membranes is a prerequisite for oral absorption. Two widely accepted in-vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across an artificial lipid membrane.[6][21][22][23][24] It is a cost-effective method for initial permeability screening.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium.[13][25][26] This model has the advantage of including active transport and efflux mechanisms, providing a more biologically relevant prediction of in vivo absorption.[25][26]
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[25]
-
Assay Procedure: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at specified time points (e.g., 2 hours).[25]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. By measuring transport in both directions (A to B and B to A), an efflux ratio can be determined, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[13][26]
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Low Permeability Control) | < 1 | N/A | Low |
| Propranolol (High Permeability Control) | > 10 | N/A | High |
| Derivative A | 8.5 | 1.2 | High |
| Derivative B | 2.1 | 3.5 | Moderate (with efflux) |
Metabolic Stability: Predicting In Vivo Half-Life
A drug's metabolic stability is a key determinant of its half-life and dosing regimen. The liver microsomal stability assay is a standard in-vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[5][27][28][29][30]
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.[5][27]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[5][27]
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint).[5][29]
| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Class |
| Verapamil (Low Stability Control) | < 10 | High | Low |
| Carbamazepine (High Stability Control) | > 60 | Low | High |
| Derivative A | 55 | Low | High |
| Derivative C | 15 | Moderate | Moderate |
Cytotoxicity Assessment: An Early Look at Safety
Early assessment of a compound's potential to cause cellular damage is crucial. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[31]
-
Cell Seeding: A suitable human cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).[18]
-
MTT Addition: The MTT reagent is added to each well and incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
| Compound | Cell Line | IC₅₀ (µM) | Cytotoxicity Potential |
| Doxorubicin (Positive Control) | HepG2 | ~1 | High |
| Derivative A | HepG2 | > 100 | Low |
| Derivative D | HepG2 | 8.2 | High |
Recent studies on other pyrimidine derivatives have demonstrated a wide range of cytotoxic activities, highlighting the importance of this experimental evaluation for each new analogue.[32][33][34]
Synthesizing the Data for Informed Decisions
The ultimate goal of this comprehensive assessment is to build a detailed profile for each this compound derivative. By comparing the in-silico predictions with the experimental data, a more complete and reliable picture of the compound's drug-likeness emerges.
Caption: Integration of in-silico and experimental data to guide decision-making.
A derivative like "Derivative A" from our examples, which shows good in-silico predictions, high experimental permeability, high metabolic stability, and low cytotoxicity, would be a strong candidate to advance to further preclinical studies. Conversely, derivatives with poor experimental outcomes, despite potentially favorable in-silico predictions, can be deprioritized or flagged for further chemical modification to address their liabilities.
Conclusion
The assessment of drug-likeness is a critical, multifaceted process that is foundational to modern drug discovery. For promising scaffolds like this compound, a systematic approach that integrates computational predictions with robust experimental validation is paramount. This guide provides a comprehensive framework for this endeavor, enabling researchers to efficiently identify and advance derivatives with the highest potential for success as future therapeutics. By embracing this data-driven methodology, the scientific community can continue to unlock the therapeutic potential of novel chemical entities.
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A Head-to-Head Comparison of Pyrimidine Synthesis Protocols: From Classical cornerstones to Modern Innovations
The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core structure of nucleobases, vitamins, and a vast array of therapeutic agents.[1][2][3][4] Its prevalence in FDA-approved drugs for cancer, infectious diseases, and inflammatory conditions underscores the critical need for efficient and versatile synthetic routes.[1][3] This guide provides an in-depth, head-to-head comparison of seminal pyrimidine synthesis protocols, offering researchers, scientists, and drug development professionals a clear analysis of their respective strengths, weaknesses, and practical applicability. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer quantitative data to guide your selection of the optimal synthetic strategy.
The Classical Approaches: Traube and Bredereck Syntheses
For decades, the construction of the pyrimidine ring has been dominated by two robust and reliable methods: the Traube and Bredereck syntheses. These protocols, while foundational, operate on distinct mechanistic principles and offer different advantages depending on the desired substitution pattern and available starting materials.
The Traube Pyrimidine Synthesis: A Century of Reliability
First reported by Wilhelm Traube in the early 1900s, this synthesis is arguably the most versatile and widely used method for preparing a broad range of pyrimidine derivatives.[5][6][7] The core of the Traube synthesis is the cyclocondensation of a compound containing an N-C-N fragment (like guanidine, urea, or amidines) with a three-carbon component, typically a 1,3-dicarbonyl compound or its equivalent.[1][8]
Mechanistic Causality: The reaction proceeds through the initial nucleophilic attack of one of the nitrogen atoms of the N-C-N component onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence, leading to the formation of the stable, aromatic pyrimidine ring. The choice of acidic or basic conditions is crucial; it serves to activate the carbonyl group for attack or deprotonate the nitrogen nucleophile, respectively, thereby driving the reaction forward.
Diagram: Generalized Mechanism of the Traube Synthesis
Caption: The Traube synthesis pathway.
Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine [5]
This specific protocol, adapted from Traube's original work, demonstrates the synthesis of a key precursor for pharmaceuticals like methotrexate and the diuretic triamterene.[5]
-
Preparation of Reactants: In a reaction vessel equipped for inert atmosphere operation, add sodium methoxide to absolute ethanol. To this solution, add guanidine hydrochloride to liberate the free guanidine base.
-
Condensation: To the stirred solution of free guanidine, add malononitrile (the 1,3-dicarbonyl equivalent) dropwise, maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture and neutralize it with an acid (e.g., sulfuric acid) to precipitate the product as its salt. The 2,4,6-triaminopyrimidine sulfate can then be isolated by filtration, washed with cold ethanol, and dried.
-
Critical Consideration: 2,4,6-triaminopyrimidine is highly susceptible to oxidation; therefore, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored impurities and ensure high product purity.[5]
The Bredereck Synthesis: A Formamide-Based Approach
The Bredereck synthesis offers an alternative and powerful route, particularly for pyrimidines that are unsubstituted at the C2 position. This method utilizes formamide or its derivatives (like tris(formylamino)methane) as the source for the N1-C2-N3 atoms of the pyrimidine ring, which reacts with a three-carbon synthons such as malonic esters or β-keto esters.
Mechanistic Causality: The reaction is believed to proceed via the formation of an enamine or enolate from the active methylene compound. This intermediate then reacts with the formamide-derived species. The subsequent cyclization and elimination of water and other small molecules furnishes the pyrimidine ring. The high temperatures often required (180-200°C) are necessary to drive the multiple condensation and dehydration steps involved in forming the heterocyclic core.
Diagram: Conceptual Flow of the Bredereck Synthesis
Caption: Key stages of the Bredereck synthesis.
Experimental Protocol: Synthesis of 5-Bromopyrimidine [9]
This protocol is an example of the Bredereck approach for synthesizing halogenated pyrimidines, which are valuable intermediates in drug discovery.
-
Reaction Setup: Charge a reaction vessel suitable for high temperatures with formamide and a dehydrating agent like boric anhydride.
-
Addition of Precursor: Heat the formamide mixture to 180-185°C. Slowly add a solution of a suitable precursor, such as 2-bromo-3-methoxyacrolein, dissolved in formamide.[9]
-
Reaction and Cyclization: Maintain the reaction at high temperature for a short period (e.g., 15-30 minutes) after the addition is complete to ensure full cyclization.
-
Quenching and Extraction: Carefully cool the reaction mixture to a manageable temperature (e.g., 150°C) and quench by adding water. The product can then be isolated by distillation or extraction with an organic solvent like chloroform.
-
Causality Note: The use of a dehydrating agent is key to shifting the equilibrium towards the product by removing the water formed during the cyclization steps, thereby maximizing the yield.
Head-to-Head Performance Comparison
The choice between the Traube and Bredereck synthesis often comes down to the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
| Parameter | Traube Synthesis | Bredereck Synthesis | Modern Catalytic Methods |
| Versatility & Scope | High. Accommodates a wide range of 1,3-dicarbonyls and N-C-N fragments (ureas, amidines, guanidines). | More specialized. Primarily for pyrimidines unsubstituted at C2. Good for halo-pyrimidines.[9] | Very High. C-H activation and cross-coupling methods allow for diverse and late-stage functionalization.[1] |
| Reaction Conditions | Generally milder. Often proceeds at reflux in common solvents like ethanol. | Harsh. Typically requires high temperatures (180-200°C) and specialized reagents. | Varies widely, from room temperature to high temperatures. Often requires specific metal catalysts and ligands. |
| Typical Yields | Moderate to excellent (60-95%), but can be substrate-dependent.[10] | Good to excellent (70-90%), especially for the targeted substitution patterns. | Often very high (>90%), with high selectivity and efficiency.[11][12] |
| Key Advantages | Broad substrate scope, straightforward procedure, well-established. | Excellent for specific products (e.g., 5-halopyrimidines), uses readily available formamide. | High efficiency, green chemistry potential (e.g., solvent-free, microwave-assisted), access to novel structures.[10][11][13] |
| Key Disadvantages | Can have regioselectivity issues with unsymmetrical dicarbonyls. | Harsh conditions limit functional group tolerance. Not suitable for C2-substituted pyrimidines. | Catalyst cost and sensitivity, ligand synthesis, and process optimization can be complex. |
Modern Advances: Beyond the Classics
While the Traube and Bredereck syntheses remain workhorses, modern organic chemistry has introduced a variety of innovative methods that offer improved efficiency, sustainability, and access to novel chemical space.[1][3]
-
Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea in one pot, exemplify the efficiency of MCRs.[11] These methods are atom-economical and environmentally friendly.[10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[11][13]
-
Metal-Catalyzed Cross-Coupling and C-H Activation: Techniques like Suzuki and Sonogashira coupling, along with direct C-H activation strategies, allow for the late-stage functionalization of pre-formed pyrimidine rings.[1][3] This provides unparalleled flexibility in generating diverse libraries of compounds for drug screening.
Conclusion and Future Outlook
The classical Traube and Bredereck syntheses provide a robust and reliable foundation for accessing the pyrimidine core. The Traube synthesis is distinguished by its broad versatility, while the Bredereck method offers an effective route to specific, otherwise hard-to-make pyrimidines.
For the modern researcher, the choice of protocol is a strategic one. For large-scale synthesis of a simple, known pyrimidine, a well-optimized classical method may be the most cost-effective. However, for the rapid generation of diverse compound libraries or for syntheses requiring delicate functional groups, modern catalytic and microwave-assisted methods are increasingly the tools of choice. The future of pyrimidine synthesis will likely focus on developing even more sustainable and efficient catalytic systems, leveraging flow chemistry for safer and more scalable production, and integrating computational tools for the rational design of novel synthetic routes.[1][10]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 2,4-Dimethoxypyrimidine-Based Compounds
The journey of a novel small molecule from a laboratory "hit" to a clinical candidate is a rigorous, multi-stage process.[1][2] It begins with broad in vitro screening to identify biological activity and culminates in complex in vivo studies to assess efficacy and safety within a living system.[3][4] This guide will navigate both phases, offering comparative data, detailed workflows, and the scientific reasoning essential for researchers, scientists, and drug development professionals.
Part 1: In Vitro Evaluation - The Foundation of Discovery
In vitro testing serves as the critical first step in evaluating a compound library. These assays, conducted in a controlled environment outside a living organism, are essential for high-throughput screening, providing initial data on a compound's biological activity, potency, and mechanism of action at a cellular level.
Comparative Analysis of Primary Cytotoxicity Assays
The initial goal is to determine if a compound has a cytotoxic or cytostatic effect on cancer cells. Several colorimetric assays are widely used for this purpose, each relying on a different aspect of cell physiology.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble and must be dissolved before measurement.[5][6] While robust, the requirement for a solubilization step adds time and a potential source of error.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An evolution of the MTT assay, the XTT reagent is reduced to a water-soluble orange formazan product. This eliminates the solubilization step, simplifying the protocol and making it more convenient for high-throughput applications.[6]
-
SRB (Sulforhodamine B) Assay: Unlike metabolic assays, the SRB assay quantifies cell viability based on total protein content, which is often a more stable endpoint. It is a reliable alternative for assessing cytotoxicity.[7]
The choice between these assays often depends on the specific cell line, compound characteristics, and desired throughput. For instance, compounds that interfere with mitochondrial function may yield misleading results in MTT or XTT assays, making an SRB assay a more suitable choice.
In Vitro Screening Cascade
The process of identifying a lead compound from a library of synthesized molecules follows a logical progression from broad screening to more specific, target-oriented assays.
Comparative Cytotoxicity Data
The following table summarizes reported IC₅₀ values for various pyrimidine derivatives. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.[8]
| Compound Class | Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Indazol-Pyrimidine | 4f | MCF-7 (Breast) | 1.629 | [9] |
| Indazol-Pyrimidine | 4i | MCF-7 (Breast) | 1.841 | [9] |
| Indazol-Pyrimidine | 4i | A549 (Lung) | 2.305 | [9] |
| 2,4-Diaminopyrimidine | 9k | A549 (Lung) | 2.14 | [10] |
| 2,4-Diaminopyrimidine | 13f | HCT-116 (Colon) | 2.78 | [10] |
| Pyrimidine Derivative | 3b | PC3 (Prostate) | 21 | [11] |
This table is a representative compilation from multiple sources and not a direct head-to-head comparison.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
After a compound demonstrates promising in vitro activity, in vivo studies are imperative to evaluate its efficacy, safety, and pharmacokinetic profile in a whole-organism context.[12] These studies are the gold standard for preclinical validation before a compound can be considered for clinical trials.[4]
Selection of Animal Models: A Critical Decision
The choice of animal model is fundamental to the clinical relevance of an in vivo study.[12]
-
Cell Line-Derived Xenograft (CDX) Models: These are the most common initial models, where human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[12][13] CDX models are invaluable for assessing the direct anti-tumor activity of a compound on human cancers.[12]
-
Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor fragments from a human patient directly into immunodeficient mice. They are considered to better recapitulate the molecular and histological diversity of human cancer.[14]
-
Syngeneic Models: In these models, murine cancer cells are implanted into immunocompetent mice of the same genetic background. Syngeneic models are essential for evaluating therapies that modulate the immune system, such as immune checkpoint inhibitors.[12][13]
Key In Vivo Study Endpoints
-
Anti-Tumor Efficacy: The primary goal is to measure the compound's ability to control tumor growth. This is typically assessed by monitoring tumor volume over time and calculating metrics like Tumor Growth Inhibition (TGI). Increased survival time is another critical endpoint.[12]
-
Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[12] Key parameters such as half-life (T½), clearance (CL), and bioavailability are measured to establish an optimal dosing regimen.[15][16]
-
Safety and Toxicology: A thorough assessment of the compound's safety profile is required. This involves monitoring animal body weight, clinical signs of distress, and, ultimately, determining the maximum tolerated dose (MTD).[12][17]
In Vivo Efficacy Study Workflow
The execution of an in vivo efficacy study requires meticulous planning and execution, from animal preparation to data analysis.
Part 3: Experimental Protocols
Adherence to standardized, validated protocols is essential for generating reproducible and reliable data. The following sections provide detailed methodologies for key assays.
Protocol: MTT Cell Viability Assay
This protocol is a foundational method for assessing the cytotoxic effects of test compounds.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-dimethoxypyrimidine-based compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[6] Incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[5] Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a lead compound in an immunodeficient mouse model.[12]
-
Cell Preparation: Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of approximately 5 x 10⁷ cells/mL. For certain cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation.[12]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each immunodeficient mouse (e.g., female athymic nude mice, 6-8 weeks old).[12]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Once tumors become palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2 .[12]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, test compound at various doses, positive control).[12] Begin compound administration via the determined route (e.g., oral gavage, intraperitoneal injection) according to the established dosing schedule.
-
Efficacy Monitoring: Continue to measure tumor volume and animal body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.[17]
References
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrimidine Aldehyde Quantification
An objective comparison of analytical methodologies for the quantification of pyrimidine aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive guide to method validation grounded in scientific integrity and supported by experimental data.
In the rigorous landscape of pharmaceutical development and quality control, the precise and reliable quantification of process-related impurities is not merely a procedural step but a cornerstone of product safety and efficacy. Pyrimidine aldehydes, a class of reactive compounds that can emerge during synthetic processes, demand meticulous control and accurate measurement. This guide offers an in-depth comparison of analytical methods for their quantification, anchored in the principles of robust scientific validation.
The Imperative for Quantifying Pyrimidine Aldehydes
Pyrimidine aldehydes are reactive species that can potentially compromise the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and final drug products. Their accurate quantification is a critical component of quality control, ensuring that their levels are maintained within toxicologically acceptable limits. The validation of the analytical methods employed for this purpose is a regulatory requirement and provides documented evidence that the procedure is fit for its intended use.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for pyrimidine aldehyde quantification is contingent upon several factors, including the expected concentration of the analyte, the complexity of the sample matrix, and the specific physicochemical properties of the aldehyde. Here, we compare three commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Table 1: Comparison of Analytical Methods for Pyrimidine Aldehyde Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Measurement of light absorbance by the analyte. |
| Specificity | High, especially with a photodiode array (PDA) detector. | High, particularly when coupled with a mass spectrometer (MS). | Low to moderate; susceptible to interference from other chromophores.[3][4] |
| Sensitivity | High (ng/mL to pg/mL range). | Very high (pg/mL to fg/mL range).[5] | Moderate (µg/mL to ng/mL range).[6] |
| Linearity Range | Wide. | Wide. | Narrow. |
| Accuracy | High. | High. | Moderate. |
| Precision | High. | High. | Moderate. |
| Robustness | Generally high. | Moderate; sensitive to variations in temperature and flow rates. | High. |
| Typical Application | Routine quality control, impurity profiling, and stability studies.[7][8] | Analysis of volatile aldehydes or when very low detection limits are required.[9][10] | Preliminary screening, in-process controls where the sample matrix is simple. |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when utilizing a reverse-phase column (e.g., C18) with UV detection, is the workhorse for the quantification of non-volatile organic impurities like pyrimidine aldehydes.[8] The separation mechanism relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Expertise in Action: The choice of a C18 column is a common starting point due to its broad applicability. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, is fine-tuned to achieve optimal separation and peak shape. A PDA detector is invaluable as it provides spectral information, which aids in peak identification and assessment of peak purity, thereby enhancing the method's specificity.[11]
Gas Chromatography (GC)
For pyrimidine aldehydes that are inherently volatile or can be made so via derivatization, GC offers exceptional sensitivity and resolving power.[5][9] The sample is vaporized and transported through a column by an inert gas.
Field-Proven Insight: While GC can achieve very low detection limits, it is often more complex to operate for routine QC of non-volatile compounds. Derivatization, a common strategy to increase volatility, introduces an additional step that must be carefully controlled and validated to avoid introducing variability into the results.[12]
UV-Vis Spectrophotometry
This technique is based on the principle that molecules absorb light at characteristic wavelengths. While simple and rapid, its specificity is a significant limitation.
Trustworthiness Check: Spectrophotometric methods are prone to interference from other components in the sample that absorb light at or near the same wavelength as the pyrimidine aldehyde.[3] Consequently, this method is best suited for the analysis of relatively pure samples or for preliminary, semi-quantitative assessments.
A Framework for Method Validation: An HPLC-Based Example
The validation of an analytical method is a systematic process that provides documented evidence of its suitability for the intended application. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[13][14][15]
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Experimental Protocol: Validation of an HPLC Method for Pyrimidine Aldehyde Quantification
The following protocol details the essential steps for validating an HPLC method for the quantification of a pyrimidine aldehyde impurity.
A. Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present in the sample.[16][17]
-
Procedure:
-
Prepare a solution of the pyrimidine aldehyde reference standard.
-
Prepare a placebo solution containing all formulation excipients.
-
Prepare a spiked sample by adding a known amount of the pyrimidine aldehyde standard to the placebo.
-
Inject all three solutions into the HPLC system.
-
-
Acceptance Criteria: The chromatogram of the placebo should be free of any peaks at the retention time of the pyrimidine aldehyde. The pyrimidine aldehyde peak in the spiked sample should be spectrally pure, as confirmed by a PDA detector, and well-resolved from any other peaks.[17]
B. Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[18]
-
Procedure:
-
Prepare a stock solution of the pyrimidine aldehyde standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the reporting limit to 150% of the specification limit).[11]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[11]
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 5,250 |
| 1.0 | 10,500 |
| 5.0 | 52,500 |
| 10.0 | 105,000 |
| 15.0 | 157,500 |
| r² | 0.9999 |
C. Accuracy
Accuracy reflects the closeness of the measured value to the true value.[18]
-
Procedure:
-
Spike the placebo with the pyrimidine aldehyde at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[2][17]
D. Precision
Precision measures the degree of agreement among individual test results from multiple samplings of a homogeneous sample.[18]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the pyrimidine aldehyde at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[1]
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD across the different conditions should be ≤ 2.0%.[17]
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[18]
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[18]
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
F. Robustness
Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters.[11]
-
Procedure:
-
Introduce slight modifications to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic component).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of these altered conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted.
Caption: Step-by-step experimental workflow for HPLC method validation.
Conclusion
The validation of analytical methods for the quantification of pyrimidine aldehydes is a scientifically rigorous and regulatory-mandated process that is fundamental to ensuring the quality and safety of pharmaceutical products. While various analytical techniques can be employed, HPLC with UV detection is a versatile and reliable method for routine quality control. A comprehensive validation that adheres to the principles outlined in the ICH guidelines provides the necessary assurance that the analytical method is fit for its intended purpose, thereby guaranteeing the integrity of the data generated and upholding regulatory compliance.
References
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- GMP Compliance. (n.d.).
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- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Barary, M. H., El-yazbi, F. A., & Bedair, M. A. (1991). Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters, 24(5), 817-828. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Kinter, M. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 22(1-2), 161-169. [Link]
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- Sawicki, E., & Stanley, T. W. (1960). A general method for the spectrophotometric determination of aromatic aldehydes. Fresenius' Zeitschrift für analytische Chemie, 174(1), 85-92.
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A Senior Application Scientist's Guide to Benchmarking 2,4-Dimethoxypyrimidine in Synthesis
For the discerning researcher in drug discovery and development, the strategic selection of synthetic building blocks is a critical determinant of project timelines, cost-effectiveness, and ultimately, the successful construction of novel molecular entities. Among the myriad of heterocyclic scaffolds, pyrimidines hold a privileged position, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of 2,4-dimethoxypyrimidine as a versatile building block, benchmarking its performance against common alternatives in key synthetic transformations.
The Strategic Value of 2,4-Dimethoxypyrimidine: An Overview
2,4-Dimethoxypyrimidine (DMP) is a highly valuable precursor for the synthesis of a wide range of functionalized pyrimidines. Its two methoxy groups serve as versatile leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles. This property is particularly advantageous in the construction of 2,4-disubstituted pyrimidine cores, a common motif in kinase inhibitors and other biologically active molecules.[1][2] The methoxy groups, being better leaving groups than hydrogen but less reactive than halogens like chlorine, offer a unique reactivity profile that can be strategically exploited.
Performance in Key Synthetic Transformations: A Comparative Analysis
The utility of a building block is best assessed by its performance in a range of chemical reactions pivotal to medicinal chemistry. Here, we compare 2,4-dimethoxypyrimidine with two widely used alternatives: 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry. The reactivity of the leaving group is a crucial factor, with the general trend being F > Cl > Br > I > OMe. While methoxy groups are less reactive than chloro groups, this can be advantageous for achieving selectivity in molecules with multiple potential reaction sites.
In the context of 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1][3] This is attributed to the better stabilization of the Meisenheimer intermediate formed during attack at C4.
Table 1: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Dimethoxypyrimidine | Primary/Secondary Amine | High Temperature, Acid/Lewis Acid Catalysis | 2-Amino-4-methoxypyrimidine / 4-Amino-2-methoxypyrimidine | Moderate to Good | General knowledge |
| 2,4-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 4-Anilino-2-chloropyrimidine | 95 | [4] |
| 2,4-Dichloropyrimidine | Aliphatic Secondary Amine | LiHMDS, Pd(OAc)₂/dppb, THF, -20°C, 1h | 4-Amino-2-chloropyrimidine | High (97:3 C4:C2 selectivity) | [5] |
| 2,4,6-Trichloropyrimidine | Aniline | Ethanol, Reflux | 4-Anilino-2,6-dichloropyrimidine | Varies with aniline substituent | General knowledge |
Note: Direct head-to-head comparative yield data under identical conditions is scarce in the literature. The data presented is representative of typical yields for these transformations.
The key takeaway is that while 2,4-dichloropyrimidine offers higher reactivity, 2,4-dimethoxypyrimidine can provide greater control, particularly when sequential substitutions are desired without resorting to palladium catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for the formation of C-C and C-N bonds. The performance of pyrimidine building blocks in these reactions is highly dependent on the nature of the leaving group.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. While halopyrimidines are more common substrates, methoxypyrimidines can also participate, though they typically require more forcing conditions or specialized catalyst systems.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 81 | [6][7][8] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allylpalladium(II) chloride dimer, SPhos, K₃PO₄, MeOH/THF | 2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine | ~70-90 (catalyst dependent) | [9] |
| 2,4,6-Trichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 4-Aryl-2,6-dichloropyrimidine | Good | General knowledge |
The data clearly indicates that chloropyrimidines are more efficient substrates for Suzuki-Miyaura couplings under standard conditions.
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyrimidines. Similar to the Suzuki coupling, halopyrimidines are the more reactive partners.
Table 3: Comparative Performance in Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Aryl Halide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), i-Pr₂NH, THF, RT, 3h | Aryl-alkyne | 89 | [1] |
| 2,4-Dichloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N, DMF | 4-Alkynyl-2-chloropyrimidine | Good | General knowledge |
Note: Specific comparative yield data for Sonogashira coupling of these pyrimidine building blocks is limited.
The general principle remains that the C-Cl bond is more readily activated by palladium than a C-OMe bond, making chloropyrimidines the preferred substrates for Sonogashira reactions.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Again, halopyrimidines are the more common and reactive substrates.
Table 4: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Amine | Catalyst System | Product | Yield (%) | Reference |
| Aryl Halide (general) | Primary/Secondary Amine | Pd catalyst, phosphine ligand, base | Aryl amine | Moderate to High | [10][11][12] |
| 2-Chloropyrimidine | Various amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Aminopyrimidine | Good to Excellent | General knowledge |
| 2,4-Dichloropyrimidine | Aliphatic secondary amine | Pd(OAc)₂, dppb, LiHMDS, THF, -20°C, 1h | 4-Amino-2-chloropyrimidine | High (97:3 C4:C2 selectivity) | [5] |
Note: While C-O bond cleavage in Buchwald-Hartwig type reactions is possible, it is less common and generally requires more specialized conditions than C-Cl bond activation.
Experimental Protocols: A Practical Guide
To provide a tangible benchmark, the following are detailed, step-by-step protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol details a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid, highlighting the efficiency of this method.[6][7][8]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials
-
Standard laboratory glassware
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-phenylpyrimidine.
Caption: Workflow for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine.
Protocol 2: Sonogashira Coupling of a Halopyrimidine
This general protocol can be adapted for various halopyrimidines and terminal alkynes.[1]
Materials:
-
Halopyrimidine (e.g., 2,4-dichloropyrimidine)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous THF (5 mL/mmol of halide) and the amine base (e.g., diisopropylamine, 7.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General Workflow for Sonogashira Coupling of Halopyrimidines.
Application in the Synthesis of Marketed Drugs: Imatinib and Rosuvastatin
The strategic choice of pyrimidine building blocks is exemplified in the synthesis of blockbuster drugs.
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia. Its synthesis involves the construction of a 2-aminopyrimidine core, which can be derived from precursors like 2,4-dichloropyrimidine.[13][14][15][16][17] The pyrimidine scaffold is crucial for its binding to the ATP pocket of the Bcr-Abl kinase.
-
Rosuvastatin (Crestor®): A statin medication used to prevent cardiovascular disease. The central pyrimidine ring of Rosuvastatin is typically constructed using a multi-step sequence where a suitably functionalized pyrimidine building block is a key starting material.[4][18][19][20][21]
Conclusion: A Strategic Choice for Synthesis
This guide has benchmarked the performance of 2,4-dimethoxypyrimidine against common halogenated alternatives. While 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine offer superior reactivity in palladium-catalyzed cross-coupling reactions, 2,4-dimethoxypyrimidine provides a valuable alternative for SNAr reactions where controlled, sequential functionalization is desired. The choice of building block is therefore a strategic decision based on the specific synthetic route and the desired reactivity profile. By understanding the nuances of each building block, researchers can optimize their synthetic strategies, accelerate drug discovery, and ultimately, contribute to the development of new and effective therapeutics.
References
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- ResearchGate. (2025).
- RSC Publishing. (n.d.).
- PMC - NIH. (n.d.).
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- New Drug Approvals. (2014).
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
- Eureka | Patsnap. (n.d.).
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- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
- ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid.... [Link]
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
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- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.
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- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- NIH. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dimethoxypyrimidine-5-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,4-Dimethoxypyrimidine-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.
Hazard Identification and Risk Assessment
This compound should be handled as a hazardous substance. Based on data from analogous compounds, it is presumed to be harmful if swallowed, may cause skin and serious eye irritation, and could lead to respiratory irritation.[1][3][4]
Presumed Hazard Profile:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory.
Engineering Controls:
-
All work, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment: A summary of the required PPE is provided in the table below.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles or face shield. | Chemically impermeable gloves (Nitrile or Neoprene recommended).[7] | Standard lab coat. | Not required if handled within a chemical fume hood. |
| Preparing Waste for Disposal | Tightly fitting safety goggles or face shield. | Chemically impermeable gloves (Nitrile or Neoprene recommended).[7] | Standard lab coat. | Not required if handled within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber). Consult glove compatibility charts. | Chemical-resistant apron or coveralls. | NIOSH-approved respirator if spill is large or not in a fume hood. |
Note: Glove selection is critical. While nitrile gloves offer good protection for incidental contact, for extended handling or in the event of a spill, more robust options like butyl rubber should be considered. Always inspect gloves for any signs of degradation before use.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (in a chemical fume hood):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Waste Collection and Segregation
Proper collection and segregation of chemical waste at the point of generation are fundamental to a safe disposal process. This is the first step in the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[8]
Step-by-Step Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste containing this compound. The container must have a secure, tight-fitting lid.[5]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
Associated hazards (e.g., Irritant, Harmful)[9]
-
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials, such as strong oxidizing agents, should be kept separate.[3]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. The SAA must be in a secondary containment bin to prevent the spread of potential leaks.[10]
Disposal Procedures
The recommended and most environmentally responsible method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5]
Primary Disposal Route: Incineration
-
Mechanism: Controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method.[5][11] High-temperature incineration effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The process should include flue gas scrubbing to remove any harmful byproducts before release into the atmosphere.
-
Rationale: This method ensures the complete destruction of the chemical, preventing its release into the environment where its ecotoxicity is not well-characterized. Discharging this chemical into drains or disposing of it with regular trash is strictly prohibited.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- Vertex AI Search. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
- Benchchem. (n.d.).
- DuraLabel. (n.d.). OSHA Rules for Hazardous Chemicals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Fisher Scientific. (2025, May 1).
- TCI Chemicals. (2025, July 1).
- Pfaltz & Bauer. (n.d.).
- Fisher Scientific. (2024, March 31). Safety Data Sheet - 5-Iodo-2,4-dimethoxypyrimidine.
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- ResearchGate. (n.d.).
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- Occupational Safety and Health Administration. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
